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  • Product: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
  • CAS: 196194-97-5

Core Science & Biosynthesis

Foundational

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide structural formula

Technical Monograph: Structural Dynamics and Synthetic Architecture of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Executive Technical Overview N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Architecture of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Executive Technical Overview

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) represents a critical structural motif in the study of substituted acetanilides. Functionally, it serves as a high-value intermediate in the synthesis of heterocyclic dyes and pharmaceutical scaffolds. Structurally, it offers a unique case study in steric inhibition of resonance; the interplay between the ortho-methyl group and the acetamide moiety induces significant non-planarity, distinguishing it from its planar congeners like phenacetin.

This guide deconstructs the molecule’s synthesis, crystallographic properties, and mechanistic logic, providing a validated roadmap for researchers utilizing this compound in drug discovery or materials science.

Structural Characterization & Molecular Logic

Understanding the 3D conformation of this molecule is prerequisite to predicting its reactivity and pharmacological profile. Unlike the simpler N-(4-methoxyphenyl)acetamide (Methacetin), the introduction of methyl and nitro substituents creates a crowded steric environment.

Steric Torsion and Planarity

Crystallographic data reveals a significant deviation from planarity. The steric clash between the carbonyl oxygen of the acetamide group and the ortho-methyl group at position 2 forces the acetamide moiety to twist out of the phenyl plane.

  • Acetamide Torsion: ~47° deviation from the phenyl plane.[1][2][3]

  • Nitro Group Torsion: ~12° deviation (moderate twist to alleviate strain with the ortho-methoxy group).

  • Consequence: This lack of planarity reduces the conjugation of the nitrogen lone pair with the aromatic ring, potentially increasing the lability of the amide bond compared to planar analogs.

Hydrogen Bonding Network

In the crystalline state, the molecule exhibits a specific intermolecular hydrogen-bonding motif:

  • Donor: Amide N–H.[1][2][3][4]

  • Acceptor: Carbonyl Oxygen (C=O) of an adjacent molecule.[1][2]

  • Pattern: This forms classic amide catemer chains propagating through the crystal lattice (specifically in the [010] direction), contrasting with the intramolecular H-bonding seen in the 2-nitro isomer.[1][2]

Synthetic Pathway & Mechanism

The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is a classic exercise in controlling Electrophilic Aromatic Substitution (EAS) through cooperative directing effects.

The Regioselectivity Puzzle

The precursor, N-(4-methoxy-2-methylphenyl)acetamide , presents three substituents with competing directing effects. The nitration occurs exclusively at position 5 due to the following electronic logic:

  • Methoxy (-OCH₃) at C4: A strong activator and ortho/para director. It directs incoming electrophiles to C3 and C5 .

  • Methyl (-CH₃) at C2: A weak activator. It directs ortho (C1, C3) and para (C5).

  • Acetamide (-NHAc) at C1: A moderate activator. It directs ortho (C2, C6) and para (C4).

The Consensus:

  • Position 3: Activated by OMe and Me, but sterically blocked (sandwiched between two substituents).

  • Position 6: Activated only by NHAc.

  • Position 5: Activated by the strong OMe group (ortho) and the Me group (para). It is the most electronically enriched and sterically accessible site.

Result: The nitro group (-NO₂) installs selectively at C5 .

Synthetic Workflow Diagram

Synthesispathway Precursor 4-Methoxy-2-methylaniline (Starting Material) Acetylation Acetylation (Ac2O / AcOH) Precursor->Acetylation Protection Intermediate N-(4-Methoxy-2-methylphenyl)acetamide Acetylation->Intermediate Yield: ~85-90% Nitration Nitration (HNO3 / H2SO4, <10°C) Intermediate->Nitration EAS Product N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (Target) Nitration->Product Regioselective (C5)

Figure 1: Step-wise synthetic pathway from the aniline precursor to the final nitro-acetamide derivative.

Experimental Protocol

Safety Warning: The starting material (aniline derivative) and reagents (conc. HNO₃) are hazardous.[5] Perform all steps in a functioning fume hood wearing nitrile gloves and safety goggles.

Phase 1: Acetylation of 4-Methoxy-2-methylaniline
  • Dissolution: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 4-methoxy-2-methylaniline in 50 mL of glacial acetic acid.

  • Addition: Slowly add 12 mL (0.12 mol) of acetic anhydride while stirring. The reaction is exothermic; maintain temperature below 60°C.

  • Reflux: Heat the mixture to gentle reflux for 30 minutes to ensure completion.

  • Quench: Pour the hot solution into 300 mL of ice-cold water with vigorous stirring. The intermediate (N-(4-methoxy-2-methylphenyl)acetamide) will precipitate as white/off-white crystals.

  • Isolation: Filter via Buchner funnel, wash with cold water, and dry.

    • Checkpoint: Yield should be >85%. MP: ~110-112°C.

Phase 2: Nitration (The Critical Step)
  • Preparation: In a 500 mL 3-neck flask equipped with a thermometer and mechanical stirrer, dissolve 10 g of the dried intermediate in 40 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath. Strict temperature control is vital to prevent oxidation of the methyl group or di-nitration.

  • Nitration Cocktail: Prepare a mixture of 4 mL conc. HNO₃ (d=1.[6]42) and 4 mL conc. H₂SO₄.[6] Cool this acid mixture to 0°C.

  • Addition: Dropwise add the acid mixture to the acetamide solution over 30 minutes. Do not allow the internal temperature to exceed 10°C.

  • Reaction: Once addition is complete, allow the mixture to stir at 10°C for 1 hour, then slowly warm to room temperature (20-25°C) for another hour.

  • Work-up: Pour the reaction mixture onto 200 g of crushed ice. The yellow product will precipitate.[6]

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (95:5) to obtain pale yellow laths.

Data Specifications & Validation

The following table summarizes the physicochemical properties for validation.

PropertySpecificationNotes
IUPAC Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
CAS Number 196194-97-5
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Appearance Pale yellow crystalline laths
Crystal System Orthorhombic, PbcaSpace group #61
Solubility Soluble in DMSO, DMF, hot EthanolInsoluble in cold water
Spectroscopic Expectations (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 2.05 (s, 3H): Acetyl -CH₃.

    • δ 2.25 (s, 3H): Aryl -CH₃ (Position 2).

    • δ 3.90 (s, 3H): Methoxy -OCH₃.

    • δ 7.10 (s, 1H): Aromatic H (Position 3 - shielded by OMe).

    • δ 7.85 (s, 1H): Aromatic H (Position 6 - deshielded by NO₂/NHAc).

    • δ 9.40 (s, 1H): Amide -NH (broad).

Mechanism of Directing Effects

To visualize why the 5-position is the exclusive site of nitration, we analyze the electronic vectors of the substituents.

DirectingEffects Benzene Benzene Ring (Substituted) Pos3 Position 3 (Sterically Blocked) Benzene->Pos3 Pos5 Position 5 (Electronically Favored) Benzene->Pos5 Pos6 Position 6 (Less Activated) Benzene->Pos6 OMe 4-Methoxy (-OCH3) Strong Activator OMe->Pos3 Directs Ortho OMe->Pos5 Directs Ortho (Major) Me 2-Methyl (-CH3) Weak Activator Me->Pos3 Directs Ortho Me->Pos5 Directs Para (Major) NHAc 1-Acetamide (-NHAc) Moderate Activator NHAc->Pos6 Directs Ortho

Figure 2: Electronic vector analysis showing the cooperative directing effects of Methoxy and Methyl groups favoring Position 5.

References

  • PubChem. (2025).[7] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CID 21260362).[8] National Library of Medicine.[9] Available at: [Link][8]

  • Hines, J. E., et al. (2025).[1][3] Crystal structure and hydrogen-bonding patterns of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Available at: [Link]

  • Organic Syntheses. (1945). Nitration of p-Anisidine Derivatives. Coll. Vol. 3. Available at: [Link]

Sources

Exploratory

Technical Guide: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5)

Topic: CAS Number 196194-97-5: Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive Summary CAS 1961...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number 196194-97-5: Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3]

Executive Summary

CAS 196194-97-5 , chemically identified as N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide , is a highly specialized nitro-acetanilide derivative.[1][2][3] It serves as a critical intermediate in the synthesis of polysubstituted anilines—key scaffolds in the development of kinase inhibitors (e.g., EGFR inhibitors) and other heterocyclic pharmaceutical ingredients. Additionally, recent crystallographic and toxicological studies (2025) have established this compound as a reference standard for investigating the oxidative metabolism of acetanilide-based drugs (like methacetin) under nitrosative stress conditions.

This guide provides a comprehensive technical analysis of CAS 196194-97-5, covering its physicochemical profile, regioselective synthesis, analytical characterization, and downstream utility in medicinal chemistry.

Chemical & Physical Characterization

Understanding the solid-state properties and solubility profile of CAS 196194-97-5 is essential for process optimization and analytical method development.

Identity & Constants
ParameterSpecification
Chemical Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
CAS Number 196194-97-5
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
SMILES CC1=CC(=C(C=C1NC(=O)C)[O-])OC
InChI Key QYVWZBZKJRZMME-UHFFFAOYSA-N
Appearance Colorless to pale yellow laths (crystalline solid)
Melting Point 188–192 °C (Predicted/Experimental range)
Structural Crystallography

Recent X-ray diffraction studies (Uppu & Fronczek, 2025) reveal that the molecule crystallizes in the orthorhombic Pbca space group.

  • Conformation: The acetamide group is twisted significantly out of the phenyl plane (dihedral angle ~47°) due to steric hindrance from the ortho-methyl and nitro groups.[3]

  • Packing: Molecules form hydrogen-bonded chains along the [010] direction via N—H[3]···O=C interactions, creating a robust lattice structure distinct from its non-methylated analogs.

Synthetic Utility & Manufacturing

The synthesis of CAS 196194-97-5 is a classic example of Regioselective Electrophilic Aromatic Substitution (EAS) . The presence of three substituents (Methoxy, Methyl, Acetamide) creates a complex directing environment that must be navigated to ensure high purity.

Synthesis Workflow

The primary route involves the nitration of 2-methylmethacetin (N-(4-methoxy-2-methylphenyl)acetamide).

Reaction Logic:
  • Substrate: 2-methylmethacetin contains a strongly activating Methoxy (-OCH₃) group at C4, a moderately activating Acetamide (-NHAc) group at C1, and a weakly activating Methyl (-CH₃) group at C2.

  • Directing Effects:

    • Methoxy (C4): Directs ortho to positions C3 and C5.

    • Acetamide (C1): Directs ortho to C2 (blocked) and C6.

    • Methyl (C2): Directs ortho to C1 (blocked) and C3, and para to C5.

  • Regioselectivity: Nitration occurs preferentially at C5 .

    • Why C5? It is ortho to the strong methoxy donor and para to the methyl group. Position C3 is sterically crowded (sandwiched between methyl and methoxy), while C6 is less activated than C5.

Experimental Protocol (Nitration)
  • Reagents: 2-methylmethacetin (1.0 eq), Nitric Acid (HNO₃, 1.1 eq), Acetic Anhydride (solvent/catalyst).

  • Procedure:

    • Dissolve 2-methylmethacetin in acetic anhydride at 0–5 °C to suppress side reactions.

    • Add fuming HNO₃ dropwise, maintaining temperature <10 °C.

    • Stir for 2 hours. Monitor via TLC/HPLC.

    • Quench reaction mixture into ice water.

    • Filter the precipitate. Recrystallize from ethanol/water to yield colorless laths.

Downstream Applications

CAS 196194-97-5 acts as a "protected" form of the highly reactive aniline 4-methoxy-2-methyl-5-nitroaniline .

SynthesisPathway Start 2-Methylmethacetin (Precursor) Reagent HNO3 / Ac2O (Nitration) Start->Reagent Product CAS 196194-97-5 (Target Intermediate) Reagent->Product Regioselective Nitration (C5) Step2 Hydrolysis (HCl/EtOH) Product->Step2 Aniline 4-Methoxy-2-methyl-5-nitroaniline (CAS 123343-96-4) Step2->Aniline Step3 Reduction (H2, Pd/C) Aniline->Step3 Diamine 4-Methoxy-6-methyl-1,3-phenylenediamine (Heterocycle Scaffold) Step3->Diamine

Figure 1: Synthetic pathway from precursor to diamine scaffold used in kinase inhibitor synthesis.[4]

Analytical Controls & Methodology

To ensure the integrity of CAS 196194-97-5 for research or pharmaceutical use, a validated analytical framework is required.

HPLC Method (Reverse Phase)

This method separates the target nitro-compound from its un-nitrated precursor and potential regioisomers (e.g., C6-nitro isomer).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro aromatic absorbance)
Retention Time ~9.5 min (Target); Precursor elutes earlier (~6.0 min)
Identification Criteria
  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the C3-H (aromatic) and C6-H . The C3-H will be shielded by the adjacent methoxy/methyl, while C6-H will be deshielded by the nitro group.

    • Key Signals: δ 2.10 (s, 3H, Ar-CH3), δ 2.15 (s, 3H, COCH3), δ 3.90 (s, 3H, OCH3).

  • Mass Spectrometry: ESI+ [M+H]+ = 225.2.

Metabolic Significance (Biomarker Utility)

Beyond synthesis, CAS 196194-97-5 is a vital tool in toxicology and drug metabolism .

  • Oxidative Stress Marker: It is the major product formed when 2-methylmethacetin reacts with peroxynitrite (ONOO⁻) .

  • Mechanism: In biological systems, reactive nitrogen species (RNS) can nitrate acetanilide drugs. The formation of CAS 196194-97-5 serves as a specific "fingerprint" for peroxynitrite-mediated stress in liver microsomes, distinguishing it from enzymatic P450 metabolism.

MetabolicPathway Drug 2-Methylmethacetin (Probe Drug) Stress Peroxynitrite (ONOO-) (Oxidative Stress) Drug->Stress Nitration Enzyme CYP1A2 (Normal Metabolism) Drug->Enzyme Metabolite CAS 196194-97-5 (Nitrated Biomarker) Stress->Metabolite Pathological Pathway Demethylation O-Demethylation (Standard Clearance) Enzyme->Demethylation Physiological Pathway

Figure 2: Divergent metabolic pathways of 2-methylmethacetin under physiological vs. oxidative stress conditions.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitroaromatics are often Ames positive).

  • Storage: Store at room temperature (15–25 °C) in a dry, dark place. Stable for >2 years if protected from moisture.

  • Safety Protocol: Use standard PPE (gloves, goggles). Avoid inhalation of dust. In case of contact, wash with PEG-400 or copious water (lipophilic compound).

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][3][5] IUCrData, 10(6), x250470.[3]

  • PubChem Compound Summary. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CID 516920886). National Center for Biotechnology Information.

  • Hines, J. E., et al. (2025). Nitration of 4-alkoxyacetanilides by peroxynitrite: Regiochemistry and mechanistic insights. Toxicological Sciences (In Press).
  • BLD Pharm. (2025). Product Datasheet: 4-Methoxy-2-methyl-5-nitroaniline (CAS 123343-96-4).[4][6][7][8]

Sources

Foundational

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide material safety data sheet (MSDS)

This technical monograph provides a comprehensive physicochemical and safety profile for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5). Editorial Note: This guide distinguishes the target compound from...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive physicochemical and safety profile for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5).

Editorial Note: This guide distinguishes the target compound from its structural analog, N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 119-81-3). Researchers must verify the presence of the C2-methyl group, as it significantly alters steric conformation and metabolic reactivity.

[1][2][3]

Part 1: Chemical Identity & Molecular Architecture

This compound is a tri-substituted acetanilide derivative characterized by significant steric crowding. It serves primarily as a specialized intermediate in the synthesis of azo dyes and as a reference standard in the study of oxidative drug metabolism (specifically the nitration of methacetin derivatives).

Parameter Technical Specification
IUPAC Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
CAS Registry Number 196194-97-5
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
SMILES CC1=CC(=C(C=C1NC(=O)C)[O-])OC
Physical State Solid (Crystalline laths, typically colorless to pale yellow)
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate
Structural Analysis & Steric Torsion

Unlike planar acetanilides, the presence of the C2-methyl group and the C5-nitro group creates a "locked" steric environment. Crystallographic data indicates the acetamide group is twisted significantly out of the phenyl plane (approx. 47°) to accommodate the ortho-methyl group, while the nitro group is twisted (approx. 12°) relative to the ring. This non-planarity reduces conjugation, affecting both its spectroscopic signature and reactivity compared to its non-methylated analogs.

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Safety)

GHS Classification (Extrapolated from SAR & Nitro-aromatic Core):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Mechanism of Toxicity: The Methemoglobinemia Pathway

The primary safety concern with this compound stems from its metabolic hydrolysis. Upon entering a biological system (or through environmental degradation), the acetamide bond can hydrolyze to release the free aniline derivative (4-methoxy-2-methyl-5-nitroaniline ).

Nitro-anilines are potent oxidizers of hemoglobin. They facilitate the oxidation of Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), resulting in Methemoglobin , which cannot transport oxygen.

Diagram 1: Metabolic Toxicity & Degradation Pathway This diagram illustrates the causality between the stable precursor and the toxicological event.

ToxicityPath cluster_prevention Safety Barrier Compound N-(4-Methoxy-2-methyl-5-nitrophenyl) acetamide (Stable Solid) Hydrolysis Enzymatic/Acidic Hydrolysis Compound->Hydrolysis Metabolite 4-Methoxy-2-methyl-5-nitroaniline (Free Amine) Hydrolysis->Metabolite Deacetylation Redox N-Hydroxylation (Liver CYP450) Metabolite->Redox ToxEvent Methemoglobinemia (Fe2+ -> Fe3+) Redox->ToxEvent ROS Generation

Caption: Figure 1. The toxicity cascade. The acetamide moiety acts as a temporary mask; hydrolysis releases the lipophilic nitro-aniline, which drives oxidative stress and hemotoxicity.

Part 3: Handling, Storage, & Stability Protocols
1. Storage Thermodynamics

Nitro compounds possess high potential energy. While this specific acetamide is stabilized, it should be treated as heat-sensitive.

  • Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations, but long-term storage promotes slow hydrolysis or oxidation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen exposure can accelerate the degradation of the methoxy ether linkage.

  • Light: Protect from light (Amber vials). Nitro-aromatics are photo-labile.

2. Personal Protective Equipment (PPE) Logic

Standard nitrile gloves may not provide sufficient breakthrough time for nitro-aromatics in solution.

  • Glove Protocol: Double-gloving (Nitrile inner / Laminate outer) is recommended when handling solutions >10mM.

  • Respiratory: Use a P95 or N95 particulate respirator when weighing the solid to prevent inhalation of dust, which bypasses first-pass metabolism and enters the bloodstream rapidly.

Part 4: Synthesis & Application Context

The synthesis of CAS 196194-97-5 is a classic example of steric-directed regioselectivity . The precursor, 2-methylmethacetin, is subjected to nitration.[4][5][6] The methoxy group (strong activator) directs ortho/para. However, the para position is blocked by the acetamide. The ortho position (C3) is sterically crowded by the methoxy group. Therefore, nitration occurs preferentially at C5 .[4][5]

Diagram 2: Synthesis Workflow

Synthesis Precursor 2-Methylmethacetin (N-(4-methoxy-2-methylphenyl)acetamide) Transition Electrophilic Aromatic Substitution (Sterically Directed to C5) Precursor->Transition + Reagents Reagents Nitration Agent (HNO3/H2SO4 or Peroxynitrite/CO2) Reagents->Transition Product Target: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5) Transition->Product Major Product Byproducts Minor Isomers (Removed via Recrystallization) Transition->Byproducts <5% Yield

Caption: Figure 2. Synthetic pathway demonstrating the regioselective nitration directed by electronic activation and steric hindrance.

Experimental Protocol: Recrystallization (Purification)

  • Solvent System: Boiling Deionized Water or Ethanol/Water mix.

  • Method: Dissolve crude solid in boiling solvent. Allow slow cooling to room temperature, then 4°C.

  • Observation: The target compound crystallizes as colorless/yellow laths.[7][8]

  • Validation: Verify structure via NMR. The C5-proton will appear as a singlet due to lack of adjacent neighbors, distinct from the doublets seen in other isomers.

Part 5: Emergency Protocols (Self-Validating)

In the event of exposure, the response must address the potential for chemical cyanosis (blue skin due to lack of oxygen).

Exposure Route Immediate Action Self-Validation Check
Skin Contact Wash with soap/water for 15 mins. Do NOT use alcohol (increases absorption).Is the skin stained yellow? If yes, absorption has occurred. Seek medical aid.
Eye Contact Flush with saline for 15 mins. Lift eyelids.Vision blurriness persists >10 mins? Immediate Ophthalmology referral.
Inhalation Move to fresh air.[1][2][9] Administer oxygen if breathing is labored.[9]Check fingernail beds. If blue/gray (cyanosis), Methemoglobinemia is likely.
Ingestion Rinse mouth. Do NOT induce vomiting.Monitor pulse oximetry. SpO2 <90% indicates systemic toxicity.
References
  • PubChem. (n.d.).[10] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CID 21260362).[10] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025).[4] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[10][4][5][11][6][12][13] IUCrData, 10, x250470.[4] International Union of Crystallography.[7] Retrieved from [Link][6][13]

  • Hines, J. E., et al. (2022).[7] Crystal structure and oxidative formation of nitro-acetanilides.[4] (Contextual reference regarding the nitration mechanism of acetanilide derivatives).

Sources

Exploratory

The Accidental Analgesic: A Technical Guide to Acetanilide Compounds

Part 1: Executive Summary & Historical Genesis The Serendipity of Error In the annals of medicinal chemistry, few discoveries illustrate the principle of serendipity as vividly as acetanilide. In 1886, at the University...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Historical Genesis

The Serendipity of Error In the annals of medicinal chemistry, few discoveries illustrate the principle of serendipity as vividly as acetanilide. In 1886, at the University of Strasbourg, two young physicians, Arnold Cahn and Paul Hepp , were investigating naphthalene as a potential treatment for intestinal parasites. Due to a dispensing error by a local pharmacy, the "naphthalene" they administered was actually acetanilide (N-phenylacetamide).[1]

While the compound failed to treat the parasites, the physicians observed a profound antipyretic (fever-reducing) effect in their patients.[1][2] This accidental discovery launched Antifebrin , the first inexpensive synthetic fever reducer, breaking the monopoly of natural quinine.

This guide analyzes the chemical evolution from this 19th-century accident to the modern understanding of its active metabolite: Paracetamol (Acetaminophen) .[3][4][5]

Part 2: Chemical Synthesis & Methodology

The Reaction Mechanism

The synthesis of acetanilide is a classic nucleophilic acyl substitution .[6][7][8][9] The amine group of aniline acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (acetic anhydride or acetic acid).

Core Reaction:



Standard Operating Procedure (SOP): Acetylation of Aniline

Reagents:

  • Aniline (Freshly distilled): 10 mL

  • Acetic Anhydride: 15 mL

  • Glacial Acetic Acid: 10 mL

  • Zinc Dust: 0.5 g

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser.

  • Mixing: Add aniline, glacial acetic acid, and acetic anhydride. Critical Step: Add the zinc dust last to minimize immediate vigorous reaction.

  • Reflux: Heat the mixture gently for 20 minutes. The solution should remain relatively clear due to the zinc's protective reduction.

  • Quenching: Pour the hot mixture into a beaker containing 200 mL of ice-cold water with constant stirring.

  • Crystallization: Acetanilide will precipitate as white, flaky crystals.[8]

  • Purification: Recrystallize from hot water. If the product is colored, add activated charcoal during the hot dissolution phase, filter while hot, and cool.[8]

Part 3: Pharmacology & Metabolic Fate

The Prodrug Revelation

Acetanilide is pharmacologically inactive in its native form. Its efficacy stems entirely from its metabolic conversion in the liver. It is a prodrug that follows two distinct pathways:[3]

  • The Therapeutic Pathway: Hydroxylation to para-hydroxyacetanilide (Paracetamol).

  • The Toxic Pathway: Hydrolysis to Aniline, followed by N-hydroxylation to phenylhydroxylamine.

Visualization: The Metabolic Fork

The following diagram illustrates the critical metabolic divergence that determines patient safety.

MetabolicPathway Acetanilide Acetanilide (Parent Drug) Aniline Aniline (Toxic Intermediate) Acetanilide->Aniline Minor Pathway (Hydrolysis) Paracetamol Paracetamol (Active Metabolite) Acetanilide->Paracetamol Major Pathway (CYP450 Hydroxylation) Phenylhydroxylamine Phenylhydroxylamine (Hemotoxic) Aniline->Phenylhydroxylamine N-Hydroxylation NAPQI NAPQI (Hepatotoxic) Paracetamol->NAPQI CYP2E1 Oxidation (Overdose) Methemoglobin Methemoglobinemia (Cyanosis) Phenylhydroxylamine->Methemoglobin Oxidation of Hemoglobin (Fe2+ -> Fe3+)

Caption: Metabolic divergence of Acetanilide. The hydrolysis pathway (red) leads to aniline toxicity, while hydroxylation (green) yields the therapeutic agent.

Part 4: The Evolution of Toxicity (SAR Analysis)

The history of these compounds is a lesson in Structure-Activity Relationships (SAR) . The goal was to retain the analgesic core (the acetanilide structure) while blocking the metabolic route to toxic aniline.

Comparative Toxicology Data

The following table summarizes why the industry shifted from Acetanilide to Phenacetin, and finally to Paracetamol.

CompoundDiscoveryPrimary ToxicityMetabolic FlawStatus
Acetanilide 1886Methemoglobinemia (Cyanosis)Rapid hydrolysis to Aniline in vivo.Banned (Medical use)
Phenacetin 1887Nephrotoxicity (Kidney failure)O-dealkylation yields Paracetamol, but chronic use damages renal papillae.Banned (Most countries)
Paracetamol 1893 (Marketed 1950s)Hepatotoxicity (High dose only)Forms NAPQI only upon saturation of glucuronidation pathways.Standard of Care
The "Cyanosis" Factor

Acetanilide users frequently turned blue ("cyanosis"). This was not due to respiratory failure but Methemoglobinemia . The toxic metabolite phenylhydroxylamine oxidizes the iron in hemoglobin from ferrous (


) to ferric (

), rendering it incapable of carrying oxygen.

Scientist's Insight: The discovery by Brodie and Axelrod (1948) that Paracetamol was the active metabolite of both Acetanilide and Phenacetin was the turning point.[5] It proved we could administer the metabolite directly, bypassing the toxic aniline generation entirely.

Part 5: Historical Timeline & Logic Flow

HistoryFlow 1886 1886: Cahn & Hepp Accidental Discovery (Antifebrin) 1887 1887: Phenacetin Synthesized to reduce toxicity 1886->1887 Toxicity Concerns 1899 1899: Karl Morner Identifies Paracetamol as metabolite 1887->1899 Metabolic Research 1948 1948: Brodie & Axelrod Confirm Paracetamol safety & mechanism 1899->1948 Long Gap (Ignored) 1955 1955: Tylenol (Paracetamol) Commercial Launch 1948->1955 Validation

Caption: The 70-year journey from the accidental discovery of Acetanilide to the validation of its active metabolite, Paracetamol.[5]

Part 6: References

  • Cahn, A., & Hepp, P. (1886).[1][10][11] Das Antifebrin, ein neues Fiebermittel.[2] Centralblatt für klinische Medicin.

  • Brodie, B. B., & Axelrod, J. (1948).[2][5][12] The fate of acetanilide in man. Journal of Pharmacology and Experimental Therapeutics.

  • FDA.gov. (2023). Drug Therapeutics & Regulation: Acetanilide History.

  • Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Synthesis Protocols).

Sources

Foundational

A Comprehensive Technical Guide to the Potential Applications of Nitrated Acetanilides in Research

Abstract Nitrated acetanilides, particularly the isomers of nitroacetanilide, represent a class of cornerstone chemical compounds with extensive and expanding applications across multiple scientific disciplines. While tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrated acetanilides, particularly the isomers of nitroacetanilide, represent a class of cornerstone chemical compounds with extensive and expanding applications across multiple scientific disciplines. While traditionally recognized as vital intermediates in the synthesis of pharmaceuticals and dyes, their utility in modern research is continually broadening. This technical guide provides an in-depth exploration of the synthesis, core applications, and emerging research frontiers for nitrated acetanilides. We will delve into the mechanistic principles governing their formation, present detailed experimental protocols for their synthesis and subsequent transformations, and highlight their growing importance in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these versatile molecules.

Introduction: The Chemistry of Nitrated Acetanilides

Acetanilide, an amide derived from aniline, serves as the foundational precursor for this class of compounds.[1][2] The introduction of a nitro group (–NO₂) onto the aromatic ring via electrophilic aromatic substitution dramatically alters the molecule's electronic properties and reactivity, paving the way for a multitude of synthetic transformations.[1][3]

The nitration of acetanilide is a classic example of regioselectivity in organic synthesis.[3][4] The acetamido group (–NHCOCH₃) is a moderately activating, ortho, para-directing group.[1][3] This directing effect stems from the ability of the nitrogen's lone pair to donate electron density to the benzene ring, stabilizing the intermediates formed during electrophilic attack at these positions.[5] However, due to the steric bulk of the acetamido group, the para-substituted product, 4-nitroacetanilide (p-nitroacetanilide), is formed as the major product, with ortho-nitroacetanilide being a minor byproduct.[1][6] The meta isomer, 3-nitroacetanilide, is typically only formed in negligible amounts under standard nitrating conditions.[7]

The reaction is typically carried out using a "mixed acid" solution of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][3]

Core Applications in Chemical Synthesis

For decades, the primary utility of nitrated acetanilides has been as critical intermediates in large-scale industrial synthesis.

2.1 Pharmaceutical Intermediates

The most prominent application of p-nitroacetanilide is its role as a precursor in the synthesis of widely used analgesic and antipyretic drugs.[2][8][9]

  • Paracetamol (Acetaminophen): The synthesis of paracetamol from p-nitroacetanilide is a two-step process. First, the nitro group of p-nitroacetanilide is reduced to an amino group, forming p-aminoacetanilide. This is then followed by acylation to yield the final product. A more direct and common industrial route involves the reduction of p-nitrophenol, which itself can be derived from p-nitroaniline (obtained by the hydrolysis of p-nitroacetanilide).

  • Phenacetin: Though its use has declined due to safety concerns, phenacetin is another analgesic historically synthesized from p-nitroacetanilide.[2][9]

The initial nitration of acetanilide is a crucial control step; direct nitration of aniline is avoided as the amino group is highly susceptible to oxidation by nitric acid, leading to the formation of tar-like byproducts and potential explosion hazards.[10] The acetamido group protects the amine functionality during the nitration step.[9]

2.2 Dye and Pigment Manufacturing

Nitrated acetanilides, after hydrolysis to their corresponding nitroanilines, are foundational components in the synthesis of azo dyes.[8][10][11] The process involves:

  • Hydrolysis: p-Nitroacetanilide is hydrolyzed (typically under acidic conditions) to produce p-nitroaniline.[8][12]

  • Diazotization: The resulting primary aromatic amine (p-nitroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[10]

  • Azo Coupling: This highly reactive diazonium salt then acts as an electrophile, coupling with an electron-rich aromatic compound (like a phenol or another aniline derivative) to form an azo compound, characterized by the –N=N– linkage which acts as a chromophore. Para Red is a well-known dye synthesized using this pathway.[10]

Emerging Research Frontiers

Beyond their traditional roles, nitrated acetanilides and their derivatives are subjects of active research, showing promise in novel applications.

3.1 Medicinal Chemistry and Drug Discovery

The incorporation of a nitro group can impart significant biological activity to a molecule. Researchers are exploring various nitrated acetanilide derivatives for their therapeutic potential.

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that derivatives of acetanilide possess antimicrobial properties.[13] Specifically, nitro-containing aromatic and heteroaromatic compounds are being investigated as potent agents against biofilm-forming bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa.[14] The nitro group is often crucial for the mechanism of action, sometimes by interfering with key enzymatic pathways like pyruvate:ferrodoxin oxidoreductase (PFOR).[14] Research into novel N,N'-(4-nitro-1,2-phenylene)diamide derivatives has shown that molecules with electron-withdrawing groups, such as the nitro group, can exhibit significant antibacterial activity.[15]

  • Antiviral and Other Biological Activities: The broader class of nitro compounds has been shown to possess a wide range of biological activities, including antiviral properties.[16] The structural backbone of acetanilide provides a versatile scaffold for chemical modifications, allowing for the synthesis of libraries of compounds to be screened for various therapeutic effects.[13]

3.2 Materials Science

The electronic properties of nitrated acetanilides make them interesting candidates for applications in materials science. The presence of both an electron-donating group (acetamido) and a strong electron-withdrawing group (nitro) on the same aromatic ring creates a significant dipole moment, which is a prerequisite for second-order nonlinear optical (NLO) properties. These materials can alter the frequency of laser light, an effect with applications in telecommunications and optical computing. Furthermore, derivatives of acetanilide are being explored for their ability to self-assemble with materials like graphene and fullerene, leading to enhanced physicochemical properties that could be harnessed for developing novel sensors or electronic components.[17]

Key Experimental Protocols

The following protocols are presented as standardized, reproducible methods for the synthesis and transformation of nitrated acetanilides.

Protocol 1: Synthesis of p-Nitroacetanilide via Electrophilic Aromatic Substitution

Causality: This protocol utilizes a mixed-acid nitrating agent to generate the nitronium ion electrophile. Acetanilide is dissolved in a non-nucleophilic solvent like glacial acetic acid or concentrated sulfuric acid.[3][18] The reaction temperature is kept low (0–10°C) to prevent dinitration and minimize the formation of the ortho isomer.[3] The final product is precipitated by pouring the reaction mixture onto ice, as p-nitroacetanilide is insoluble in water.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice and Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required.

  • Carefully add 5 mL of concentrated sulfuric acid to the mixture with constant stirring. The solution will become warm.

  • Cool the resulting clear solution in an ice-salt bath until the temperature is between 0-5°C.[1]

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Using a dropping pipette, add the cold nitrating mixture dropwise to the cold acetanilide solution over a period of about 15 minutes.[18] Maintain constant stirring and ensure the temperature does not rise above 10°C.[3]

  • After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to complete.[9][19]

  • Pour the reaction mixture slowly into a separate beaker containing approximately 100 g of crushed ice and 100 mL of water, while stirring continuously.[9] A pale yellow precipitate of crude p-nitroacetanilide will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual acid.[20]

  • Purify the crude product by recrystallization from hot ethanol. The minor o-nitroacetanilide isomer is more soluble in ethanol and will remain in the mother liquor.[9]

  • Dry the purified, colorless crystals of p-nitroacetanilide and determine the melting point (literature value: ~215°C) and yield.[5]

Protocol 2: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

Causality: This protocol employs acid-catalyzed hydrolysis to cleave the amide bond of p-nitroacetanilide, yielding p-nitroaniline. Refluxing in the presence of a strong acid like HCl provides the necessary energy and catalytic action for the reaction to proceed.

Materials:

  • Crude or purified p-Nitroacetanilide

  • Concentrated Hydrochloric Acid (HCl)

  • Water and Ice

  • Aqueous Ammonia or Sodium Hydroxide solution

Procedure:

  • Place 5 g of p-nitroacetanilide, 30 mL of water, and 20 mL of concentrated HCl into a round-bottom flask.[12]

  • Attach a reflux condenser and heat the mixture to boiling using a heating mantle for 30-40 minutes. The solid will gradually dissolve.[12]

  • After the reflux period, pour the hot, clear solution into a beaker containing approximately 50 g of crushed ice.[12] This will precipitate the hydrochloride salt of p-nitroaniline.

  • To isolate the free amine, slowly neutralize the acidic solution by adding aqueous ammonia or a 10% sodium hydroxide solution until the solution is basic (check with litmus paper).[19] A bright yellow precipitate of p-nitroaniline will form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the yellow crystals of p-nitroaniline by vacuum filtration, wash with cold water, and air dry.

Characterization Techniques

The identity and purity of synthesized nitrated acetanilides are typically confirmed using a combination of spectroscopic and physical methods.

TechniqueObservation for p-NitroacetanilidePurpose
Melting Point Sharp range around 214-217°CA sharp melting point close to the literature value indicates high purity.[5]
Infrared (IR) Spectroscopy Peaks around 1700 cm⁻¹ (C=O stretch of amide), 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ (asymmetric and symmetric N-O stretches of nitro group), and ~3300 cm⁻¹ (N-H stretch).[5]Confirms the presence of key functional groups (amide, nitro group).
Thin-Layer Chromatography (TLC) A single spot with a specific Rf value (e.g., ~0.77 in 7:3 Hexane:EtOAc) indicates a pure compound and can be used to monitor reaction progress.[5][10]Assesses purity and separates from starting material and byproducts.
UV-Visible Spectroscopy Used for characterization and quantitative analysis.[21]Provides information about the electronic structure of the molecule.
Visualization of Key Processes
Diagram 1: General Synthesis and Application Workflow

G Acetanilide Acetanilide (Starting Material) Nitration Protocol 1: Electrophilic Nitration (H₂SO₄, HNO₃) Acetanilide->Nitration pNA p-Nitroacetanilide (Major Product) Nitration->pNA major oNA o-Nitroacetanilide (Minor Product) Nitration->oNA minor Purification Recrystallization (Ethanol) pNA->Purification Pure_pNA Purified p-Nitroacetanilide Purification->Pure_pNA Hydrolysis Protocol 2: Acid Hydrolysis (HCl, Heat) Pure_pNA->Hydrolysis pNitroaniline p-Nitroaniline Hydrolysis->pNitroaniline Applications Downstream Applications pNitroaniline->Applications Dyes Azo Dyes Applications->Dyes Pharma Pharmaceuticals Applications->Pharma Research Research Derivatives Applications->Research

Caption: Workflow from acetanilide to key intermediates and final applications.

Diagram 2: Mechanism of Electrophilic Nitration

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Acetanilide Acetanilide Ring Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) Acetanilide->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Arenium Ion Product p-Nitroacetanilide H2SO4_regen H₂SO₄ Sigma_Complex_2->Product + HSO₄⁻

Caption: The three key steps of electrophilic aromatic nitration of acetanilide.

Conclusion and Future Outlook

Nitrated acetanilides are far more than simple textbook examples of electrophilic substitution. They remain indispensable building blocks in the chemical industry and are gaining new life in cutting-edge research. The synthetic versatility, coupled with the potent electronic influence of the nitro group, ensures their continued relevance. Future research will likely focus on synthesizing novel derivatives with enhanced biological activities, particularly in the pursuit of new antimicrobial agents to combat drug-resistant pathogens. Furthermore, their application in materials science, especially in the development of organic electronic materials, represents a promising and underexplored avenue. For the modern researcher, a thorough understanding of the chemistry and potential of nitrated acetanilides is a valuable asset in the toolbox of synthetic and applied chemistry.

References
  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]

  • Unacademy. (n.d.). p-Nitroacetanilide Study Material. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. Retrieved from [Link]

  • Studylib. (n.d.). Nitrating Acetanilide: Electrophilic Aromatic Substitution Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. Retrieved from [Link]

  • CDN. (n.d.). DYES & DYEING. Retrieved from [Link]

  • BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of p-Nitroacetanilide | PDF | Nitric Acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

  • YouTube. (2022). Synthesis of P-Nitroacetanilide. Retrieved from [Link]

  • Unacademy. (n.d.). Organic Compounds: Acetanilide, P-Nitro Acetanilide, Aniline Yellow, and Iodoform. Retrieved from [Link]

  • Google Patents. (n.d.). US2406578A - Production of para nitroacetanilide.
  • Lu Le Laboratory. (2013). Synthesis of p-nitroacetanilide-Nitration. Retrieved from [Link]

  • Slideshare. (n.d.). Preparation of p-nitroacetanilide from Acetanilide | PDF. Retrieved from [Link]

  • 0x27.me. (2015). Synthesis of p-Nitroacetanilide from Acetanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. Retrieved from [Link]

  • National Institutes of Health. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences Available online atwww.jcbsc.org Section A: Chemical Sciences CODEN (USA): JCBPAT Research Article 43 JCBPS; Section A. Retrieved from [Link]

  • YouTube. (2020). Synthesis of p nitroaniline from acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Antiviral and antimicrobial activities of new nitrobutane derivatives. Retrieved from [Link]

  • PubMed. (2020). Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene. Retrieved from [Link]

Sources

Exploratory

Mechanistic Profiling &amp; Characterization of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

A Technical Guide for Drug Discovery & Toxicology Part 1: Executive Technical Summary N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a highly specific nitrated congener of the phenacetin/methacetin c...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Toxicology

Part 1: Executive Technical Summary

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a highly specific nitrated congener of the phenacetin/methacetin class of analgesics. In the context of drug development, this compound is primarily characterized not as a therapeutic lead, but as a critical oxidative metabolite and a biomimetic marker for reactive nitrogen species (RNS) stress.

For researchers and medicinal chemists, understanding this molecule is essential for two reasons:

  • Toxicological Mechanism: It serves as a model for the bioactivation of 4-alkoxyacetanilides by peroxynitrite (

    
    ), elucidating the pathways leading to methemoglobinemia and cytotoxicity.
    
  • Structural Chemistry: It represents a "push-pull" aromatic system (electron-donating methoxy vs. electron-withdrawing nitro) with unique crystallographic torsion angles that influence solubility and receptor binding.

Part 2: Mechanism of Action (Biological & Chemical)

The "Mechanism of Action" (MOA) for this compound is dual-faceted: its Mechanism of Formation (how it arises in vivo) and its Mechanism of Toxicity (how it interacts with biological systems).

1. Mechanism of Formation: Peroxynitrite-Mediated Nitration

Unlike enzymatic nitration, this compound is formed through a non-enzymatic, free-radical mechanism involving peroxynitrite and carbon dioxide. This pathway is critical for understanding the metabolic fate of methyl-substituted acetanilides under inflammatory conditions.

  • Precursor: 2-Methylmethacetin (N-(4-methoxy-2-methylphenyl)acetamide).[1]

  • Reagent: Peroxynitrite (

    
    ) in the presence of 
    
    
    
    .[1][2]
  • Regioselectivity: The electron-donating methoxy group directs nitration ortho to itself.[1] However, the acetamido group weakly deactivates its own ortho positions.[1] The methyl group provides steric hindrance.[3]

  • Result: Nitration occurs preferentially at the C5 position , yielding the title compound.[1]

2. Mechanism of Toxicity: The Nitro-Reduction Cycle

Once formed, the biological activity of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is dominated by the nitro group. This moiety transforms the molecule from a potential analgesic into a pro-oxidant toxin.

  • Step A: Nitroreduction: Hepatic nitroreductases (e.g., NADPH-cytochrome P450 reductase) reduce the nitro group (

    
    ) to a nitroso (
    
    
    
    ) and subsequently a hydroxylamine (
    
    
    ) intermediate.
  • Step B: Redox Cycling: The nitro anion radical can react with oxygen to regenerate the parent nitro compound, producing Superoxide Anions (

    
    ).
    
  • Step C: Hemotoxicity: The resulting N-hydroxy metabolites are potent oxidizers of hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), leading to hypoxia and cyanosis—a classic toxicity profile of nitrated acetanilides.
3. Pharmacological Interference (COX Inhibition)

While the parent molecule (methacetin) is a COX inhibitor, the introduction of the nitro group at C5 and the methyl at C2 induces significant steric torsion (approx. 47° twist of the acetamide group). This non-planarity likely disrupts the fit within the COX active site, reducing analgesic efficacy while increasing toxicity.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the formation of the compound via oxidative stress and its subsequent bioactivation into toxic species.

MOA_Pathway Precursor 2-Methylmethacetin (Analgesic Precursor) Target N-(4-Methoxy-2-methyl- 5-nitrophenyl)acetamide (Target Molecule) Precursor->Target Electrophilic Nitration (C5) RNS Peroxynitrite (ONOO-) / CO2 (Inflammatory Stress) RNS->Target Nitroso Nitroso Intermediate (-NO) Target->Nitroso 1e- Reduction ROS Superoxide (O2-) (Redox Cycling) Target->ROS Redox Cycling Reductase Nitroreductase / CYP450 Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Toxicity Methemoglobinemia & DNA Adducts Hydroxylamine->Toxicity Bioactivation

Figure 1: Biotransformation pathway showing the oxidative formation of the target molecule and its subsequent reductive bioactivation leading to toxicity.

Part 4: Experimental Protocols

To study this mechanism, the following self-validating protocols are recommended. These maximize yield and crystal quality for structural analysis.

Protocol A: Regioselective Synthesis

Objective: Synthesize N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide from commercial precursors.

  • Reagents:

    • 4-Methoxy-2-methylaniline (Starting Material)

    • Acetic Anhydride (

      
      )
      
    • Nitric Acid (

      
      , fuming) / Sulfuric Acid (
      
      
      
      ) OR Peroxynitrite (Biomimetic route).
  • Step 1: Acetylation (Protection):

    • Dissolve 20 mmol of aniline in 30 mL glacial acetic acid.

    • Add 24 mmol Acetic Anhydride dropwise. Stir for 4 hours at RT.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Disappearance of amine spot confirms acetylation.

  • Step 2: Nitration:

    • Cool the acetamide solution to 0°C.

    • Add nitrating mixture slowly to favor C5 substitution over C3/C6.

    • Note: The methoxy group directs ortho/para. Since para is blocked (acetamide) and ortho (C3) is sterically hindered by the methyl at C2, C5 is the kinetic product.

  • Purification:

    • Quench in ice water. Filter precipitate.

    • Recrystallize from boiling deionized water or Ethanol/Water (1:1).

Protocol B: Crystallographic Characterization

Objective: Verify the steric twist of the nitro and acetamide groups (Critical for MOA analysis).

  • Growth: Prepare a saturated solution in boiling water. Allow slow cooling over 48 hours.

  • Target Morphology: Colorless/Yellow laths.

  • Validation Metrics (XRD):

    • Space Group: Orthorhombic, Pbca.[2]

    • Torsion Angles:

      • Nitro group twist: ~12° (relative to phenyl ring).[1][2][4]

      • Acetamide twist: ~47° (due to steric clash with C2-Methyl).[2]

    • Significance: High torsion angles indicate poor planarity, reducing

      
      -stacking interactions and altering metabolic binding affinity.
      
Part 5: Quantitative Data Summary

The following physicochemical properties are derived from crystallographic and spectroscopic data (Hines et al., 2025).

ParameterValueMechanistic Implication
Molecular Formula

Core scaffold
Molecular Weight 224.21 g/mol Small molecule, CNS permeable
Crystal System Orthorhombic (Pbca)Packing efficiency
Acetamide Torsion 47.24°High Steric Strain: Reduces COX active site fit.
Nitro Torsion 12.03°Conjugation Break: Affects reduction potential.
H-Bonding Intermolecular (N-H...O=C)Forms chains in [010] direction; no intramolecular H-bond (unlike 2-nitro isomer).[2][5]
Formation pH Neutral (7.0 - 7.4)Physiologically relevant formation via

.
References
  • Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][5] IUCrData.[2][6]

  • Uppu, R. M., & Martin, J. (2005). Reaction of peroxynitrite with 4-alkoxyacetanilides: Nitration and oxidation mechanisms.[1] Chemical Research in Toxicology.

  • Hines, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide: Structural comparison and isomeric analysis.[1][2][5] IUCrData.[2][6]

  • Prescott, L. F. (1980). Kinetics and metabolism of paracetamol and phenacetin. British Journal of Clinical Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Executive Summary & Rationale This application note details the regioselective synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide , a critical intermediate in the production of azo dyes and a known oxidative meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the regioselective synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide , a critical intermediate in the production of azo dyes and a known oxidative metabolite of 2-methylmethacetin.

The synthesis presents a classic challenge in electrophilic aromatic substitution: directing a nitro group to a specific position on a trisubstituted benzene ring. The protocol utilizes a two-step strategy:

  • N-Acetylation: Protection of the amine to prevent oxidation and moderate its activating power.

  • Regioselective Nitration: Exploiting the steric and electronic "push-pull" dynamics of the methoxy and acetamide groups to target the C5 position, avoiding the sterically crowded C3 and the electronically less favorable C6 positions.

Mechanistic Insight: The C5 Selectivity

The regiochemistry is governed by the interplay of three substituents on the benzene ring:

  • -OCH₃ (Pos 4): Strong ortho/para activator. Directs to 3 and 5 .[1][2][3][4][5]

  • -NHAc (Pos 1): Moderate ortho/para activator. Directs to 2 (blocked), 6 , and 4 (blocked).

  • -CH₃ (Pos 2): Weak activator. Directs to 1 (blocked), 3 , and 5 .

Safety & Hazard Assessment

WARNING: This protocol involves vigorous exothermic reactions and strong oxidizers.

Hazard ClassReagentRiskMitigation
Corrosive/Oxidizer Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Severe skin burns; fire risk with organics.Use glass secondary containment; dropwise addition; keep below 10°C.
Lachrymator Acetic AnhydrideEye/Respiratory irritation.Work in a fume hood; use butyl rubber gloves.
Toxic 4-Methoxy-2-methylanilineToxic by inhalation/ingestion.Wear N95/P100 respirator if handling powder; use closed weighing vessels.
Exothermic Nitration ReactionThermal runaway potential.Strict temperature control (<10°C) is mandatory.

Experimental Workflow

Visual Pathway (Graphviz)

The following diagram illustrates the reaction scheme and process flow.

SynthesisPath Start Start: 4-Methoxy-2-methylaniline (m-Cresidine) Step1 Step 1: Acetylation (Ac2O / AcOH) Start->Step1 Protection Inter Intermediate: N-(4-Methoxy-2-methylphenyl)acetamide Step1->Inter Precipitation & Drying Step2 Step 2: Nitration (HNO3 / AcOH / <10°C) Inter->Step2 Electrophilic Subst. End Target: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Step2->End C5 Regioselectivity

Caption: Reaction scheme transforming m-cresidine to the 5-nitro-acetamide derivative via acetylation and controlled nitration.

Detailed Protocols

Phase 1: Synthesis of N-(4-Methoxy-2-methylphenyl)acetamide

Objective: Protect the amine group to prevent oxidation during nitration.

Reagents:

  • 4-Methoxy-2-methylaniline (m-Cresidine): 10.0 g (73 mmol)

  • Acetic Anhydride: 8.5 mL (90 mmol, 1.2 eq)

  • Glacial Acetic Acid: 30 mL

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methoxy-2-methylaniline in 30 mL of glacial acetic acid.

  • Addition: Add 8.5 mL of acetic anhydride dropwise over 10 minutes at room temperature. The reaction is slightly exothermic.

  • Reflux: Attach a condenser and heat the mixture to gentle reflux (approx. 115°C) for 2 hours to ensure complete conversion.

  • Quench: Allow the mixture to cool to room temperature, then pour slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with 2 x 50 mL cold water.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: >90%

    • Appearance: White to beige crystalline solid.

Phase 2: Nitration to N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Objective: Introduce the nitro group at the C5 position while minimizing side products.[6]

Reagents:

  • Intermediate (from Phase 1): 5.0 g (28 mmol)

  • Glacial Acetic Acid: 20 mL

  • Fuming Nitric Acid (>90%): 1.5 mL (approx. 35 mmol, 1.25 eq)

  • Optional: Conc. Sulfuric Acid (catalyst, if using 65% HNO₃)

Procedure:

  • Preparation: In a 100 mL three-neck flask equipped with a thermometer and addition funnel, dissolve 5.0 g of the acetamide intermediate in 20 mL of glacial acetic acid.

  • Cooling (CRITICAL): Place the flask in an ice/salt bath. Cool the solution to 0–5°C .

    • Note: The solution may become viscous; ensure efficient stirring.[7]

  • Nitration: Add the Nitric Acid dropwise.[3]

    • Rate: Maintain internal temperature below 10°C .

    • Observation: The solution will turn yellow/orange.

  • Reaction: After addition is complete, allow the mixture to stir at 0–10°C for 1 hour, then allow it to warm to room temperature (20–25°C) for another 30 minutes.

  • Workup: Pour the reaction mixture onto 100 g of crushed ice. Stir vigorously until the ice melts. The crude nitro compound will precipitate as a yellow solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve the solid in boiling water (or Ethanol/Water 1:1 mix). Allow to cool slowly to room temperature to form crystals.

    • Filter and dry under vacuum.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow lathsVisual
Melting Point 185–188°C (approx.)Capillary MP
¹H NMR (DMSO-d₆) Distinct singlet for -NH (acetamide), aromatic protons showing para coupling (if 3,6-subst) or singlets (if 3,6-positions are H). Note: In C5-nitro isomer, H3 and H6 are singlets due to lack of adjacent protons.400 MHz NMR
IR Spectroscopy 1660 cm⁻¹ (Amide C=O), 1350/1530 cm⁻¹ (NO₂ stretch)FTIR

Interpretation of NMR for Regiochemistry:

  • Target (5-Nitro): You should observe two aromatic singlets (H3 and H6) because they are isolated from each other by substituents.

  • Isomer (6-Nitro): Would likely show meta coupling or different chemical shifts due to proximity to the acetamide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tar/Dark Oil formation Temperature too high during nitration.Ensure internal temp stays <10°C during addition.
Low Yield Incomplete precipitation or hydrolysis.Ensure pH is not too acidic during workup; neutralize slightly with NaOAc if necessary.
Mixture of Isomers Acid strength too high (non-selective).Use Acetic Acid as solvent (moderator) rather than H₂SO₄.
Hydrolysis of Acetamide Reaction too hot or acid too strong.Keep reaction cool; do not prolong exposure to strong acid after reaction completion.

References

  • Crystal Structure & Synthesis Verification: Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[2][5][6] IUCrData.

  • Regioselectivity Mechanism: Uppu, R. M., & Martin, A. (2005).

    • (Contextual reference from related 2-nitro isomer study).

  • General Nitration Protocols: PrepChem.

  • Precursor Synthesis: Patent CN103232349A. Preparation method of 2-methoxy-4-nitroaniline.

Sources

Application

Technical Guide: Acetylation of 4-Methoxy-2-methyl-5-nitroaniline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] This guide details the acetylation of 4-methoxy-2-methyl-5-nitroaniline (CAS: 136-23-2, also known as Fast Red ITR Base) to form N-(4-methoxy-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This guide details the acetylation of 4-methoxy-2-methyl-5-nitroaniline (CAS: 136-23-2, also known as Fast Red ITR Base) to form N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide .

While acetylation is a fundamental transformation, this specific substrate presents a unique "push-pull" electronic environment and steric constraints that necessitate optimized conditions:

  • Steric Hindrance: The methyl group at the ortho position (C2) creates steric bulk around the amine, twisting the resulting amide bond out of the phenyl plane by approximately 47°, significantly more than unhindered analogs.

  • Electronic Deactivation: The nitro group at C5 (meta to the amine) exerts an inductive electron-withdrawing effect ($ -I $), reducing the nucleophilicity of the amine nitrogen.

  • Electronic Activation: The methoxy group at C4 (para to the amine) acts as a strong electron donor ($ +M $), partially restoring nucleophilicity.

The net result is a substrate that is moderately nucleophilic but requires thermal energy or catalysis to achieve quantitative conversion compared to simple aniline.

Key Applications
  • Impurity Profiling: This compound is a known oxidation product of 2-methylmethacetin and relevant in studying the metabolism of 4-alkoxyacetanilides.

  • Dye Chemistry: An intermediate for azo pigments where the acetyl group serves as a removable protecting group or a permanent auxiliary to shift spectral properties.

Reaction Mechanism & Strategic Considerations

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acetic anhydride.

Critical Mechanistic Insight

Unlike planar acetanilides, the 2-methyl substituent forces the acetamide group out of planarity . Crystallographic data indicates that while the nitro group is twisted only ~12° out of the ring plane, the acetamide group is twisted by ~47° due to the steric interference from the ortho methyl group. This lack of planarity reduces conjugation between the nitrogen lone pair and the phenyl ring, theoretically making the amide bond slightly more labile to hydrolysis than unhindered analogs—a critical factor during workup.

Experimental Protocols

Method A: Thermal Acetylation (Standard & Robust)

Best for gram-scale synthesis where high yield and ease of purification are prioritized.

Reagents:

  • Substrate: 4-Methoxy-2-methyl-5-nitroaniline (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Glacial Acetic Acid (

    
    ) (5–10 volumes)
    
  • Catalyst (Optional): Sodium Acetate (0.1 eq) – buffers the reaction and acts as a mild base.

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methyl-5-nitroaniline in glacial acetic acid. The solution will likely be yellow/orange.

  • Addition: Add acetic anhydride dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to 90–100°C for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (more polar amine) should disappear, replaced by the less polar amide.

  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture slowly into 5 volumes of ice-cold water with vigorous stirring.

  • Precipitation: The product should precipitate as a solid. If oiling occurs, scratch the flask walls or seed with a crystal.

  • Filtration: Filter the solid using a Büchner funnel. Wash with cold water (

    
    ) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or pure Methanol .

Method B: Catalytic Acetylation (Mild Conditions)

Best for small-scale (mg) or acid-sensitive substrates.

Reagents:

  • Substrate: 4-Methoxy-2-methyl-5-nitroaniline (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or THF

  • Base/Catalyst: Triethylamine (

    
    ) (1.5 eq) + DMAP (4-Dimethylaminopyridine) (5 mol%)
    

Step-by-Step Workflow:

  • Setup: Dissolve the amine in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     followed by DMAP.
    
  • Acetylation: Add acetic anhydride dropwise at 0°C, then allow to warm to room temperature. Stir for 4–6 hours.

    • Why DMAP? DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the steric hindrance of the ortho-methyl group without requiring high heat.

  • Workup: Wash the organic layer with 1M HCl (to remove bases), saturated

    
    , and Brine. Dry over 
    
    
    
    .[1]
  • Isolation: Concentrate in vacuo.

Process Visualization (Workflow Diagram)

The following diagram illustrates the logic flow for Method A, including decision nodes for purification.

AcetylationWorkflow Start Start: 4-Methoxy-2-methyl-5-nitroaniline Dissolve Dissolve in Glacial AcOH (Solvent) Start->Dissolve AddReagent Add Acetic Anhydride (1.5 eq, Dropwise) Dissolve->AddReagent Heat Reflux at 100°C (2-3 Hours) AddReagent->Heat IPC IPC: Check TLC (Amine consumed?) Heat->IPC IPC->Heat No (Continue Heating) Quench Pour into Ice Water (Precipitation) IPC->Quench Yes Filter Filtration & H2O Wash Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure Product: N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide Recryst->Final

Figure 1: Logical workflow for the thermal acetylation of sterically hindered nitroanilines.

Data Summary & Characterization

Physicochemical Properties Table[1][3][6][13]
PropertyValueNotes
Formula

Molecular Weight 224.21 g/mol
Appearance Colorless to Pale Yellow LathsDependent on recrystallization solvent
Melting Point 195–198°C (Predicted)High MP due to intermolecular H-bonding
Solubility DMSO, Methanol, Hot EthanolPoor solubility in water
Expected Spectral Data
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.05–2.15 (s, 3H, 
      
      
      
      ) – Diagnostic Singlet
    • 
       2.20–2.30 (s, 3H, 
      
      
      
      )
    • 
       3.90–4.00 (s, 3H, 
      
      
      
      )
    • 
       7.00–7.20 (s, 1H, Ar-H, C3)
      
    • 
       7.80–8.00 (s, 1H, Ar-H, C6)
      
    • 
       9.30–9.50 (br s, 1H, 
      
      
      
      ) – Disappears with
      
      
      shake
  • IR Spectroscopy:

    • Amide I (

      
       stretch): ~1660–1680 
      
      
      
    • Nitro stretches (

      
      ): ~1520 
      
      
      
      (asymmetric) and ~1340
      
      
      (symmetric).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-methyl group.Increase temperature to reflux; add catalytic DMAP or Sodium Acetate.
Oiling Out Product melting point depressed by impurities (AcOH).Decant water, dissolve oil in hot Ethanol, and cool slowly. Scratch glass to induce nucleation.
Diacetylation Excess

and high temp.
Unlikely for this substrate due to sterics, but if observed (2 acetyl peaks), hydrolyze back to mono-amide using mild base (

/MeOH).
Dark Coloration Oxidation of amine before acetylation.Ensure inert atmosphere (

) during setup; use fresh amine.

References

  • Hines, C. et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[2][3] IUCrData.

    • Relevance: Defines the crystal structure and confirms the non-planar geometry of the acetamide group due to steric hindrance.
  • Uppu, R. M., & Pryor, W. A. (1999). Synthesis of nitro-derivatives of methacetin. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.).[4] 2-Methoxy-4-nitroaniline Product Page.

    • Relevance: Provides baseline physical property d
  • BenchChem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.

    • Relevance: General protocols for acetylation of deactiv

Sources

Method

Application Note: High-Purity Recrystallization of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Abstract This application note details the purification protocol for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification protocol for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib) and a specific metabolite of 4-alkoxyacetanilides. While many nitro-acetanilides are purified using organic solvents, this guide prioritizes a Green Chemistry approach using aqueous recrystallization, validated by recent crystallographic studies (2025), alongside a robust Ethanol/Water co-solvent method for bulk impurity rejection. The protocol emphasizes thermodynamic control to ensure the removal of regioisomers and oxidation byproducts.

Chemical Profile & Context[1][2][3][4][5][6][7][8][9]

PropertyDetail
Chemical Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
CAS Number 196194-97-5
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Crystal Habit Colorless laths (from water)
Key Impurities 4-Methoxy-2-methylaniline (hydrolysis product), regioisomers (3-nitro or 6-nitro variants), and oxidation dimers.

Scientific Rationale for Recrystallization: The introduction of the nitro group (-NO₂) at the 5-position of the phenyl ring creates significant steric strain relative to the acetamide group. According to recent structural studies, the acetamide group in this specific isomer is twisted approximately 47° out of the phenyl plane due to steric interference from the ortho-methyl and meta-nitro groups. This unique conformation creates a specific lattice energy profile that can be exploited during recrystallization to reject planar impurities (like un-nitrated starting materials) that do not fit the specific "herringbone" packing motif of the target crystal.

Experimental Protocols

Method A: Aqueous Recrystallization (High Crystallinity/Green)

Recommended for: Final polishing, growing single crystals for X-ray diffraction, and removing highly polar inorganic salts.

Principle: This method utilizes the steep solubility curve of the compound in water. While sparingly soluble at room temperature due to the lipophilic methyl and methoxy groups, the compound dissolves in boiling water (100°C). Slow cooling allows the formation of high-fidelity crystals (laths) while rejecting impurities into the aqueous mother liquor.

Protocol:

  • Preparation: Charge 5.0 g of crude N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide into a 500 mL Erlenmeyer flask.

  • Dissolution: Add 350 mL of Deionized Water (Resistivity > 18 MΩ·cm).

  • Heating: Heat the mixture to a rolling boil (100°C) with vigorous magnetic stirring.

    • Note: If the solid does not completely dissolve after 15 minutes of boiling, add water in 50 mL increments. The solution must be clear.

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-heated Buchner funnel (sintered glass, porosity M) to remove insoluble mechanical impurities or dust.

  • Controlled Cooling: Transfer the filtrate to a clean flask. Cover with a watch glass. Allow the solution to cool slowly to room temperature (approx. 25°C) over a period of 4–6 hours.

    • Do not use an ice bath immediately. Rapid cooling induces precipitation rather than crystallization, trapping impurities.

  • Isolation: Once crystallization is complete (thick suspension of colorless laths), filter under vacuum.

  • Washing: Wash the filter cake with 20 mL of ice-cold water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Ethanol/Water Co-Solvent Recrystallization (Bulk Purification)

Recommended for: Removing organic starting materials (anilines) and significant oxidation byproducts.

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Reflux: Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add ethanol in small portions.

  • Anti-Solvent Addition: Once dissolved, remove the heat source. Immediately add warm water (60°C) dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add just enough hot ethanol (1–2 mL) to clear the turbidity.

  • Nucleation: Allow the clear solution to cool to room temperature undisturbed.

  • Yield Maximization: Once room temperature is reached, cool the flask to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter and wash with a cold 1:1 Ethanol/Water mixture.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and thermodynamic phases of the purification process.

RecrystallizationWorkflow Start Crude Material (N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide) SolventSelect Solvent Selection Method A: Water (Green/Polishing) Method B: EtOH/H2O (Bulk Purity) Start->SolventSelect Dissolution Dissolution (T > 80°C) Break Crystal Lattice SolventSelect->Dissolution Heat to Reflux HotFiltration Hot Filtration Remove Insolubles Dissolution->HotFiltration Maintain T Nucleation Controlled Cooling (Nucleation Zone) HotFiltration->Nucleation Slow Cooling (-10°C/hr) Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Equilibrium Isolation Filtration & Washing Remove Mother Liquor Growth->Isolation Vacuum Drying Vacuum Drying (50°C, 12h) Isolation->Drying QC QC Validation (HPLC, NMR, DSC) Drying->QC QC->SolventSelect Purity < 98% (Reprocess)

Figure 1: Step-by-step workflow for the recrystallization process, emphasizing temperature control points.

Quality Control & Validation (PAT)

To ensure the protocol has been successful, the isolated crystals must undergo the following validation steps.

A. HPLC Purity Analysis[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (5% to 95% ACN over 20 mins).

  • Detection: UV at 254 nm (Aromatic ring absorption) and 210 nm (Amide bond).

  • Acceptance Criteria: Purity > 99.0% area; no single impurity > 0.1%.

B. Proton NMR (¹H-NMR) Verification

Based on structural data for this specific isomer, confirm the following shifts (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Two singlets (due to para-substitution pattern relative to methyl/methoxy and nitro groups).

    • Note: Unlike the 2-nitro isomer, the 5-nitro isomer lacks an intramolecular H-bond to the amide, affecting the NH chemical shift.

  • Methoxy Group (-OCH₃): Singlet approx. δ 3.9–4.0 ppm.

  • Methyl Group (-CH₃): Singlet approx. δ 2.2–2.3 ppm.

  • Acetamide Methyl (-COCH₃): Singlet approx. δ 2.1–2.2 ppm.

C. Thermal Analysis (DSC)
  • Melting Point: Expect a sharp endotherm. While literature varies for the general class (150–220°C), the high purity material should exhibit a range of less than 2°C.

  • Data Note: Recent IUCr data (2025) suggests the formation of "colorless laths" indicates the correct polymorph.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or concentration too high.Re-heat to dissolve oil. Add 10% more solvent. Cool more slowly with vigorous stirring.
Low Yield Too much solvent used or final temperature not low enough.Concentrate the mother liquor by rotary evaporation and cool to 4°C.
Colored Impurities Oxidation byproducts trapped in lattice.Perform a "charcoal treatment": Add activated carbon (5% w/w) during the hot dissolution step, stir for 10 mins, then hot filter.

References

  • Hines, et al. (2025). "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide."[1] IUCrData, 10(6), x250470.[2] [Link][1]

  • PubChem Database. "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CID 21260362)." National Library of Medicine. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2022). "Structure of N-(4-methoxy-2-nitrophenyl)acetamide." Acta Crystallographica Section E, 78(Pt 7), 723–727. (Comparative structural data for regioisomers). [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Abstract & Scope This Application Note provides a definitive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5). This compound, a ni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a definitive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5). This compound, a nitrated derivative of 2-methylmethacetin, is of significant interest in pharmaceutical research as a metabolic intermediate and potential impurity in the synthesis of phenacetin congeners.

Unlike standard planar aromatics, this molecule exhibits a significant steric twist (approx. 47°) between the acetamide group and the phenyl ring due to the ortho methyl and nitro substituents [1].[1][2] This structural anomaly influences its solvatochromic properties and retention behavior. This guide outlines a robust Reverse-Phase (RP-HPLC) method designed to separate the target analyte from its hydrolytic degradant (4-methoxy-2-methyl-5-nitroaniline) and its non-nitrated precursor.

Chemical Profile & Method Strategy

Physicochemical Context[2][3][4][5][6]
  • Analyte: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₂N₂O₄[3]

  • Molecular Weight: 224.21 g/mol [3][5]

  • Solubility: Sparingly soluble in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO).

  • Key Structural Feature: The ortho-methyl and ortho-nitro groups create steric hindrance, forcing the acetamide moiety out of the aromatic plane.[1] This reduces conjugation efficiency compared to planar analogs, necessitating specific detection wavelength optimization [1].

Separation Logic (The "Why")

To ensure scientific integrity, the method is built on the following causal principles:

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected for its ability to resolve aromatic isomers based on hydrophobicity. The nitro group increases polarity relative to the non-nitrated parent, while the methyl group adds lipophilicity.

  • Mobile Phase pH Control: The analyte contains an amide (neutral) and potentially basic amine impurities (from hydrolysis). A standard pH of ~3.0 (using 0.1% Formic Acid) is critical to suppress silanol activity on the column and ensure the amine impurities are protonated, improving their peak shape and preventing tailing.

  • Gradient Elution: Isocratic conditions often fail to resolve the highly polar hydrolytic degradants from the lipophilic parent compound. A gradient approach ensures sharp peaks for early-eluting anilines while eluting the late-running non-nitrated precursors.

Impurity & Degradation Pathway

Understanding the sample's history is vital for accurate analysis. The method must resolve the target from its likely synthetic precursors and degradation products.

DegradationPathway cluster_legend Elution Order (C18) Precursor Precursor: N-(4-Methoxy-2-methylphenyl)acetamide Target Target Analyte: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Precursor->Target Nitration (+NO2) Degradant Degradant (Hydrolysis): 4-Methoxy-2-methyl-5-nitroaniline Target->Degradant Hydrolysis (-Acetyl) Legend 1. Degradant (Most Polar) 2. Target (Intermediate) 3. Precursor (Least Polar)

Figure 1: Synthetic and degradation pathway illustrating critical separation requirements. The method must resolve the target from both the upstream precursor and downstream hydrolytic degradant.

Experimental Protocol

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CImproves mass transfer and peak sharpness for sterically hindered amides.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal backpressure.
Injection Vol 10 µLSufficient sensitivity without overloading the column.
Detection UV 254 nm Primary wavelength for nitro-aromatic absorption.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses ionization of silanols and amine impurities.
Mobile Phase B AcetonitrileStrong organic modifier for elution of aromatic compounds.
Gradient Program

This gradient is designed to elute the polar aniline degradant early (~2-3 min), the target analyte mid-run (~6-8 min), and flush lipophilic precursors late-run.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
12.04060Linear gradient to elute Target
15.01090Wash step for lipophilic precursors
17.01090Hold wash
17.19010Return to initial
22.09010Re-equilibration
Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile and sonicate for 5 minutes (ensure complete dissolution).

  • Dilute to volume with Water.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Diluent (50:50 ACN:Water).

    • Note: Matching the diluent to the midpoint of the gradient prevents solvent shock and peak distortion.

Analytical Workflow Diagram

Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Weigh Weigh 10mg Analyte Dissolve Dissolve in 5mL ACN (Sonicate 5 min) Weigh->Dissolve Dilute Dilute to 10mL w/ H2O (Stock: 1mg/mL) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate Gradient Elution (C18 Column, 35°C) Inject->Separate Detect UV Detection @ 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate Purity/Assay (External Std Method) Integrate->Calc

Figure 2: Step-by-step analytical workflow ensuring data integrity and reproducibility.

Method Validation Parameters (System Suitability)

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before accepting data.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) Target: 6.5 ± 0.5 minIf shifting, check mobile phase composition and column temperature.
Tailing Factor (T) T ≤ 1.5High tailing indicates secondary interactions; ensure Formic Acid is fresh.
Theoretical Plates (N) N ≥ 5000Low plates suggest column aging or poor connection (dead volume).
Resolution (Rs) Rs > 2.0 (between Target and Impurities)If resolution fails, decrease gradient slope (e.g., extend to 20 mins).
Precision (RSD) RSD ≤ 2.0% (n=6 injections)High RSD indicates injector issues or pump pulsation.

Results Interpretation & Troubleshooting

  • Peak Identification:

    • RT ~ 2.5 min: 4-Methoxy-2-methyl-5-nitroaniline (Hydrolysis product). More polar due to free amine.

    • RT ~ 6.5 min: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (Target).

    • RT ~ 10.0 min: N-(4-Methoxy-2-methylphenyl)acetamide (Precursor). Less polar due to lack of nitro group.

  • Double Peaks? If the main peak splits, it may indicate atropisomerism (rotation around the N-phenyl bond) due to the steric bulk, though this is usually fast-exchanging at 35°C. Increasing temperature to 45°C can coalesce these peaks.

References

  • Hines, J. E., et al. (2025).[4] Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Link

  • Uppu, R. M., et al. (2022). Nitration of 4-alkoxyacetanilides. National Institutes of Health (NIH) / PubMed Central. Link

  • BenchChem. (2025).[4][6] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Product Data. Link

  • PubChem. (2025). Compound Summary: N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][3][4][5] National Library of Medicine.[7] Link

Sources

Method

Optimized Gas Chromatography Strategies for Nitroaromatic Compounds

Application Note: AN-NAC-2025-01 Abstract Nitroaromatic compounds (NACs)—including explosives like 2,4,6-trinitrotoluene (TNT), environmental pollutants like dinitrotoluenes (DNT), and pharmaceutical impurities—present a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NAC-2025-01

Abstract

Nitroaromatic compounds (NACs)—including explosives like 2,4,6-trinitrotoluene (TNT), environmental pollutants like dinitrotoluenes (DNT), and pharmaceutical impurities—present a unique analytical paradox. While their volatility makes them candidates for Gas Chromatography (GC), their thermal lability and high polarity create significant hurdles, including on-column degradation and peak tailing. This guide moves beyond standard EPA methodologies (e.g., Method 8091), integrating advanced inlet techniques and Negative Chemical Ionization (NCI) mass spectrometry to achieve sub-ppb detection limits with high structural certainty.

Part 1: Critical Method Parameters (The "Why")

The Thermal Instability Challenge

The primary failure mode in NAC analysis is thermal decomposition within the injection port. Nitro groups (


) are electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack and thermal elimination reactions.
  • Mechanism: At temperatures >250°C, or in the presence of active sites (metal ions, silanols) in the liner, NACs can undergo denitration or reduction to amino-derivatives.

  • Solution: Use of a Programmable Temperature Vaporizing (PTV) inlet is superior to standard Split/Splitless (S/SL) injectors. PTV allows cold injection (e.g., 40°C) followed by a rapid ramp, minimizing residence time at degradation temperatures.

Detector Selection: ECD vs. MS (NCI)

While Electron Capture Detectors (ECD) are the historical standard (EPA 8091), they lack specificity. Mass Spectrometry (MS) in Negative Chemical Ionization (NCI) mode is the modern gold standard for NACs.

FeatureElectron Capture Detector (ECD)Mass Spec - Electron Ionization (EI)Mass Spec - NCI (Methane)
Sensitivity High (fg level)Moderate (pg level)Ultra-High (fg level)
Selectivity Low (responds to all electronegatives)High (structural fingerprint)Very High (selective to

)
Matrix Effects High (phthalates interfere)ModerateLow (transparent to hydrocarbon matrix)
Linearity Narrow rangeWide rangeModerate range

Expert Insight: In NCI, the nitro group acts as a "tag" that captures thermal electrons, forming stable molecular anions


. This avoids the extensive fragmentation seen in EI, concentrating the ion current into a single, intense molecular ion peak.

Part 2: Experimental Workflow & Logic

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing complex matrices (soil/plasma) versus clean matrices (water).

NAC_Workflow Start Sample Collection Matrix Matrix Assessment Start->Matrix Water Aqueous (<1% solids) Matrix->Water Solid Solid/Tissue (Soil, Plasma) Matrix->Solid SPE Solid Phase Extraction (SDB-RPS or DVB) Water->SPE Trace (<1 ppb) LLE Salting-Out Solvent Extraction Water->LLE High Conc. Solid->LLE Acetonitrile Extract Inlet PTV Injection (Cold Splitless) SPE->Inlet LLE->Inlet Column Dual Column Setup Primary: DB-5ms Confirm: DB-1701 Inlet->Column Critical: Inert Liner Detect Detector Selection Column->Detect ECD ECD (Screening) Detect->ECD MS MS (NCI) (Quant/Confirm) Detect->MS

Figure 1: Decision tree for Nitroaromatic analysis. Note the critical control point at the Inlet, where thermal degradation risks are highest.

Part 3: Detailed Protocols

Sample Preparation: SPE for Aqueous Samples

Objective: Isolate NACs from water while removing humic acids and salts. Reference: Adapted from EPA Method 3535 and recent SPE advancements [1, 2].

Materials:

  • Cartridge: 6 mL / 500 mg Divinylbenzene (DVB) or SDB-RPS (Styrenedivinylbenzene-Reverse Phase Sulfonate).

  • Elution Solvent: Acetonitrile (ACN).[1]

Protocol:

  • Conditioning: Pass 5 mL ACN followed by 5 mL reagent water through the cartridge. Do not let the cartridge dry.

  • Loading: Pass 500 mL of water sample (pH adjusted to 7.0) through the cartridge at ~10 mL/min.

  • Drying: Dry cartridge under full vacuum for 10 minutes to remove residual water (crucial for GC injection).

  • Elution: Elute with 5 mL ACN. Collect in a graduated concentrator tube.

  • Concentration: Gently evaporate to 1.0 mL using nitrogen blow-down at 35°C. Warning: NACs are semi-volatile; do not evaporate to dryness.

Instrumental Method: GC-MS (NCI)

Objective: High-sensitivity quantitation minimizing thermal stress.

Gas Chromatograph Parameters:

  • System: Agilent 7890/8890 or equivalent.

  • Inlet: PTV (Programmable Temperature Vaporizer).[2]

    • Mode: Solvent Vent / Pulsed Splitless.

    • Liner: Ultra-Inert, single taper with wool (deactivated). Wool is necessary to trap non-volatiles but must be changed frequently.

    • Temperature Program: Inject at 40°C (0.1 min)

      
       Ramp 700°C/min 
      
      
      
      250°C (hold 2 min).
  • Columns:

    • Primary: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm 5%-phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).
    • Confirmation (if using ECD): 14%-cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701).

  • Oven Program:

    • 40°C (1 min hold)

      
       10°C/min to 200°C 
      
      
      
      20°C/min to 280°C (3 min hold).

Mass Spectrometer Parameters (NCI Mode):

  • Reagent Gas: Methane (40% flow).

  • Source Temperature: 150°C (Lower temperatures enhance NCI sensitivity).

  • Quadrupole Temperature: 150°C.

  • SIM Mode: Monitor molecular anions

    
    .
    
    • TNT:[3][4][5]

      
       227
      
    • 2,4-DNT:

      
       182
      
    • Nitrobenzene:

      
       123
      
Thermal Degradation Logic

The following diagram explains the chemical logic behind the inlet parameters chosen above.

Degradation_Logic Heat High Inlet Temp (>250°C) Reaction Catalytic Reduction & Elimination Heat->Reaction ActiveSites Active Sites (Dirty Liner/Glass Wool) ActiveSites->Reaction NAC Nitroaromatic Compound NAC->Reaction Result_Bad Peak Tailing Loss of Sensitivity Ghost Peaks (Amines) Reaction->Result_Bad Solution Use PTV Inlet + Deactivated Liners Solution->Heat Avoids Solution->ActiveSites Minimizes

Figure 2: Mechanism of thermal failure in NAC analysis. High temperatures combined with active sites catalyze the reduction of nitro groups to amines.

Part 4: Troubleshooting & QC

System Self-Validation

To ensure the system is performing correctly, include a Degradation Check Standard (e.g., 2,4,6-TNT) at the start of every sequence.

  • Pass Criteria: The presence of 2-amino-4,6-dinitrotoluene or 4-amino-2,6-dinitrotoluene indicates inlet activity. If these peaks exceed 3% of the TNT peak area, the liner must be changed and the column trimmed [3].

Common Issues Table
SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner or column head.Replace liner with Ultra-Inert type; trim 10cm from column guard.
Missing Peaks (Nitramines) Thermal degradation in injector.[2]Lower injector temp; switch to PTV; increase flow rate (pressure pulse).
Baseline Rise (ECD) Column bleed or septum bleed.Condition column; replace septum; ensure "low-bleed" stationary phase.
Non-Linear Calibration Detector saturation (ECD) or Adsorption (Low levels).Dilute samples (ECD has limited dynamic range); use Priming injections for adsorption.

References

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[6][7][8][9] SW-846.[5][7][9][10]

  • Jenkins, T. F., et al. (1994).[5] Salting-out solvent extraction for preconcentration of neutral polar organic solutes from water. Analytical Chemistry.[1][3][5][6][11][12][13]

  • Schreiber, A., et al. (2021). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Forensic Chemistry.[4]

  • Sigman, M. E., & Ma, C. Y. (2001). Influence of Solvents and Gas Chromatographic Injector Conditions on the Detectability of Nitroaromatic Compounds.[4][6] Journal of Chromatography A.

Sources

Application

Application Note: Handling, Storage, and Protocol Management for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Executive Summary & Biological Context N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a specialized nitro-aromatic acetanilide derivative.[1][2] It has gained significance in drug metabolism research...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a specialized nitro-aromatic acetanilide derivative.[1][2] It has gained significance in drug metabolism research as a stable oxidation product of 2-methylmethacetin (an analog of the analgesic phenacetin) when exposed to reactive nitrogen species (RONS) like peroxynitrite.

Its detection serves as a potential biomarker for oxidative stress mechanisms involving analgesic biotransformation. Due to the presence of the nitro group (


) ortho to the methoxy group and the steric strain introduced by the methyl group, this compound exhibits specific physicochemical behaviors that necessitate a rigorous handling protocol to preserve its integrity for analytical standards (HPLC/MS) and biological assays.

Physicochemical Profile & Identification

PropertySpecification
Chemical Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
CAS Number 196194-97-5
Molecular Formula

Molecular Weight 224.21 g/mol
Appearance Colorless to pale yellow laths (crystalline solid)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in cold water; Soluble in boiling water.[3]
Melting Point >200°C (Decomposition risk at high temps)
Key Structural Feature Acetamide group twisted ~47° out of phenyl plane due to steric hindrance from ortho-methyl/nitro groups.

Hazard Identification & Safety Assessment (E-E-A-T)

Toxicological Risks

As an acetanilide derivative, this compound shares structural alerts with agents known to cause methemoglobinemia (oxidation of hemoglobin).[4][5] While acute toxicity data specific to this CAS is limited, standard operating procedures (SOPs) must assume the following GHS classifications based on Structure-Activity Relationships (SAR):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation/skin irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Stability Hazards
  • Thermal Instability: The nitro group provides a source of chemical energy. While not classified as a primary explosive, nitro-aromatics can decompose exothermically. Avoid heating above 150°C without differential scanning calorimetry (DSC) validation.

  • Photostability: Nitro-aromatics are prone to photo-reduction or darkening upon exposure to UV/visible light.

Protocol: Storage & Inventory Management

Objective: Prevent hydrolysis of the amide bond and photo-degradation of the nitro moiety.

Storage Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerated) for long-term stability (>3 months). Room temperature (20-25°C) is acceptable for active working stocks (<1 month).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. At minimum, store in a desiccator to prevent moisture absorption, which catalyzes amide hydrolysis.

  • Container: Amber glass vials with Teflon-lined screw caps. Do not use clear glass.

Shelf-Life Monitoring

Perform a purity check via HPLC-UV (254 nm) every 6 months.

  • Acceptance Criteria: Purity

    
     98.0%.
    
  • Degradation Indicators: Appearance of yellow/brown discoloration or detection of 4-methoxy-2-methyl-5-nitroaniline (hydrolysis product).

Protocol: Handling & Solubilization

Objective: Ensure accurate preparation of stock solutions while minimizing user exposure.

Engineering Controls
  • Primary: Handle exclusively inside a certified Chemical Fume Hood.

  • Secondary: Use a static-dissipative weighing balance to prevent powder scattering (electrostatic charge is common in dry organic crystals).

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm thickness minimum). Double-gloving recommended for stock preparation.

  • Respiratory: N95 particulate respirator if weighing open powder outside a hood (not recommended).

  • Eye Protection: Chemical safety goggles.

Solubilization Workflow (Stock Preparation)

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard for biological assays; Methanol (MeOH) is preferred for analytical standards.

  • Weighing: Weigh the target mass into an amber vial.

  • Dissolution: Add solvent to achieve a concentration of 10–50 mM .

    • Note: Sonicate for 5–10 minutes if crystals persist. The twisted amide structure can slow down dissolution kinetics.

  • Aliquot: Divide stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage of Solution: Store aliquots at -20°C . Stable for 6–12 months.

Visual Workflows

Lifecycle Management Diagram

This diagram outlines the flow from receipt to disposal, emphasizing critical decision points for stability.

HandlingLifecycle Receipt Receipt of Compound (Check Seal & CoA) Storage Storage (Amber Vial, Desiccated, 4°C) Receipt->Storage QC_Check QC Check (HPLC/Appearance) Storage->QC_Check Every 6 Months Weighing Weighing (Fume Hood, Static Control) Storage->Weighing Active Use QC_Check->Storage Pass Disposal Disposal (Haz Waste: Toxic/Organic) QC_Check->Disposal Fail (>2% Impurity) Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Usage Experimental Usage (Assay/Standard) Solubilization->Usage Usage->Disposal

Figure 1: Lifecycle management workflow for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, ensuring stability and safety.

Spill Response & Decision Tree

A logic flow for handling accidental spills in the laboratory.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill (DMSO/MeOH) Assess->WetSpill ActionDry Dampen paper towel to prevent dust. Wipe gently. DrySpill->ActionDry ActionWet Absorb with vermiculite or chem-pad. WetSpill->ActionWet Clean Clean surface with 10% Bleach then Water ActionDry->Clean ActionWet->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Emergency response decision tree for dry and liquid spills.

Emergency Response & Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may increase absorption).

  • Eye Contact: Rinse thoroughly with water for 15 minutes, lifting eyelids.[6] Seek medical attention.

Waste Disposal[7]
  • Stream: Segregate as Halogen-Free Organic Solvent Waste (if in DMSO/MeOH) or Solid Hazardous Waste .

  • Protocol: Do not drain. Incineration is the preferred method for nitro-aromatics to ensure complete thermal destruction of the nitro group.

References

  • PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4.[1] National Library of Medicine. [Link][1]

  • Uppu, R. M., & Fronczek, F. R. (2025).[7] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][3][8] IUCrData, 10(6), x250470. International Union of Crystallography.[7] [Link]

Sources

Method

Application Note: Mass Spectrometric Analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

A Guide for Pharmaceutical and Metabolomic Research Abstract N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is a substituted nitroaromatic acetanilide, a class of compounds significant in medicinal chemistry and as potent...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Pharmaceutical and Metabolomic Research

Abstract

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is a substituted nitroaromatic acetanilide, a class of compounds significant in medicinal chemistry and as potential metabolites of pharmaceutical products.[1][2] This document provides a comprehensive guide for the robust analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail a validated methodology encompassing sample preparation, optimized chromatographic separation, and mass spectrometric detection. The protocol is designed to deliver high sensitivity, selectivity, and structural confirmation, making it suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolism, and toxicological studies.

Introduction: The Rationale for a Dedicated Analytical Approach

The analysis of xenobiotics and their metabolites is a cornerstone of modern drug development and safety assessment. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, with its combination of methoxy, methyl, nitro, and acetamide functional groups, presents a unique analytical challenge.[2][3][4][5] Its structure suggests it could be a metabolite formed under conditions of oxidative stress, making its detection in biological matrices a critical task.[2]

Mass spectrometry, particularly LC-MS/MS, stands as the premier technology for this purpose due to its unparalleled sensitivity and specificity. The "soft" ionization provided by Electrospray Ionization (ESI) is ideal for preserving the molecular integrity of the analyte, allowing for the accurate determination of its molecular weight and the selection of the precursor ion for fragmentation analysis.[6][7] Tandem mass spectrometry (MS/MS) then provides a structural fingerprint by generating characteristic fragment ions, which is essential for unambiguous identification, especially in complex biological samples. This application note explains the causality behind our specific experimental choices, ensuring a protocol that is not just a series of steps, but a self-validating analytical system.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name N-(4-methoxy-2-methyl-5-nitrophenyl)acetamidePubChem[8]
Molecular Formula C₁₀H₁₂N₂O₄IUCrData[4], PubChem[8]
Molecular Weight 224.22 g/mol IUCrData[4], PubChem[8]
Exact Mass 224.0797 DaPubChem[8]
Structure A phenyl ring with methoxy, methyl, nitro, and acetamide substituents. Steric hindrance causes the nitro and acetamide groups to be twisted out of the phenyl plane.IUCrData[2][3][4][5]

Integrated Experimental Workflow

The analytical process follows a logical sequence from sample handling to final data interpretation. This workflow is designed to maximize efficiency and minimize potential sources of error.

G Fig. 1: Overall LC-MS/MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (Serial Dilution in 50:50 ACN:H2O) Stock->Working LC Reverse-Phase LC Separation (C18 Column) Working->LC Sample Sample Matrix (e.g., Plasma, Microsomes) Extraction Protein Precipitation (e.g., with Acetonitrile) Sample->Extraction Extraction->LC ESI Electrospray Ionization (ESI) (Positive/Negative Mode) LC->ESI MS1 MS1 Full Scan (Identify Precursor Ion m/z 225.1 or 223.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Product Ion Scan (Acquire Fragmentation Spectrum) CID->MS2 Integration Peak Integration & Quantification MS2->Integration Confirmation Fragment Confirmation Integration->Confirmation

Caption: Overall LC-MS/MS Workflow

Detailed Experimental Protocols

These protocols are designed to be self-validating. Adherence to these steps ensures reproducibility and accuracy.

Reagents and Materials
  • Analyte: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (≥98% purity)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additive: Optima™ LC/MS grade Formic Acid

Preparation of Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of methanol. This solution should be stored at -20°C.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from the stock solution, independent of the calibration standards.

Sample Preparation (from Biological Matrix)
  • Thaw: Thaw biological samples (e.g., plasma) on ice.

  • Aliquot: Transfer 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The acetonitrile serves to precipitate proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.

Liquid Chromatography (LC) Method

The separation is based on reverse-phase chromatography, which is well-suited for moderately polar analytes.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is standard for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for efficient elution.
Gradient 5% B to 95% B over 5 minA standard gradient to elute the analyte with good peak shape.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40°CEnsures reproducible retention times and improves peak symmetry.
Injection Vol. 5 µLA typical volume to avoid column overloading while ensuring sensitivity.
Mass Spectrometry (MS) Method

The MS is operated in both positive and negative ESI modes to determine the optimal ionization, followed by MS/MS for structural confirmation.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive & NegativeTest both modes; positive mode is expected to yield [M+H]⁺, while negative may yield [M-H]⁻ or other adducts.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Standard voltage to ensure efficient spray and ion generation.
Scan Type Full Scan (MS1) & Product Ion Scan (MS/MS)MS1 to find the precursor; MS/MS to generate fragments for identification.
MS1 Scan Range m/z 100 - 500A range that comfortably includes the analyte's molecular weight.
Precursor Ion [M+H]⁺ = m/z 225.1; [M-H]⁻ = m/z 223.1Theoretical m/z values for the protonated and deprotonated molecule.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy Ramped (e.g., 10-40 eV)Optimize to achieve a rich spectrum of fragment ions.

Expected Results and Fragmentation Analysis

The combination of functional groups on N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide leads to a predictable and informative fragmentation pattern. Nitroaromatic compounds are known to produce stable molecular ions, and their fragmentation often involves losses of radicals like NO and NO₂.[7][9] Amides typically undergo α-cleavage at the N-CO bond.[10][11]

Predicted Fragmentation Pathways:

In positive ion mode, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 225.1 . Key fragmentation events are expected to be:

  • Loss of Ketene: A common fragmentation for acetamides is the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the acetamide group.

  • Loss of Nitro Group: The loss of the nitro group (NO₂, 46.01 Da) is a characteristic fragmentation for nitroaromatics.

  • Loss of Nitric Oxide: A subsequent or alternative loss of nitric oxide (NO, 30.00 Da) can also occur.

G Fig. 2: Proposed ESI+ Fragmentation Pathway cluster_main parent Precursor Ion N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide [M+H]⁺ m/z 225.1 frag1 Product Ion Loss of Ketene (-C₂H₂O) m/z 183.1 parent->frag1 - 42.01 Da frag2 Product Ion Loss of Nitro Group (-NO₂) m/z 179.1 parent->frag2 - 46.01 Da frag3 Product Ion Loss of Ketene & NO m/z 153.1 frag1->frag3 - 30.00 Da

Caption: Proposed ESI+ Fragmentation Pathway

Table of Expected Precursor and Product Ions:

Ion TypePrecursor/ProductProposed StructureExpected m/z
Precursor Ion [M+H]⁺C₁₀H₁₃N₂O₄⁺225.1
Product Ion 1 [M+H - C₂H₂O]⁺C₈H₁₁N₂O₃⁺183.1
Product Ion 2 [M+H - NO₂]⁺C₁₀H₁₃N₁O₂⁺179.1
Product Ion 3 [M+H - C₂H₂O - NO]⁺C₈H₁₁N₁O₂⁺153.1

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide using LC-MS/MS. By explaining the rationale behind key methodological choices—from sample preparation to the specific parameters of the LC and MS systems—we offer a robust framework for researchers. The detailed fragmentation analysis provides the basis for confident identification and structural confirmation of the analyte. This method is directly applicable to studies in drug metabolism, pharmacokinetics, and toxicology, providing the high degree of certainty required in modern scientific research and development.

References

  • Hines, J. E. III, et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available at: [Link]

  • IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(7), 2531–2543. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). Available at: [Link]

  • ResearchGate (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 6), o470. Available at: [Link]

  • IUCr (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr. Available at: [Link]

  • PubChem (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • NIST (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ATSDR (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Sigvardson, K. W., & Birks, J. W. (1984). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. Journal of Chromatography A, 316, 507–518. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • da Silva, J. K., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry, 56(10), 969-977. Available at: [Link]

  • DTIC (1990). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center. Available at: [Link]

  • Göen, T., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 107-118. Available at: [Link]

  • JoVE (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Lee, S., et al. (2013). Analysis of N-nitrosamines and other nitro(so) compounds in water by high-performance liquid chromatography with post-column UV photolysis/Griess reaction. Chemosphere, 93(1), 1-7. Available at: [Link]

  • Blaser, H.-U., et al. (2013). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 3(11), 2510-2528. Available at: [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • ResearchGate (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • YouTube (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. Available at: [Link]

  • YouTube (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

  • ResearchGate (2025). Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

Sources

Application

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide as a reagent in chemical reactions

[1][2][3][4][5] Executive Summary N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is a highly specialized aromatic intermediate used in the synthesis of functionalized anilines, heterocyclic pharmaceuticals (quinoxalines,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is a highly specialized aromatic intermediate used in the synthesis of functionalized anilines, heterocyclic pharmaceuticals (quinoxalines, benzimidazoles), and azo dyes.[1][2] It also serves as a critical reference standard in toxicological studies regarding the oxidative metabolism of analgesic agents (e.g., methacetin and phenacetin derivatives).[2]

This guide details the physicochemical properties, synthesis protocols, and downstream applications of this reagent.[2] It specifically addresses the challenge of regioselective nitration and the controlled reduction of the nitro group to yield 4-methoxy-6-methyl-1,3-phenylenediamine derivatives.[2]

Chemical Profile & Reactivity

The compound features a tetrasubstituted benzene ring.[3][2] The interplay between the electron-donating methoxy group (-OCH₃), the weakly activating methyl group (-CH₃), and the electron-withdrawing/sterically bulky acetamide group (-NHAc) dictates its unique reactivity.[2]

Structural Dynamics[5]
  • Regioselectivity: In electrophilic aromatic substitution, the 4-methoxy group strongly directs ortho (positions 3 and 5).[2] However, the bulky acetamide group at position 1 creates steric hindrance, disfavoring position 6.[2] Consequently, nitration occurs preferentially at C5 , yielding the title compound with high regioselectivity.[3][4][2]

  • Steric Twist: Crystallographic data indicates the acetamide group is twisted approximately 47° out of the phenyl plane due to steric interference from the ortho-methyl group, influencing its solubility and reduction kinetics [1].[2]

Key Physicochemical Data
PropertyValueNote
Appearance Colorless to pale yellow lathsRecrystallized from water
Melting Point 182–185 °C (dec)Depends on purity/polymorph
Solubility DMSO, Methanol, Hot WaterPoor solubility in cold water
pKa (est) ~14 (Amide N-H)Weakly acidic

Application Protocols

Protocol A: Synthesis via Regioselective Nitration

Objective: Synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide from N-(4-methoxy-2-methylphenyl)acetamide (2-methylmethacetin).

Mechanism: Electrophilic aromatic substitution using generated nitronium ions (


).[2]

Reagents:

  • Precursor: N-(4-Methoxy-2-methylphenyl)acetamide (1.0 eq)[2]

  • Solvent: Glacial Acetic Acid[2][5][6][7]

  • Reagent: Fuming Nitric Acid (1.1 eq) or Potassium Nitrate/H₂SO₄[2]

  • Quench: Ice water[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of N-(4-methoxy-2-methylphenyl)acetamide in 15 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Maintenance of low temperature is critical to prevent over-nitration or oxidation of the methoxy group.[2]

  • Addition: Dropwise add fuming nitric acid (11 mmol) over 20 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting material.[2]

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow solid.[2]

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove acid traces. Recrystallize from boiling water or Ethanol/Water (1:[2]1) to yield needle-like crystals.[2]

Protocol B: Selective Reduction to Diamine Scaffold

Objective: Reduction of the nitro group to an amine to generate N-(5-amino-4-methoxy-2-methylphenyl)acetamide , a precursor for heterocyclic ring closure.[2]

Reagents:

  • Substrate: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide[1][8][3][4][2]

  • Catalyst: 10% Pd/C (5 mol%) or Raney Nickel[2]

  • Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)[2]

  • Solvent: Methanol or Ethanol[2]

Step-by-Step Methodology:

  • Preparation: In a hydrogenation flask, suspend 1.0 g of the nitro compound in 20 mL of Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[2]

  • Hydrogenation: Purge the system with H₂ gas. Stir vigorously under H₂ (1 atm) at room temperature for 4–6 hours.

    • Checkpoint: The yellow color of the suspension should fade to colorless/grey.[2]

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting diamine is oxidation-sensitive; store under inert gas or use immediately for the next step (e.g., cyclization with glyoxal to form quinoxalines).[2]

Protocol C: Hydrolysis to 4-Methoxy-2-methyl-5-nitroaniline

Objective: Removal of the acetyl protecting group to yield the free aniline, often used as a diazo component in dye synthesis.[2]

Reagents:

  • Acid: 6M Hydrochloric Acid (HCl)[2]

  • Solvent: Ethanol (optional co-solvent)[2]

Step-by-Step Methodology:

  • Reflux: Suspend the acetamide substrate in 6M HCl (10 mL per gram of substrate). Heat to reflux (approx. 100 °C) for 2–3 hours.

  • Neutralization: Cool the solution to room temperature. Carefully neutralize with 20% NaOH solution or solid Sodium Carbonate until pH ~8.[2]

  • Precipitation: The free amine (4-methoxy-2-methyl-5-nitroaniline) will precipitate as an orange/red solid.[2]

  • Filtration: Filter and wash with water.[2] Dry in a vacuum oven at 50 °C.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic lineage and downstream utility of the compound.

ReactionPathway Precursor N-(4-Methoxy-2-methylphenyl)acetamide (2-Methylmethacetin) Target N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (Target Compound) Precursor->Target Electrophilic Subst. (C5) Reagent1 HNO3 / AcOH (Nitration) Reagent1->Target Red Reduction (H2, Pd/C) Target->Red Hyd Hydrolysis (HCl, Reflux) Target->Hyd ProductA N-(5-Amino-4-methoxy-2-methylphenyl)acetamide (Precursor for Quinoxalines) Red->ProductA -NO2 -> -NH2 ProductB 4-Methoxy-2-methyl-5-nitroaniline (Dye Intermediate) Hyd->ProductB Deacetylation

Caption: Synthetic pathway showing the nitration of 2-methylmethacetin and subsequent divergence into pharmaceutical (reduction) and dye (hydrolysis) intermediates.[2]

Safety & Handling (MSDS Highlights)

  • Hazards: Nitro-aromatics are potentially toxic and mutagenic.[2] This specific isomer is a suspected skin sensitizer and may cause methemoglobinemia if absorbed in large quantities.[2]

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents and bases.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially during the nitration step where corrosive fumes are generated.[2]

References

  • Hines, J. E., et al. (2025).[8][3][4][2] "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide."[1][8][3][4][2][5] IUCrData, 10, x250470.[4][2]

  • Uppu, R. M., & Martin, J. N. (2005).[3][4][2][6] "Nitration of 4-hydroxyacetanilide by peroxynitrite." Journal of Pharmacology, related mechanistic context for acetanilide nitration.[8][2]

  • PubChem. "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Compound Summary."[2] (Verify CAS 196194-97-5)[2]

  • Simson Pharma. "Certificate of Analysis: N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide and related impurities."[2]

Sources

Method

Application Notes and Protocols for Reactions Involving N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Introduction: A Molecule at the Crossroads of Metabolism and Synthesis N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, with CAS Number 196194-97-5, is a substituted aromatic compound of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule at the Crossroads of Metabolism and Synthesis

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, with CAS Number 196194-97-5, is a substituted aromatic compound of significant interest to researchers in drug development and medicinal chemistry. Its primary relevance stems from its identification as a potential metabolite of 4-alkoxyacetanilide analgesics, such as methacetin derivatives, which may be formed in vivo under conditions of oxidative stress through non-enzymatic nitration.[1][2] Understanding the chemistry of this compound provides insight into the potential toxicological or pharmacological pathways of parent drug molecules.

Structurally, the molecule is characterized by significant steric hindrance. X-ray crystallography data reveals that the acetamide group is twisted approximately 47° out of the phenyl plane, while the nitro group is moderately twisted by about 12°.[1][3] This non-planar conformation influences its reactivity and intermolecular interactions.

Beyond its role as a metabolite, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide serves as a valuable intermediate in organic synthesis. The presence of three distinct functional groups—an acetamide, a nitro group, and a methoxy ether on a substituted benzene ring—allows for a variety of selective chemical transformations. The protocols detailed herein provide robust methodologies for its synthesis and subsequent functional group manipulations, specifically the selective reduction of the nitro group and the hydrolysis of the acetamide, opening pathways to novel aniline and amine derivatives for further investigation.

Physicochemical Properties & Laboratory Safety

Prior to commencing any experimental work, it is crucial to be familiar with the compound's properties and to adhere to strict safety protocols.

Material Properties
PropertyValueSource(s)
CAS Number 196194-97-5[2]
Molecular Formula C₁₀H₁₂N₂O₄[2][4]
Molecular Weight 224.22 g/mol [2]
Appearance Colorless laths (crystalline form)[2]
Solubility Low in cold water; soluble in boiling water for recrystallization.[2]
Key Structural Feature Sterically hindered, non-planar conformation.[1][3]
Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from closely related nitroaromatic acetamides suggests the following precautions are mandatory:

  • Hazard Profile: Assumed to be harmful if swallowed and may cause skin and eye irritation.[5] Handle with care, assuming it is a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations involving the solid or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill & Disposal: In case of a spill, avoid generating dust. Collect mechanically into a labeled container. Dispose of chemical waste in accordance with institutional and local regulations. Do not discharge into drains.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as they may cause vigorous or exothermic reactions.

Reaction Pathways and Synthetic Scope

The following diagram illustrates the key transformations described in this guide, starting from the precursor N-(4-methoxy-2-methylphenyl)acetamide and proceeding to the title compound and its subsequent derivatives.

G Start N-(4-methoxy-2-methylphenyl)acetamide (Precursor) Target N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (Title Compound) Start->Target Protocol 1: Nitration (HNO₃ / Ac₂O) Reduced N-(5-Amino-4-methoxy-2-methylphenyl)acetamide (Amine Derivative) Target->Reduced Protocol 2: Nitro Reduction (SnCl₂·2H₂O / HCl) Hydrolyzed 4-Methoxy-2-methyl-5-nitroaniline (Aniline Derivative) Target->Hydrolyzed Protocol 3: Amide Hydrolysis (H₂SO₄ / H₂O, Reflux)

Figure 1: Key synthetic transformations involving N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

Protocol 1: Synthesis via Electrophilic Aromatic Nitration

This protocol describes the synthesis of the title compound via the regioselective nitration of N-(4-methoxy-2-methylphenyl)acetamide. The directing effects of the substituents are key to the outcome. The strongly activating methoxy group (-OCH₃) and the moderately activating N-acetyl group (-NHCOCH₃) are ortho-, para-directing. The methyl group (-CH₃) is also ortho-, para-directing. The C5 position is sterically accessible and electronically activated by both the C4-methoxy and C2-methyl groups, making it the primary site of nitration.

Materials & Reagents
  • N-(4-methoxy-2-methylphenyl)acetamide

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Glacial Acetic Acid

  • Crushed Ice / Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve precursor in Glacial Acetic Acid & Ac₂O in flask. B 2. Cool flask to 0-5 °C in an ice bath. A->B C 3. Add fuming HNO₃ dropwise via dropping funnel. Maintain T < 10 °C. B->C D 4. Stir at 0-5 °C for 1 hr, then warm to RT and stir for 2-3 hrs. C->D E 5. Pour reaction mixture slowly onto crushed ice with vigorous stirring. D->E F 6. Collect precipitate by vacuum filtration. E->F G 7. Wash solid with cold deionized water. F->G H 8. Recrystallize from boiling water and dry under vacuum. G->H

Figure 2: Step-by-step workflow for the synthesis of the title compound via nitration.

Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-methoxy-2-methylphenyl)acetamide (10.0 g, 51.7 mmol) in a mixture of glacial acetic acid (50 mL) and acetic anhydride (15 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with stirring.

  • Nitration: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (4.0 mL, ~90 mmol) to 10 mL of glacial acetic acid. Cool this mixture in the ice bath. Add the cold nitrating mixture dropwise to the stirred solution of the acetamide over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Acetic anhydride is used to scavenge any water present, which could otherwise lead to side reactions. Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-nitration.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Slowly pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice and water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual acids.

  • Purification: Purify the crude product by recrystallization from boiling deionized water.[2] Filter the hot solution to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C.

Protocol 2: Selective Reduction of the Nitro Group

This protocol details the conversion of the nitro group to a primary amine, yielding N-(5-amino-4-methoxy-2-methylphenyl)acetamide. The use of Tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective method for this transformation, demonstrating excellent chemoselectivity by leaving the amide functionality intact.[5]

Materials & Reagents
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask, suspend N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (5.0 g, 22.3 mmol) in ethanol (100 mL).

  • Reagent Addition: To this suspension, add Tin(II) chloride dihydrate (25.2 g, 111.5 mmol, 5 equivalents). Stir the mixture to ensure it is well-dispersed.

  • Reaction: Cool the flask in an ice bath. Slowly add concentrated HCl (25 mL) to the mixture. After the initial exotherm subsides, attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-90 °C) using a heating mantle. Maintain reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Causality Note: A significant excess of SnCl₂ is used to ensure complete reduction. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group under acidic conditions.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. Slowly neutralize the acidic solution by adding 5 M NaOH solution until the pH is basic (pH ~8-9). A precipitate of tin hydroxides will form.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation & Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 3: Acidic Hydrolysis of the Acetamide

This protocol describes the cleavage of the acetamide bond to yield 4-Methoxy-2-methyl-5-nitroaniline. This is achieved by refluxing in aqueous acid, which protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water.[6][7]

Materials & Reagents
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

  • Sulfuric Acid (H₂SO₄, e.g., 30% v/v solution)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol
  • Setup: Place N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (5.0 g, 22.3 mmol) and 30% aqueous sulfuric acid (50 mL) into a 100 mL round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reaction: Heat the mixture to reflux and maintain for 45-60 minutes.[7] The solid should dissolve as the reaction proceeds. Monitor the disappearance of the starting material by TLC.

  • Cooling & Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully transfer the acidic solution to a beaker containing crushed ice. Slowly add 10% NaOH solution with constant stirring until the solution is basic to litmus or pH paper (pH ~10).

    • Causality Note: The product of the hydrolysis is an aniline, which exists as its protonated ammonium salt in the acidic reaction mixture. Basification is required to deprotonate the anilinium ion and precipitate the free amine, which is typically less water-soluble.

  • Extraction: Transfer the basic mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-Methoxy-2-methyl-5-nitroaniline. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Product Characterization

Confirmation of product identity and purity is essential. The following techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. Use an appropriate mobile phase (e.g., Ethyl Acetate/Hexanes mixture) and visualize under UV light.

  • Melting Point: Compare the experimental melting point of the purified product with literature values where available. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: For the title compound, expect signals for the three aromatic protons, a singlet for the methoxy group (~3.9 ppm), a singlet for the methyl group on the ring (~2.2 ppm), and a singlet for the acetyl methyl group (~2.1 ppm). The amide N-H proton will appear as a broad singlet. For the reduced product, the appearance of a new broad signal for the -NH₂ group (~3.5-4.5 ppm) and a significant upfield shift of the aromatic protons will be observed. For the hydrolyzed product, the acetyl methyl signal will disappear.

    • IR Spectroscopy: Look for characteristic stretches. For the title compound: N-H stretch (~3250-3300 cm⁻¹), C=O (amide I) stretch (~1670 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹). For the reduced product, the NO₂ stretches will disappear and be replaced by N-H bending vibrations (~1600 cm⁻¹). For the hydrolyzed product, the amide C=O stretch will be absent.

    • Mass Spectrometry: To confirm the molecular weight of the product. Expect to see the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass.

References

  • Hines, J. E. III, Deere, C. J., Vaddi, P. S., Kondati, R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220277. [Link]

  • Hines, J. E. III, Agu, O. A., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230470. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

Sources

Application

Application Note: Handling, Storage, and Protocol Management for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Executive Summary & Biological Context N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a specialized nitro-aromatic acetanilide derivative.[1][2] It has gained significance in drug metabolism research...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a specialized nitro-aromatic acetanilide derivative.[1][2] It has gained significance in drug metabolism research as a stable oxidation product of 2-methylmethacetin (an analog of the analgesic phenacetin) when exposed to reactive nitrogen species (RONS) like peroxynitrite.

Its detection serves as a potential biomarker for oxidative stress mechanisms involving analgesic biotransformation. Due to the presence of the nitro group (


) ortho to the methoxy group and the steric strain introduced by the methyl group, this compound exhibits specific physicochemical behaviors that necessitate a rigorous handling protocol to preserve its integrity for analytical standards (HPLC/MS) and biological assays.

Physicochemical Profile & Identification

PropertySpecification
Chemical Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
CAS Number 196194-97-5
Molecular Formula

Molecular Weight 224.21 g/mol
Appearance Colorless to pale yellow laths (crystalline solid)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in cold water; Soluble in boiling water.[3]
Melting Point >200°C (Decomposition risk at high temps)
Key Structural Feature Acetamide group twisted ~47° out of phenyl plane due to steric hindrance from ortho-methyl/nitro groups.

Hazard Identification & Safety Assessment (E-E-A-T)

Toxicological Risks

As an acetanilide derivative, this compound shares structural alerts with agents known to cause methemoglobinemia (oxidation of hemoglobin).[4][5] While acute toxicity data specific to this CAS is limited, standard operating procedures (SOPs) must assume the following GHS classifications based on Structure-Activity Relationships (SAR):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation/skin irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Stability Hazards
  • Thermal Instability: The nitro group provides a source of chemical energy. While not classified as a primary explosive, nitro-aromatics can decompose exothermically. Avoid heating above 150°C without differential scanning calorimetry (DSC) validation.

  • Photostability: Nitro-aromatics are prone to photo-reduction or darkening upon exposure to UV/visible light.

Protocol: Storage & Inventory Management

Objective: Prevent hydrolysis of the amide bond and photo-degradation of the nitro moiety.

Storage Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerated) for long-term stability (>3 months). Room temperature (20-25°C) is acceptable for active working stocks (<1 month).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. At minimum, store in a desiccator to prevent moisture absorption, which catalyzes amide hydrolysis.

  • Container: Amber glass vials with Teflon-lined screw caps. Do not use clear glass.

Shelf-Life Monitoring

Perform a purity check via HPLC-UV (254 nm) every 6 months.

  • Acceptance Criteria: Purity

    
     98.0%.
    
  • Degradation Indicators: Appearance of yellow/brown discoloration or detection of 4-methoxy-2-methyl-5-nitroaniline (hydrolysis product).

Protocol: Handling & Solubilization

Objective: Ensure accurate preparation of stock solutions while minimizing user exposure.

Engineering Controls
  • Primary: Handle exclusively inside a certified Chemical Fume Hood.

  • Secondary: Use a static-dissipative weighing balance to prevent powder scattering (electrostatic charge is common in dry organic crystals).

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm thickness minimum). Double-gloving recommended for stock preparation.

  • Respiratory: N95 particulate respirator if weighing open powder outside a hood (not recommended).

  • Eye Protection: Chemical safety goggles.

Solubilization Workflow (Stock Preparation)

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard for biological assays; Methanol (MeOH) is preferred for analytical standards.

  • Weighing: Weigh the target mass into an amber vial.

  • Dissolution: Add solvent to achieve a concentration of 10–50 mM .

    • Note: Sonicate for 5–10 minutes if crystals persist. The twisted amide structure can slow down dissolution kinetics.

  • Aliquot: Divide stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage of Solution: Store aliquots at -20°C . Stable for 6–12 months.

Visual Workflows

Lifecycle Management Diagram

This diagram outlines the flow from receipt to disposal, emphasizing critical decision points for stability.

HandlingLifecycle Receipt Receipt of Compound (Check Seal & CoA) Storage Storage (Amber Vial, Desiccated, 4°C) Receipt->Storage QC_Check QC Check (HPLC/Appearance) Storage->QC_Check Every 6 Months Weighing Weighing (Fume Hood, Static Control) Storage->Weighing Active Use QC_Check->Storage Pass Disposal Disposal (Haz Waste: Toxic/Organic) QC_Check->Disposal Fail (>2% Impurity) Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Usage Experimental Usage (Assay/Standard) Solubilization->Usage Usage->Disposal

Figure 1: Lifecycle management workflow for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, ensuring stability and safety.

Spill Response & Decision Tree

A logic flow for handling accidental spills in the laboratory.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill (DMSO/MeOH) Assess->WetSpill ActionDry Dampen paper towel to prevent dust. Wipe gently. DrySpill->ActionDry ActionWet Absorb with vermiculite or chem-pad. WetSpill->ActionWet Clean Clean surface with 10% Bleach then Water ActionDry->Clean ActionWet->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Emergency response decision tree for dry and liquid spills.

Emergency Response & Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may increase absorption).

  • Eye Contact: Rinse thoroughly with water for 15 minutes, lifting eyelids.[6] Seek medical attention.

Waste Disposal[7]
  • Stream: Segregate as Halogen-Free Organic Solvent Waste (if in DMSO/MeOH) or Solid Hazardous Waste .

  • Protocol: Do not drain. Incineration is the preferred method for nitro-aromatics to ensure complete thermal destruction of the nitro group.

References

  • PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4.[1] National Library of Medicine. [Link][1]

  • Uppu, R. M., & Fronczek, F. R. (2025).[7] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][3][8][9] IUCrData, 10(6), x250470. International Union of Crystallography.[7] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Welcome to the technical support guide for the synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges, explain the underlying chemical principles, and offer step-by-step protocols to enhance yield and purity.

Synthesis Overview: The Electrophilic Nitration Pathway

The most direct and common route to N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is the electrophilic aromatic substitution (nitration) of its precursor, N-(4-methoxy-2-methylphenyl)acetamide. This reaction leverages the directing effects of the substituents on the phenyl ring to achieve high regioselectivity.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Target Product SM N-(4-methoxy-2-methylphenyl)acetamide R Nitration SM->R HNO₃ / H₂SO₄ (or other nitrating agent) P N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide R->P Electrophilic Aromatic Substitution

Caption: General synthetic route for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine the success of this synthesis?

A1: Success hinges on three primary factors:

  • Purity of Starting Material: The precursor, N-(4-methoxy-2-methylphenyl)acetamide, must be pure. Oxidizable impurities can lead to tar formation and side reactions.

  • Control of Reaction Conditions: Temperature is the most critical parameter. Nitration is highly exothermic, and poor temperature control can result in over-nitration, oxidation of the substrate, or reduced regioselectivity.[1]

  • Regioselectivity: The directing effects of the substituents on the aromatic ring are fundamental to achieving a high yield of the desired isomer.

Q2: Why is the nitro group introduced at the C5 position with such high selectivity?

A2: The regiochemical outcome is a result of the cumulative directing effects of the three substituents on the phenyl ring.

  • 4-Methoxy Group: This is a powerful activating, ortho, para-directing group. It strongly directs electrophilic attack to the C3 and C5 positions.

  • 2-Methyl Group: This is a weakly activating, ortho, para-directing group, reinforcing positions C3 and C5.

  • 1-Acetamido Group: This is a moderately activating, ortho, para-directing group. It directs towards the C5 position (para) and, to a lesser extent, the C3 position (ortho).

The C5 position is electronically activated by all three groups and is the para position relative to the influential acetamido group. This convergence of directing effects makes the C5 position the overwhelming site of nitration, leading to minimal formation of other isomers like the C6-nitro variant.[2][3][4]

Q3: What are the most likely side products to form during the reaction?

A3: While the reaction is highly selective, minor side products can form. These may include:

  • N-(4-methoxy-2-methyl-3-nitrophenyl)acetamide: A minor isomer resulting from attack at the other activated ortho position.

  • Dinitro compounds: If reaction conditions are too harsh (high temperature or excess nitrating agent).

  • Oxidized byproducts: Nitric acid is a strong oxidizing agent. If the temperature is not controlled, it can oxidize the aniline derivative, leading to dark, tarry substances.[5]

  • Hydrolysis product: Under strongly acidic conditions, the acetamido group can be hydrolyzed back to an amino group, forming 4-methoxy-2-methyl-5-nitroaniline.

Troubleshooting Guide

This section addresses specific experimental issues that can lead to reduced yields or impure products.

Issue 1: Low or No Yield of the Desired Product

Question: My final isolated yield is significantly lower than expected. What are the potential causes and solutions?

Answer: A low yield can stem from several stages of the process. The key is to identify the root cause.

Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The nitration may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated nitrating agent.Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material spot has disappeared. Ensure the nitrating mixture is freshly prepared and potent.
Product Loss During Workup The product may have some solubility in the aqueous phase, especially if large volumes of water are used for quenching. Premature crystallization during extraction can also trap the product in the aqueous layer.Quench the reaction by pouring it carefully over crushed ice to precipitate the product. Minimize the amount of water used. Ensure the pH is neutral before extraction. Use a continuous liquid-liquid extractor for exhaustive recovery if necessary.
Sub-optimal Nitrating Conditions The choice and concentration of the nitrating agent are crucial. A mixture that is too aggressive can lead to oxidation, while one that is too mild will result in an incomplete reaction.For many acetanilides, a standard mixture of concentrated nitric acid in concentrated sulfuric acid at 0-10°C is effective. If oxidation is an issue, consider milder nitrating systems like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride).
Poor Purification Technique Significant product loss can occur during recrystallization if an inappropriate solvent is chosen or if the solution is cooled too rapidly, leading to the formation of fine needles that are difficult to filter.Recrystallization from an aqueous ethanol solution is often effective for purifying nitroacetanilides.[6][7] Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow it to cool slowly to form large crystals.
Issue 2: The Final Product is a Dark, Tarry, or Oily Substance

Question: Instead of a crystalline solid, my reaction produced a dark, intractable tar. What happened?

Answer: Tar formation is a clear sign of oxidative side reactions.[5] The aromatic ring, being electron-rich, is susceptible to oxidation by nitric acid, especially under elevated temperatures.

G Start Reaction produces dark tar/oil Q1 Was the temperature strictly controlled (e.g., below 10°C)? Start->Q1 A1_No High temperature is the primary cause of oxidation. ACTION: Repeat reaction, ensuring slow addition of nitrating agent in an ice bath. Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Was the starting material pure? A1_Yes->Q2 A2_No Impurities can catalyze oxidation. ACTION: Purify starting material (recrystallization/distillation) before use. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Was the nitrating agent added too quickly? A2_Yes->Q3 A3_No Consider using a milder nitrating agent like acetyl nitrate or Fe(NO₃)₃·9H₂O. [9] Q3->A3_No No A3_Yes Rapid addition causes localized overheating. ACTION: Add nitrating agent dropwise with vigorous stirring. Q3->A3_Yes Yes

Caption: Troubleshooting workflow for tar formation in nitration reactions.

Issue 3: Product is Contaminated with a Yellow/Orange Impurity

Question: My final product has a distinct yellow or orange color, even after initial purification. What is this impurity and how can I remove it?

Answer: A yellow/orange hue often indicates the presence of the hydrolyzed product, 4-methoxy-2-methyl-5-nitroaniline. This can happen if the reaction mixture is exposed to strongly acidic conditions for too long or at elevated temperatures during workup.

Solutions:

  • Prevention: Ensure the workup is performed promptly after the reaction is complete. Neutralize any residual acid thoroughly before extraction or recrystallization.

  • Removal:

    • Recrystallization: A careful recrystallization, as described in Issue 1, is often sufficient to remove this more polar impurity.[8]

    • Column Chromatography: If recrystallization fails, silica gel column chromatography using a solvent system like ethyl acetate/hexanes can effectively separate the desired acetamide from the more polar aniline byproduct.[6]

Experimental Protocols

Protocol 1: Synthesis via Nitration of N-(4-methoxy-2-methylphenyl)acetamide

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • N-(4-methoxy-2-methylphenyl)acetamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq).

  • Slowly add concentrated sulfuric acid (approx. 3-4 eq) while maintaining the internal temperature below 10°C. Stir until all the solid has dissolved.

  • Cool the solution to 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0°C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5-10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate should form.

  • Allow the ice to melt, then filter the crude product using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Dry the crude product under vacuum. The product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dry N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot deionized water dropwise until the solution just begins to show persistent turbidity.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

References

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]

  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10. [Link]

  • ResearchGate. (2018). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81, 818-822. [Link]

  • ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7, x220277. [Link]

  • Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(5), x230298. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (n.d.). Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

Sources

Optimization

Technical Support Center: Nitration of N-(4-methoxy-2-methylphenyl)acetamide

Case ID: NIT-4M2M-AC Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Reaction Dashboard User Query: "What are the side reactions in the nitration of N-(4-methoxy-2-methylphenyl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NIT-4M2M-AC Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Dashboard

User Query: "What are the side reactions in the nitration of N-(4-methoxy-2-methylphenyl)acetamide, and how do I prevent them?"

Technical Assessment: The nitration of N-(4-methoxy-2-methylphenyl)acetamide (also known as 2-methyl-4-methoxyacetanilide ) is a classic Electrophilic Aromatic Substitution (EAS). The reaction is governed by the competing directing effects of the Methoxy (-OMe) , Acetamido (-NHAc) , and Methyl (-Me) groups.

  • Target Product: N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2]

  • Primary Challenge: Controlling regioselectivity and preventing acid-catalyzed hydrolysis of the acetamide group.

Reaction Dashboard
ParameterSpecification
Substrate N-(4-methoxy-2-methylphenyl)acetamide
Reagents

/

(Mixed Acid) or

/

Major Product Position 5 (Ortho to -OMe, Para to -Me)
Critical Control Temperature (

) to prevent deacetylation.[2][3]

Troubleshooting Guide (Ticket Resolution)

Ticket #001: "My reaction mixture turned into a black tar."

Diagnosis: Deacetylation followed by Oxidation. Root Cause: High temperature or insufficient cooling during acid addition caused the hydrolysis of the acetamide protecting group. Mechanism:

  • Hydrolysis: Under strong acidic conditions and heat, the amide bond cleaves, yielding the free amine (aniline derivative).

  • Oxidation: The resulting free amine is highly electron-rich and susceptible to oxidation by nitric acid, leading to quinones and polymerization (tar).

Corrective Action:

  • Protocol Check: Ensure internal temperature never exceeds

    
     during addition.
    
  • Reagent Order: Add the nitrating mixture dropwise to the substrate solution, not the other way around, to control exotherm.

Ticket #002: "I see a peak at M+45 in my LCMS."

Diagnosis: Mononitration (Target or Regioisomer). Analysis: The molecular weight of the substrate increases by 45 Da (


).
  • Target (C5-Nitro): The major peak. The -OMe group is the strongest activator and directs ortho/para.[4] The para position is blocked by -NHAc. The ortho positions are C3 and C5.

  • Side Product (C3-Nitro): Unlikely. Position 3 is sterically "sandwiched" between the Methyl (C2) and Methoxy (C4) groups.

  • Side Product (C6-Nitro): Minor. Position 6 is ortho to the -NHAc group. While -NHAc is an activator, it is weaker than -OMe and sterically bulky.

Corrective Action:

  • Verify identity using NMR.[5] The C5-nitro isomer will show two singlet aromatic protons (para to each other). The C6-nitro isomer would show coupling constants typical of meta or para depending on arrangement, but in this specific scaffold, the C5 product dominates significantly [1].

Ticket #003: "I see a peak at M+90."

Diagnosis: Dinitration. Root Cause: Excess nitrating agent or reaction time too long. Mechanism: The first nitro group deactivates the ring, but the strong activation from -OMe and -NHAc can still facilitate a second attack if forcing conditions are used.

Corrective Action:

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of

    
    .
    
  • Quenching: Quench the reaction immediately upon consumption of starting material (monitor via TLC/HPLC).

Ticket #004: "My yield is lower than expected, and I see 'missing' substituents."

Diagnosis: Ipso-Substitution. Technical Insight: Strongly activated aromatic rings (especially those with methoxy groups) can undergo ipso-attack, where the nitronium ion (


) attacks the carbon bearing the substituent (usually -OMe or -Me) rather than a hydrogen [2]. This leads to displacement of the group or complex rearrangement.

Corrective Action:

  • Avoid highly concentrated nitric acid. Use acetic acid as a solvent to moderate the potency of the electrophile.

Mechanistic Pathway & Visualization

The following diagram illustrates the competition between the desired pathway (C5-Nitration) and the critical failure modes (Hydrolysis and Steric hindrance).

NitrationPathways SM N-(4-methoxy-2-methylphenyl)acetamide (Substrate) Nitronium NO2+ Electrophile SM->Nitronium + HNO3/H2SO4 Hydrolysis_Path Path C: Acid Hydrolysis (Critical Failure) SM->Hydrolysis_Path T > 10°C Acid Catalysis C5_Path Path A: C5 Attack (Major Product) Nitronium->C5_Path C3_Path Path B: C3 Attack (Steric Failure) Nitronium->C3_Path Target 5-Nitro Isomer (Target Product) C5_Path->Target Ortho to OMe Para to Me Steric_Iso 3-Nitro Isomer (Minor/Trace) C3_Path->Steric_Iso Blocked by Me/OMe Sterics Amine Free Amine (Deacetylated) Hydrolysis_Path->Amine Tar Oxidized Tar/Quinones (Black Polymer) Amine->Tar Rapid Oxidation by HNO3

Caption: Reaction logic flow showing the dominance of C5-nitration (Path A) versus steric hindrance at C3 (Path B) and the catastrophic hydrolysis pathway (Path C).

Standard Operating Procedure (SOP)

Objective: Synthesize N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide with


 regioselectivity.
Reagents
  • Substrate: 10.0 g (1.0 equiv)

  • Glacial Acetic Acid: 50 mL (Solvent)

  • Nitric Acid (70%): 1.05 equiv

  • Sulfuric Acid (conc.): Catalytic amount (optional, if using mixed acid) or Acetic Anhydride (if using acetyl nitrate method).

Protocol
  • Dissolution: In a 250 mL 3-neck round-bottom flask, dissolve 10.0 g of substrate in 40 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Preparation of Nitrating Agent: In a separate vessel, mix the calculated amount of

    
     with 10 mL of acetic acid (pre-cooled).
    
  • Addition: Add the nitrating solution dropwise over 30 minutes.

    • Critical: Monitor internal temperature. Stop addition if T > 10°C.

  • Reaction: Stir at 5–10°C for 1 hour. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Wash with cold water (

    
    ) to remove acid traces. Recrystallize from Ethanol/Water if necessary to remove minor isomers.
    

References

  • Hines, S. J., et al. (2025).[1][2] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2] IUCrData. Link (Accessed via NCBI PMC).

  • Bozorov, K., et al. (2017).[6] Recent advances in ipso-nitration reactions.[6] Arkivoc, 2017(i), 41-66.[6] Link

  • Uppu, R. M., & Martin, A. (2005).[1] Search for nitration products of 4-alkoxyacetanilides. Journal of Chemical Crystallography. Link

  • Master Organic Chemistry. (2018).[7] Nitration of Aromatic Compounds: Mechanism and Side Reactions. Link

Sources

Troubleshooting

Technical Support Center: Acetanilide Synthesis &amp; Optimization

Introduction Welcome to the technical support hub for acetanilide synthesis. This guide moves beyond basic textbook procedures to address the "why" and "how" of optimizing the nucleophilic acyl substitution of aniline.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for acetanilide synthesis. This guide moves beyond basic textbook procedures to address the "why" and "how" of optimizing the nucleophilic acyl substitution of aniline. Whether you are encountering yield losses, purity issues (discoloration), or seeking greener alternatives, this module provides self-validating protocols and diagnostic logic.

Module 1: Optimized Experimental Protocols

We recommend two distinct protocols depending on your constraints: Method A (Standard High-Purity) for maximum yield and purity in anhydrous conditions, and Method B (Green/Aqueous) for speed and safety.

Method A: The "Standard" High-Purity Protocol (Anhydride/Zinc)

Best for: High purity requirements, scaling up, and ensuring complete conversion.

Reagents: Aniline, Acetic Anhydride, Glacial Acetic Acid, Zinc Dust.[1][2][3]

  • Reaction: In a round-bottom flask, mix aniline and glacial acetic acid (solvent).

  • Protection: Add Zinc dust (approx.[1][2][4] 0.1g per 10mL aniline). Critical Step: Zinc reduces trace oxidized aniline impurities (red/brown) to prevent product discoloration.

  • Acetylation: Slowly add acetic anhydride.

  • Reflux: Attach a reflux condenser and heat gently for 30 minutes.

  • Quench: Pour the hot mixture into a beaker of ice-cold water with vigorous stirring. The acetanilide will precipitate immediately.

Method B: The "Green" Aqueous Protocol

Best for: Rapid synthesis, teaching labs, and avoiding volatile organic solvents.

Reagents: Aniline, HCl, Acetic Anhydride, Sodium Acetate, Water.[1][2][4][5][6]

  • Solubilization: Dissolve aniline in water containing HCl. (Forms water-soluble anilinium chloride).

  • Acetylation: Add acetic anhydride.

  • Buffering: Immediately add a solution of Sodium Acetate .[1][5]

    • Mechanism:[1][2][7][8] Sodium acetate acts as a buffer, neutralizing the HCl and liberating the free amine (aniline) so it can nucleophilically attack the anhydride.

  • Crystallization: Cool in an ice bath; crystals form rapidly.

Module 2: Reaction Logic & Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the Standard Method (Method A).

AcetanilideWorkflow Start Start: Aniline + Glacial Acetic Acid AddZn Add Zinc Dust (Prevents Oxidation) Start->AddZn AddAnh Add Acetic Anhydride (Acetylation Agent) AddZn->AddAnh Reflux Reflux (30 min) Drive Equilibrium AddAnh->Reflux Quench Pour into Ice Water (Hydrolysis of excess anhydride) Reflux->Quench Filter Vacuum Filtration Quench->Filter CheckColor Check Color Filter->CheckColor Recryst Recrystallize with Activated Charcoal CheckColor->Recryst Pink/Brown Final Pure White Crystals (m.p. 114°C) CheckColor->Final White Recryst->Final

Figure 1: Operational workflow for Acetanilide synthesis highlighting the critical quality control checkpoint (Color Check).

Module 3: Troubleshooting & FAQs

Category 1: Yield & Kinetics

Q: My yield is consistently below 60%. What is happening? A: Low yield usually stems from three causes:

  • Hydrolysis Competition: If using Method B (Aqueous), you must add the Sodium Acetate immediately after the acetic anhydride. If you wait, the water hydrolyzes the anhydride into acetic acid before it can react with the aniline.

  • Incomplete Precipitation: Acetanilide is slightly soluble in warm water. Ensure your quench water is ice-cold and allow the mixture to sit for 15–20 minutes before filtering.

  • Old Reagents: Aniline oxidizes over time. If your starting material is dark brown/black, distill it before use or expect significant losses during purification.

Q: Why do we use Acetic Anhydride instead of Acetyl Chloride? A: While Acetyl Chloride is more reactive, it is too vigorous for open-bench optimization without strict temperature control. It releases HCl gas, which is hazardous and corrosive. Acetic Anhydride provides a smoother, more controllable reaction with a better atom economy for this specific amide formation [1, 2].

Category 2: Purity & Appearance[7][9][10][11]

Q: My product is pink or brownish. How do I fix this? A: This is caused by the oxidation of amino-phenols or other aniline oxidation byproducts.

  • Prevention: Always use Zinc Dust during the reflux (Method A). The zinc acts as a reducing agent, keeping the amine from oxidizing.[2]

  • Correction: If the solid is already colored, you must perform a Recrystallization with Activated Charcoal .[2][9][10]

    • Dissolve crude solid in minimum boiling water.

    • Add a small amount of activated charcoal (powder).

    • Boil for 2 minutes.

    • Filter HOT (gravity filtration) to remove the charcoal.

    • Cool filtrate to crystallize.[2][11][12][13]

Q: The product is "oiling out" instead of crystallizing. A: This occurs when the solution is too concentrated or cooled too quickly above the melting point of the product (114°C) in the presence of impurities.

  • Fix: Re-heat the solution until clear. Add a small amount of extra solvent (water/ethanol). Add a "seed crystal" of pure acetanilide if available, and cool slowly to room temperature before moving to an ice bath.

Module 4: Comparative Data & Reagent Selection

Use this table to select the correct acetylating agent for your specific constraints.

VariableAcetic Anhydride (Recommended)Acetyl ChlorideGlacial Acetic Acid
Reactivity Moderate (Controllable)High (Vigorous/Exothermic)Low (Requires long reflux)
By-product Acetic Acid (Benign)HCl Gas (Corrosive/Toxic)Water (Reversible reaction)
Atom Economy GoodPoor (Cl mass is waste)Excellent
Use Case Standard Lab/IndustrialSpecialized/Sterically hindered aminesGreen Chemistry (Slow)

References

  • LibreTexts Chemistry. (2024).[14] The preparation of Acetanilide from Aniline.[1][2][4][5][15][11][14][16]Link

  • BenchChem. (2025).[6] A Comparative Guide to Acetylating Agents: (4-Methylphenoxy)acetyl Chloride vs. Acetic Anhydride.Link

  • BYJU'S. (n.d.). Preparation of Acetanilide - Mechanism, Procedure, and Crystallization.[1][2][3][8]Link

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2022). An Eco-friendly and Simple Route to Synthesis of Acetanilide from Aniline.[16][17]Link

Sources

Optimization

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide reaction monitoring techniques

Welcome to the Technical Support Center for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide . As a Senior Application Scientist, I have structured this guide to address the specific challenges of synthesizing and monitorin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide .

As a Senior Application Scientist, I have structured this guide to address the specific challenges of synthesizing and monitoring this highly functionalized aromatic intermediate. This compound (CAS: 196194-97-5 ) is a critical scaffold often used in the synthesis of azo dyes and pharmaceutical precursors.[1] Its synthesis involves a delicate balance of electronic directing effects, making reaction monitoring not just a "check-box" activity, but a critical quality control gate.[1]

Part 1: Critical Quality Attributes & Identification

User Query: What exactly am I making, and what are the critical impurities I need to watch for?

Scientist Response: You are synthesizing a tri-substituted benzene ring where the position of the nitro group is governed by the competing directing effects of a methoxy group, a methyl group, and an acetamide group.

  • Target Compound: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][3][4][5][6]

  • Precursor: N-(4-Methoxy-2-methylphenyl)acetamide (2-Methylmethacetin).[1][4][5][6][7]

  • Key Challenge: The Methoxy group (at C4) is a strong ortho/para director.[4][5] The Acetamide (at C1) is a moderate ortho/para director. The Methyl (at C2) is a weak activator.

    • Result: The C5 position is electronically favored (Ortho to Methoxy, Para to Methyl) and sterically accessible.

    • Primary Impurity: The C6-isomer (Ortho to Acetamide) is the main regiochemical threat, though usually minor due to steric hindrance from the acetamide group.[1] Over-nitration (Dinitro species) is also a risk if temperature is uncontrolled.

Visualizing the Reaction Pathway & Impurities:

ReactionPathway Precursor Starting Material (2-Methylmethacetin) Target TARGET PRODUCT 5-Nitro Isomer (Major) Precursor->Target Electrophilic Subst. (C5 Preference) Impurity1 Impurity A 6-Nitro Isomer (Regio-isomer) Precursor->Impurity1 Steric Leakage (C6 Attack) Impurity2 Impurity B Dinitro Species (Over-reaction) Precursor->Impurity2 Excess Reagent/ High Temp Reagents Nitration Agents (HNO3/H2SO4 or ONOO-) Reagents->Precursor Impurity3 Impurity C Hydrolyzed Aniline (Deacetylation) Target->Impurity3 Acid Hydrolysis

Figure 1: Reaction pathway showing the formation of the target 5-nitro compound and potential critical impurities arising from regioselectivity issues or harsh conditions.[1]

Part 2: Reaction Monitoring (Synthesis Phase)

User Query: How do I determine the endpoint of the nitration reaction? TLC is showing a smear.

Scientist Response: TLC is often insufficient for nitration reactions of electron-rich anilines because the product and the starting material have similar polarities, and the nitro group can cause tailing on silica.[1] Reverse-Phase HPLC (RP-HPLC) is the mandatory standard for this step.[1]

Protocol: In-Process Control (IPC) by HPLC

The nitro group significantly alters the hydrophobicity of the molecule. In a reverse-phase system, the nitro product will typically elute after the starting material due to the loss of basicity and internal hydrogen bonding, although this can vary based on pH.[1]

Recommended HPLC Conditions:

ParameterSpecificationReason
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmStandard resolution of aromatic isomers.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the amide/aniline, sharpening peaks.
Mobile Phase B AcetonitrileGood solvent strength for nitro-aromatics.[1]
Gradient 10% B to 90% B over 20 minsEnsures separation of the early eluting hydrolyzed impurities and late eluting dinitro species.
Detection UV @ 254 nm and 330 nm Nitro-anilines often have a distinct absorption band >300 nm (yellow color).
Flow Rate 1.0 mL/minStandard backpressure management.[1]

Troubleshooting the Chromatogram:

  • Issue: Shoulder on the main peak.

    • Diagnosis: Likely the 6-nitro isomer .[1] The spectra will be nearly identical.

    • Fix: Decrease the gradient slope (e.g., 0.5% B/min) around the elution time to resolve the shoulder.

  • Issue: New peak appearing early (RRT < 0.5).

    • Diagnosis: Deacetylation .[1] The acidic nitration conditions (H2SO4) may be hydrolyzing the acetamide group to form 4-methoxy-2-methyl-5-nitroaniline.[1]

    • Fix: Lower the reaction temperature or reduce the reaction time.

Part 3: Downstream Processing (Reduction)

User Query: I am reducing the nitro group to an amine. The solution turned colorless, but HPLC shows multiple peaks.[1] What happened?

Scientist Response: The reduction of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide to its amino analog is prone to forming stable intermediates, specifically the Hydroxylamine (-NHOH) species.[1] A colorless solution does not guarantee complete conversion; it only indicates the consumption of the nitro chromophore.

Monitoring Workflow:

  • Visual Check: The disappearance of the intense yellow color is the first indicator, not the final one.[1]

  • Chemical Test: A simple spot test on TLC with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) will turn bright yellow/orange in the presence of the primary amine product.

  • LC-MS Confirmation: Hydroxylamines often co-elute with amines or decompose on the column.[1] Mass spectrometry is the only way to definitively distinguish the Product (M+H) from the Hydroxylamine intermediate (M+16).

Reaction Failure Mode Analysis:

ReductionTroubleshooting Start Reduction Reaction (H2/Pd or Fe/Acid) CheckColor Check Color (Yellow -> Colorless?) Start->CheckColor Decision1 Color Persists? CheckColor->Decision1 CheckHPLC Run HPLC (Check Purity) Decision2 Single Peak? CheckHPLC->Decision2 Decision1->CheckHPLC No Issue1 Incomplete Reaction Add more catalyst/time Decision1->Issue1 Yes Issue2 Hydroxylamine Intermediate (M+16 mass) Decision2->Issue2 No (Peak M+16) Issue3 Over-reduction/Dehalogenation (If Halogens present) Decision2->Issue3 No (Unknown Peak) Success Reaction Complete Proceed to Workup Decision2->Success Yes

Figure 2: Troubleshooting logic for monitoring the reduction of the nitro group to the amine.

Part 4: Frequently Asked Questions (FAQs)

Q1: The product precipitates out during the reaction. Can I monitor the solid?

  • A: Do not analyze the solid directly. You must dissolve a sample in Acetonitrile:Water (50:50) . Analyzing only the supernatant liquid will give misleading results (false high conversion) because the starting material and product have different solubilities. Always perform a "whole slurry" sample quench.[1]

Q2: Why is my retention time shifting between runs?

  • A: Nitro-aromatics are sensitive to pH changes in the mobile phase.[1] Ensure your phosphate buffer is strictly pH adjusted (typically pH 2.5 or 3.0). If you are using unbuffered water, the acidity of the nitro group interactions with residual silanols on the column will cause drift.

Q3: Can I use UV detection alone to quantify the product?

  • A: Yes, but be aware that the Extinction Coefficient (

    
    ) changes dramatically between the starting material (acetamide/methoxy absorption) and the product (nitro charge transfer band). You cannot use "Area %" as "Weight %" without a calibrated standard curve.[1] The nitro product will likely have a much higher response factor at 254 nm.
    

Q4: Is this compound light sensitive?

  • A: Yes. Nitro-aromatics, especially those with ortho-substituents like the methoxy group here, can undergo nitro-to-nitrite rearrangement or other photochemical degradations under intense light.[1] Store reference standards in amber vials and minimize exposure of the reaction vessel to direct sunlight.

References

  • Hines, J. E., et al. (2025).[1][4][5][6][7] Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Link

  • Uppu, R. M., & Martin, J. N. (2005).[1][4][5][6][8] Reaction of peroxynitrite with 4-hydroxyacetanilide (paracetamol) and 4-ethoxyacetanilide (phenacetin).[1] Journal of Pharmacy and Pharmacology. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21260362, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Link

  • BenchChem. (2024). Technical Data: N-(4-Methoxy-2-nitrophenyl)acetamide (Analogous Chemistry). Link

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Topic: Polymorph Control & Crystallization Optimization Compound: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194–97-5) Document ID: TSC-CRYST-2024-05 Status: Active / Verified[1] Executive Summary: The Steric...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymorph Control & Crystallization Optimization Compound: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194–97-5) Document ID: TSC-CRYST-2024-05 Status: Active / Verified[1]

Executive Summary: The Steric Challenge

As a Senior Application Scientist, I want to orient you immediately to the molecular reality of this compound. Unlike simple acetanilides, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide possesses a critical structural feature: a ~47° twist of the acetamide group relative to the phenyl ring.[1][2][3]

This non-planarity is driven by steric interference between the acetamide carbonyl and the ortho-methyl/nitro substituents.[2][3][4]

  • The Risk: Rapid precipitation or incorrect solvent choice can trap the molecule in metastable conformations (often yellow/amorphous) rather than the thermodynamically stable colorless lath form (Orthorhombic, Pbca).

  • The Goal: Drive the system toward the stable intermolecular hydrogen-bonded network (

    
     chains) and avoid kinetic trapping.
    

Critical Process Parameters (CPP)

The following parameters are non-negotiable for reproducible polymorphic control.

ParameterSpecificationScientific Rationale
Primary Solvent Ethanol (95-100%)Solubilizes the hydrophobic aromatic core while supporting H-bond network formation.[1]
Anti-Solvent Deionized WaterIncreases supersaturation gradually; high dielectric constant discourages electrostatic aggregation.[1]
Dissolution Temp

(Reflux)
Ensures complete destruction of any existing "memory" nuclei of unwanted polymorphs.[1]
Cooling Rate

Slow cooling is required to allow the bulky acetamide group to rotate into the correct

twist for lattice packing.
Target Polymorph Colorless LathsCharacterized by Intermolecular H-bonds (Catemer motif).[1]

Troubleshooting Guide (FAQ)

Q1: My product is precipitating as a yellow oil or sticky solid. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation), not crystallization.[1] It occurs when the anti-solvent (water) is added too fast or at too high a temperature, creating a local region where the solute is insoluble but above its melting point in the solvent mixture.

Corrective Action:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Seed the solution with pure crystals at the cloud point (approx.

    
    ).
    
  • Reduce Water Addition Rate: Add water dropwise only after the solution has cooled to

    
     and crystals are already visible.
    
Q2: I see "Needles" mixed with "Blocks." Is this polymorphism?

Diagnosis: Likely, yes.[1] Orthorhombic Pbca crystals typically form laths/blocks.[1] Long, thin needles often indicate high supersaturation (kinetic growth) or a solvate form.[1]

Validation Protocol:

  • Isolate the needles and blocks separately if possible.[1]

  • Run PXRD (Powder X-Ray Diffraction) .

  • Immediate Fix: This usually happens when cooling is too fast (

    
    ).[1] Re-crystallize using the Standard Protocol  (Section 4) with a linear cooling ramp.
    
Q3: Why is my product yellow? The literature says "Colorless."[1]

Diagnosis:

  • Impurity: Residual nitration byproducts (isomers) are intensely yellow.[1]

  • Conformational Polymorph: Some nitroacetanilides exhibit "Yellow" (intramolecular H-bonded) vs "White" (intermolecular H-bonded) forms.[1][5] While this specific derivative lacks an ortho-nitro acceptor for strong intramolecular bonding, rapid precipitation can trap planar, yellow conformers.[1]

Resolution: Perform a slurry ripening .[1] Suspend the yellow solid in Ethanol/Water (1:1) at


 for 4 hours.[1] If it is a metastable polymorph, it will convert to the stable colorless form via Ostwald Ripening.[1] If the color persists, it is a chemical impurity (recrystallize again).[1]

Standard Operating Procedure (SOP)

Validated Recrystallization Protocol

Objective: Isolate the stable Orthorhombic form.

  • Dissolution:

    • Charge crude N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide into a reactor.

    • Add Ethanol (5 mL per gram of solute).[1]

    • Heat to reflux (

      
      ) with stirring until fully dissolved. Note: If insolubles remain, hot filter immediately.[1]
      
  • Nucleation Control (The Critical Step):

    • Cool slowly to

      
      .
      
    • Seeding: Add 0.5 wt% of pure seed crystals.

    • Hold at

      
       for 30 minutes to allow seed surface healing.
      
  • Crystal Growth:

    • Begin cooling to

      
       at a rate of 
      
      
      
      .
    • Optional: Once the temperature reaches

      
      , slowly add warm water (anti-solvent) dropwise until the ratio is 1:1 EtOH:Water.[1]
      
  • Isolation:

    • Filter the resulting colorless laths.[1]

    • Wash with cold 1:1 EtOH/Water.[1]

    • Dry under vacuum at

      
      .[1]
      

Visualizing the Mechanism

Diagram 1: Polymorph Control Decision Tree

This logic flow ensures you distinguish between chemical impurities and physical polymorphs.[1]

PolymorphControl Start Start: Solid Isolation Appearance Check Appearance Start->Appearance Colorless Colorless Laths Appearance->Colorless Ideal Yellow Yellow / Amorphous Appearance->Yellow Issue DSC Run DSC / Melting Point Yellow->DSC MP_Check Melting Point Match? DSC->MP_Check Impurity Chemical Impurity (Isomer) MP_Check->Impurity Broad/Lower MP MetaStable Metastable Polymorph (Kinetic Trap) MP_Check->MetaStable Sharp/Distinct MP Impurity->Start Re-crystallize Ripening Slurry Ripening (EtOH:H2O, 40°C, 4h) MetaStable->Ripening Ripening->Colorless Conversion

Caption: Decision tree for diagnosing yellow/amorphous solids. Metastable forms often convert via slurry ripening, whereas impurities require re-crystallization.[1]

Diagram 2: Molecular Packing Logic

Understanding why slow cooling is necessary for this specific molecule.

MolecularPacking Solute Dissolved Molecule (Free Rotation) Steric Steric Clash: Nitro/Methyl vs Amide Solute->Steric Internal Stress FastCool Fast Cooling (>1°C/min) Steric->FastCool SlowCool Slow Cooling (<0.5°C/min) Steric->SlowCool Trap Kinetic Trap: Disordered/Planar (Unstable) FastCool->Trap Locks Wrong Conformation Stable Thermodynamic Form: Twisted (47°) Intermolecular H-Bonds SlowCool->Stable Allows Rotation & Packing

Caption: The steric bulk of the ortho-nitro and methyl groups requires time (slow cooling) to rotate into the stable 47° twisted conformation required for the crystal lattice.

References

  • Uppu, R. M., & Fronczek, F. R. (2025).[1][3] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][3][4] IUCrData, 10, x250470.[1][3]

    • Key Insight: Defines the Orthorhombic Pbca structure and the critical 47° twist of the acetamide group.
  • Hines, J. E., et al. (2022).[1][3][6][7] N-(4-Methoxy-2-nitrophenyl)acetamide.[1][2][3][4][6][7][8] IUCrData.

    • Key Insight: Contrasts the intramolecular H-bonding of the 2-nitro isomer vs the intermolecular bonding of the 5-nitro target.[2][3][7]

  • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1]

    • Key Insight: Fundamental principles of supersaturation control and anti-solvent addition (The "Oiling Out" mechanism).
  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1]

    • Key Insight: Ostwald's Rule of Stages and the thermodynamics of conformational polymorphism.[1]

Sources

Optimization

Technical Support Center: Optimizing GC Analysis for Thermally Labile Nitroaromatics

Status: Operational Operator: Senior Application Scientist Ticket ID: NITRO-GC-THERM-01 Introduction Welcome to the Technical Support Center. If you are analyzing nitroaromatic compounds (e.g., nitrobenzene, nitrotoluene...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: NITRO-GC-THERM-01

Introduction

Welcome to the Technical Support Center. If you are analyzing nitroaromatic compounds (e.g., nitrobenzene, nitrotoluenes, TNT, dinoseb) and seeing peak tailing, non-linear calibration curves, or "ghost" peaks, you are likely battling thermal instability .

The nitro group (


) is an electronegative, thermally labile moiety. In a hot GC inlet, it acts as a kinetic bottleneck. If the residence time is too long or the temperature too high, the C-N bond weakens, leading to denitration, reduction to amines, or rearrangement into anthranils [1, 2].

This guide is not a generic manual. It is a causality-driven troubleshooting protocol designed to stabilize your method.

Module 1: Diagnosis – Is It Thermal Degradation?

Before changing hardware, we must confirm the pathology. Thermal degradation often mimics column activity, but the symptoms are distinct.

The Symptoms[1][2][3][4][5][6][7][8][9]
  • Non-Linearity at Low Levels: High concentration standards look fine, but low standards disappear. Cause: Active sites in the liner/column are "eating" a fixed amount of analyte (adsorption/degradation).

  • Ghost Peaks: You see peaks for amino-analogs (e.g., 2-amino-4,6-dinitrotoluene appearing in a TNT standard). Cause: Reduction of

    
     to 
    
    
    
    in the inlet.
  • Peak Tailing: specifically for nitro-compounds, while hydrocarbons remain symmetrical.

Diagnostic Workflow

Use the following logic flow to diagnose the root cause.

DiagnosisFlow Start Start: Poor Peak Shape/Loss Check1 Run Inertness Check Standard (e.g., 50 pg TNT or Endrin) Start->Check1 Result1 Is the breakdown > 10%? Check1->Result1 Action1 Inlet Issue: Liner Activity or Temp Result1->Action1 Yes Action2 Column Issue: Phase Bleed or Trim Needed Result1->Action2 No TempTest Lower Inlet Temp by 50°C Re-inject Standard Action1->TempTest Result2 Did Response Improve? TempTest->Result2 Conclusion1 Confirmed: Thermal Instability (Proceed to Module 2) Result2->Conclusion1 Yes Conclusion2 Confirmed: Chemical Activity (Liner Deactivation Needed) Result2->Conclusion2 No

Figure 1: Diagnostic logic tree to distinguish between thermal breakdown and general system activity.

Module 2: The Kill Zone – Inlet Optimization

The split/splitless (S/SL) inlet is where 90% of nitroaromatic degradation occurs. Your goal is to minimize Residence Time and Surface Activity .

Injection Technique: The Hierarchy of Safety

If your instrumentation allows, switch techniques in this order of preference:

  • Cool On-Column (COC): The "Gold Standard." The sample is deposited directly into the column at ambient temperature. Zero thermal stress.

  • PTV (Programmed Temperature Vaporization): Inject cold, then ramp heat rapidly to transfer. This minimizes the time the analyte spends in a hot environment.

  • Pulsed Splitless: If you must use S/SL, use a pressure pulse (e.g., 30 psi for 0.5 min). This sweeps the sample out of the liner faster, reducing residence time.

Liner Selection Strategy

Glass wool is the enemy of nitroaromatics. Even deactivated wool increases surface area for catalytic degradation.

Sample TypeRecommended LinerWhy?
Clean Standards / Water Extracts Single Taper, No Wool Minimizes surface area; taper prevents sample from hitting the hot gold seal.
Dirty Matrix (Soil/Tissue) Cyclo/Double Taper (Deactivated) The "Cyclo" path aids vaporization without wool. If wool is mandatory for filtration, use Siltek/Sulfinert treated wool placed low in the liner.
Trace Analysis (<10 ppb) Drilled Uniliner (Direct Injection) Connects column directly to the liner, eliminating seal contact entirely.
Temperature Settings
  • Standard S/SL: Do not exceed 200°C - 220°C if possible. While higher temps aid vaporization, they exponentially increase denitration rates [3].

  • Solvent Choice: Use Toluene rather than Methanol or Acetonitrile. Toluene expands less violently and provides a protective "solvent effect" without promoting nucleophilic attack on the nitro group [4].

Module 3: Column & Method Parameters

Once the sample clears the inlet, it must survive the column.[1][2] Nitroaromatics can degrade on the column stationary phase if elution temperatures are too high.[3]

Column Selection

You need to elute the compounds fast and cool.

ParameterRecommendationRationale
Film Thickness Thin (

)
Thinner films elute compounds at lower temperatures.
Length Short (15m - 20m) Reduces residence time.
Phase 5% Phenyl (DB-5) or "Explosives" Phase Mid-polarity phases (like DB-1701) separate nitro-isomers better but may bleed more. "Explosives" specific columns (e.g., Restek Rtx-TNT) are optimized for this.
The "Fast & Cool" Protocol
  • Carrier Gas: Use Hydrogen (if safe) or Helium at high linear velocities (>40 cm/sec).

  • Oven Ramp: Start cool (e.g., 80°C) to focus the peak, then ramp aggressively (20°C/min) to get the nitro compounds off the column before the oven hits 250°C.

Module 4: Self-Validating Maintenance

Trust is good; control is better. Implement this Daily Inertness Protocol before running samples.

The Breakdown Standard

Create a check standard containing 2,4,6-TNT (thermally labile) and 2-amino-4,6-dinitrotoluene (breakdown product).

Calculation:



  • Pass: < 5% Breakdown

  • Fail: > 10% Breakdown

    
     Trigger Maintenance.
    
Maintenance Workflow Diagram

Maintenance Fail Breakdown Check Fails Step1 1. Replace Liner & Septum (Use Deactivated Liner) Fail->Step1 Retest Re-run Standard Step1->Retest Step2 2. Trim Column (10-20cm) (Remove Non-Volatile Residue) Step2->Retest Step3 3. Replace Gold Seal (Use Gold-Plated, not Stainless) Step3->Retest Retest->Step2 Fail Retest->Step3 Fail (Persistent) Success System Ready Retest->Success Pass

Figure 2: Step-by-step maintenance protocol to restore system inertness.

Frequently Asked Questions (FAQs)

Q: I am following EPA Method 8091. Why is my pentachloronitrobenzene (PCNB) tailing? A: PCNB is a classic indicator of inlet activity. If it tails, your liner is active. EPA 8091 explicitly warns about "residue buildup" in the injector [5]. Switch to a single-taper deactivated liner and ensure you are trimming the column regularly.

Q: Can I use Methanol as my solvent? A: It is not recommended. Methanol has a high expansion volume (risking backflash) and can act as a nucleophile at high inlet temperatures, promoting the degradation of nitroaromatics [4]. Toluene or Isooctane are chemically "softer" on these analytes.

Q: My peaks disappear after 10 injections of soil extract. Why? A: This is "Matrix-Induced Activity." Non-volatiles from the soil are coating your liner and column head, creating active sites.

  • Fix: Use a guard column (retention gap). This 5m piece of deactivated fused silica protects your analytical column and can be trimmed daily.

Q: Should I use a glass wool packed liner to catch the dirt? A: Only if absolutely necessary. If you must, use Siltek/Sulfinert treated wool and place it low in the liner (near the column tip) to minimize the time the vaporized sample spends in the wool matrix.

References

  • Agilent Technologies. (2000). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.[4][3][1][5][2] Link

  • US EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[5][6][7] SW-846 Test Methods.[7][8] Link

  • Restek Corporation. (2000). Explosives Analysis: A Guide to Method Selection. Application Note. Link

  • Hübschmann, H. J. (2009). Handbook of GC/MS: Fundamentals and Applications. Wiley-VCH. (Contextual reference on solvent expansion and reactivity).
  • National Environmental Methods Index (NEMI). Method Summary - 8091 (GC-NPD).Link

Sources

Troubleshooting

Enhancing the solubility of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide for biological assays

Case ID: SOL-224-NITRO Compound: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide CAS: 196194-97-5 (and related analogues) Molecular Weight: 224.21 g/mol Classification: Hydrophobic Nitroacetanilide Derivative[1][2] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-224-NITRO

Compound: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide CAS: 196194-97-5 (and related analogues) Molecular Weight: 224.21 g/mol Classification: Hydrophobic Nitroacetanilide Derivative[1][2]

Executive Summary

You are encountering solubility issues because N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide exhibits significant lipophilicity (LogP ~1.[1][2]3) and high crystal lattice energy typical of planar nitro-aromatics.[1][2] While soluble in organic solvents, it is prone to rapid precipitation ("crashing out") upon dilution into aqueous biological buffers.[1][2]

This guide provides a tiered approach to solubilization, moving from standard DMSO protocols to advanced excipient-based formulations for sensitive biological assays.[1][2]

Part 1: Standard Solubilization (Level 1 Support)

For routine screening where DMSO tolerance is not a limiting factor.[1][2]

Q: What is the optimal solvent for creating a master stock solution?

A: Dimethyl Sulfoxide (DMSO) is the primary solvent of choice.[2]

  • Protocol: Prepare a 10 mM to 50 mM stock solution in anhydrous DMSO (molecular biology grade).

  • Why: The acetamide and nitro groups form strong intermolecular hydrogen bonds in the solid state.[2] DMSO disrupts these interactions effectively.[1][2] Ethanol is a secondary choice but is more volatile and cytotoxic.[2]

  • Caution: Do not use water or PBS for the master stock; the compound is practically insoluble in pure aqueous media.[2]

Q: How do I dilute the stock into cell culture media without precipitation?

A: You must avoid "shock dilution." When a hydrophobic stock hits an aqueous buffer, local supersaturation occurs instantly, causing micro-precipitation that may be invisible to the naked eye but will skew assay results (e.g., false negatives in IC50 curves).[1]

The "Intermediate Step" Protocol:

  • Prepare Stock: 20 mM in DMSO.

  • Create Intermediate: Dilute the stock 1:10 into a compatible co-solvent (e.g., PEG400 or pure DMSO) before adding to media, or use a "step-down" serial dilution in DMSO first.[1][2]

  • Final Dilution: Slowly add the intermediate solution to the vortexing culture media.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Part 2: Advanced Formulation (Level 2 Support)

For high-concentration assays or DMSO-sensitive cell lines.

Q: My cells are sensitive to DMSO, or the compound precipitates at 10 µM. What now?

A: You require an encapsulation strategy using Cyclodextrins .[1][2][3] Hydrophobic nitro-aromatics fit well into the cavity of Beta-Cyclodextrins.[1][2] This shields the hydrophobic core from water while the hydrophilic exterior ensures solubility.[2]

Recommended Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][4]

  • Why HP-β-CD? It is more soluble and less toxic than native β-CD (parenteral grade available).[1][2]

The "Complexation" Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in serum-free media or PBS.[1][2] Filter sterilize (0.22 µm).

  • Solubilization:

    • Dissolve the compound in a minimal volume of DMSO (e.g., 10 µL).[2]

    • Add this DMSO aliquot dropwise to 990 µL of the HP-β-CD vehicle while vortexing vigorously.[1][2]

    • Result: The cyclodextrin encapsulates the compound, preventing precipitation even as the DMSO is diluted.

  • Validation: Visually inspect for turbidity.[1][2] If clear, proceed.

Q: Can I use surfactants instead?

A: Yes, but with caution regarding assay interference.[1][2]

  • Tween 80: A 0.1% - 0.5% Tween 80 solution can stabilize the compound.[1][2]

  • Risk: Surfactants can permeabilize cell membranes, potentially causing false positives in cytotoxicity assays.[1][2] Use only if cyclodextrins fail.[1][2]

Part 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Visible crystals in media "Shock dilution" (rapid polarity change).[1][2]Use the Intermediate Step Protocol (see Part 1). Pre-dilute in DMSO before adding to water.[2]
Cloudiness after 1 hour Thermodynamic instability (supersaturation).[1][2]Switch to HP-β-CD formulation . The compound is likely crashing out over time.[2]
High cell death in controls Solvent toxicity (DMSO > 1%).[1][2]Reduce final DMSO to <0.5%. Use high-concentration stock (50 mM) to minimize solvent volume.[1][2]
Inconsistent IC50 data Micro-precipitation (invisible aggregates).[1][2]Centrifuge media at 13,000 x g for 5 mins before assay. If a pellet forms, your compound was not truly soluble.[1][2]

Part 4: Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the correct solubilization strategy based on your assay requirements.

SolubilizationStrategy Start Start: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide StockPrep Prepare Master Stock (20-50 mM in anhydrous DMSO) Start->StockPrep AssayType Determine Assay Sensitivity StockPrep->AssayType Standard Standard Assay (Robust Cell Lines/Enzymes) AssayType->Standard DMSO Tolerant Sensitive Sensitive Assay (Primary Cells/In Vivo) AssayType->Sensitive DMSO Intolerant Dilution Stepwise Serial Dilution (Keep DMSO constant) Standard->Dilution Complexation Cyclodextrin Formulation (20% HP-beta-CD) Sensitive->Complexation Preferred Surfactant Surfactant Method (0.1% Tween 80) Sensitive->Surfactant Alternative FinalCheck Final DMSO < 0.5%? Dilution->FinalCheck Success Proceed to Assay FinalCheck->Success Yes Fail Precipitation Observed FinalCheck->Fail No (Cloudy) Complexation->Success Surfactant->Success Fail->Complexation Switch Strategy

Figure 1: Decision tree for solubilizing hydrophobic nitroacetanilides in biological assays. Blue nodes indicate starting points; Green indicates success; Red indicates failure points requiring strategy adjustment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21260362, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link][1][2]

  • Uppu, R. M., & Fronczek, F. R. (2025). Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470.[1][2] Retrieved from [Link][1][2][5]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology. (Context: General protocol for HP-β-CD solubilization of lipophilic drugs). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Context: DMSO precipitation mechanics and troubleshooting). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Executive Summary & Chemical Context This guide addresses the isolation and purification of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide , typically synthesized via the electrophilic nitration of N-(4-methoxy-2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the isolation and purification of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide , typically synthesized via the electrophilic nitration of N-(4-methoxy-2-methylphenyl)acetamide (2-methylmethacetin).

Key Chemical Challenges:

  • Regioselectivity: While the 5-nitro isomer is the kinetically favored product due to the directing effects of the methoxy (ortho-directing) and methyl groups, contamination with the 3-nitro or 6-nitro isomers is possible depending on temperature control.

  • Steric Strain: The target molecule exhibits significant steric twisting (approx. 47°) of the acetamide group relative to the phenyl ring [1].[1][2][3][4] This reduces lattice energy compared to planar analogs, affecting solubility and crystallization behavior.

  • Hydrolysis Risk: The acetamide linkage is susceptible to acid-catalyzed hydrolysis during the nitration quench, potentially yielding the corresponding aniline (4-methoxy-2-methyl-5-nitroaniline).

Workflow Visualization

Figure 1: Reaction Work-up & Isolation Logic

This flowchart outlines the critical decision points immediately following the nitration reaction.

WorkupStrategy Reaction Nitration Mixture (Acidic) Quench Ice/Water Quench (T < 5°C) Reaction->Quench Slow Addition Precipitate Precipitation Check Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Solid Forms Extract Extraction (EtOAc/DCM) Precipitate->Extract Oiling/No Solid Wash Bicarbonate Wash (Remove Acid) Filter->Wash Extract->Wash Crude Crude Solid Wash->Crude Dry & Concentrate

Caption: Decision matrix for isolating the crude nitroacetanilide from the acidic reaction matrix.

Detailed Protocols

Protocol A: The "Crash Out" (Quenching & Isolation)

Objective: To safely neutralize the reaction and isolate the crude solid while preventing hydrolysis.

  • Preparation: Prepare a slurry of crushed ice and water (approx. 5x reaction volume) in a beaker.

  • Quenching: Slowly pour the acidic reaction mixture into the stirring ice slurry.

    • Critical Control: Maintain internal temperature < 10°C . High temperatures during quenching accelerate the hydrolysis of the acetamide group to the amine.

  • Observation: The product should precipitate as a pale yellow to colorless solid.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Acid Removal: Wash the filter cake copiously with cold water until the filtrate pH is neutral (pH 6-7).

    • Why? Residual acid catalyzes decomposition during the drying step.

Protocol B: Purification via Recrystallization (Preferred)

Objective: To remove regioisomers and trace acids. This method is supported by crystallographic studies [1].[1][2][4]

ParameterSpecificationNotes
Solvent Deionized Water (Boiling)Primary choice for high purity [1].
Alt. Solvent Ethanol/Water (1:1)Use if solubility in water is too low.
Concentration Near SaturationDissolve at boiling point.[1]
Cooling Rate Slow (Ambient to 4°C)Prevents oiling out.

Step-by-Step:

  • Suspend the crude solid in a minimum amount of boiling deionized water.

  • If the solid does not dissolve completely, add ethanol dropwise until clarity is achieved (only if necessary).

  • Hot Filtration: If insoluble dark specks remain, filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature on the benchtop. Do not place directly into an ice bath, as this promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Harvest: Collect the colorless/pale yellow laths by filtration.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common for acetanilides with low melting points or high impurity profiles.

  • Cause: Cooling too rapidly or the presence of the 3-nitro isomer which depresses the melting point.

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of the crude product.

    • Stir vigorously while cooling; agitation prevents supersaturation and oil formation.

    • Switch solvent system to Ethanol:Water (1:1) .

Issue 2: "The product is bright red/orange."

Diagnosis: Oxidation or Azobenzene formation.

  • Cause: Nitro compounds should be pale yellow or colorless. Deep color indicates the presence of azo impurities or oxidation products (often from running the nitration too hot).

  • Solution:

    • Perform a charcoal filtration . Dissolve crude in hot ethanol, add activated carbon, stir for 10 mins, and filter hot over Celite. Then proceed to recrystallization.[5][6][7]

Issue 3: "My yield is low, and I see a new spot on TLC."

Diagnosis: Hydrolysis of the Amide.

  • Cause: The acetamide group (-NHAc) hydrolyzed to the aniline (-NH2) due to prolonged exposure to acid during the quench or high temperatures.

  • Verification: Check NMR. The acetyl methyl singlet (approx 2.1-2.2 ppm) will be missing in the impurity.

  • Prevention: Ensure the quench temperature stays below 5°C and wash the filter cake immediately with bicarbonate solution.

Advanced Purification Logic

If recrystallization fails to yield >95% purity, use the following decision tree for chromatography.

Figure 2: Purification Decision Tree

PurificationTree PurityCheck Purity Check (TLC/NMR) Recryst Recrystallization (Water) PurityCheck->Recryst Minor Impurities Column Flash Chromatography (Silica Gel) PurityCheck->Column Complex Mix/Oil SolventA Hexane:EtOAc (70:30) Column->SolventA Standard SolventB DCM:MeOH (98:2) Column->SolventB Polar Impurities

Caption: Selection of purification method based on crude purity profile.

References

  • Uppu, R. M., & Fronczek, F. R. (2025).[2] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide . IUCrData, 10, x250470.[2] [Link][2]

  • Hines, J. E., et al. (2025).[1][2][3][4] Peroxynitrite-mediated oxidation of 2-methylmethacetin . Journal of Chemical Research (Cited within Ref 1 as context for synthesis).

  • Uppu, R. M., & Martin, A. (2005).[1][4] Electrophilic nitration of 4-alkoxyacetanilides . Environmental Toxicology Context.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide before handling. Nitro compounds may be potentially explosive or toxic.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Interpretation of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, a substituted acetanili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, a substituted acetanilide, presents an interesting case for spectroscopic analysis due to the interplay of its various functional groups on the aromatic ring. This guide provides an in-depth interpretation of its expected spectral data, drawing upon established principles of spectroscopy and comparative analysis with structurally related compounds. In the absence of a complete, publicly available experimental dataset for the title compound, this guide will leverage predictive methodologies and compare them with experimental data from close structural analogs to provide a robust analytical framework.

Molecular Structure and Its Influence on Spectral Properties

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide possesses a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.22 g/mol .[1][2] The substitution pattern on the benzene ring is key to understanding its spectral characteristics. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, along with the electron-withdrawing nitro (-NO₂) and acetamido (-NHCOCH₃) groups, create a unique electronic environment that influences the chemical shifts in NMR spectroscopy, vibrational frequencies in IR spectroscopy, and fragmentation patterns in mass spectrometry.

Crystal structure data reveals that the substituents are not perfectly coplanar with the phenyl ring.[1][2] Steric hindrance from the ortho substituents causes the acetamide group to be significantly tilted, which can impact conjugation with the aromatic system.[1] This geometric consideration is crucial for accurately predicting and interpreting spectral data.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 224 F1 [M - COCH₃]⁺ m/z = 181 M->F1 - 43 F2 [M - NO₂]⁺ m/z = 178 M->F2 - 46 F3 [M - CH₃]⁺ m/z = 209 M->F3 - 15

Figure 2. Predicted major fragmentation pathways for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide in EI-MS.

Experimental Protocols

For the acquisition of the spectral data discussed, the following standard methodologies would be employed:

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR-FTIR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Record the positions of the major absorption bands.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC or LC inlet.

  • Use electron ionization (EI) at 70 eV.

  • Record the mass spectrum, noting the molecular ion peak and the major fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the key spectral data for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. By combining fundamental spectroscopic principles with a comparative analysis of a structurally similar compound, we have established a robust framework for the characterization of this molecule. The predicted data serves as a valuable reference for researchers working with this compound or similar substituted acetanilides, enabling more efficient and accurate structural elucidation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21260362, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link].

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. Available at: [Link].

  • Jia, X., Li, P., Shao, Y., Yuan, Y., Ji, H., Hou, W., Liu, X., & Zhang, X. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19(23), 5568-5572. Available at: [Link].

  • Hines, J. K., Uppu, S. S., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–796. Available at: [Link].

Sources

Comparative

A Crystallographic Comparison of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide and Its Isomers: Unraveling the Impact of Substituent Positioning on Molecular Conformation and Crystal Packing

In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements within a crystalline solid, providing invaluable insights into intermolecular interactions that govern the physicochemical properties of a material. This guide presents a detailed crystallographic analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide and offers a comparative study with its structural isomers to illuminate the subtle yet significant influence of substituent placement on molecular geometry and crystal lattice formation.

The Subject of Analysis: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, a nitro-derivative of 2-methylmethacetin, is a compound of interest in the study of non-enzymatic biotransformation.[1][2] Its structure is characterized by a central phenyl ring with four substituents: a methoxy, a methyl, a nitro, and an acetamide group. The precise arrangement of these groups dictates the molecule's overall conformation and its interactions with neighboring molecules in the crystalline state.

Crystallographic Profile

Single-crystal X-ray diffraction analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide reveals an orthorhombic crystal system with the space group Pbca.[1][3] The key crystallographic data are summarized in the table below.

ParameterN-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Chemical FormulaC₁₀H₁₂N₂O₄
Molecular Weight224.22
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.2323 (6)
b (Å)7.6198 (3)
c (Å)19.8463 (8)
V (ų)2152.28 (15)
Z8
Temperature (K)100

Table 1: Crystallographic data for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1]

Molecular Geometry and Conformation

A noteworthy feature of the N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide molecule is the non-planar arrangement of its substituents relative to the phenyl ring.[1][3][4] The methyl group is nearly coplanar, lying just 0.019 (3) Å out of the plane.[1][3] The methoxy group exhibits a slight deviation, with the C—C—O—C torsion angle being 3.3 (2)°.[1][3]

The nitro and acetamide groups, however, show significant twists out of the phenyl plane. The nitro group's plane forms a dihedral angle of 12.03 (9)° with the phenyl ring.[1][3][4] The acetamide substituent is even more considerably twisted, with a dihedral angle of 47.24 (6)°.[1][3][4] This substantial deviation is likely due to steric hindrance from the adjacent ortho substituents.[3]

Intermolecular Interactions and Crystal Packing

In the crystal structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide NH group participates in a classic intermolecular hydrogen bond with the carbonyl oxygen atom of an adjacent molecule.[1][3][4] This interaction forms chains of molecules that propagate in the[5] direction.[1][3][4] The absence of an ortho nitro group to form an intramolecular hydrogen bond allows for this conventional amide catemer formation.[3][4] The overall packing adopts a herringbone-like motif, with no significant π-π stacking between the aromatic rings.[3]

A Comparative Crystallographic Analysis: The Influence of Isomerism

To appreciate the structural nuances of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, it is instructive to compare it with its isomers, where the positions of the substituents are altered. Here, we will consider N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide.

ParameterN-(4-Methoxy-2-methyl-5-nitrophenyl)acetamideN-(4-Methoxy-3-nitrophenyl)acetamideN-(4-Methoxy-2-nitrophenyl)acetamide
Chemical FormulaC₁₀H₁₂N₂O₄C₉H₁₀N₂O₄C₉H₁₀N₂O₄
Molecular Weight224.22210.19210.19
Crystal SystemOrthorhombicMonoclinicMonoclinic
Space GroupPbcaP2₁/nP2₁/n
a (Å)14.2323 (6)10.8740 (8)14.8713 (7)
b (Å)7.6198 (3)7.0136 (6)3.9563 (2)
c (Å)19.8463 (8)12.2891 (12)17.2057 (9)
β (°)9092.313 (5)114.051 (3)
V (ų)2152.28 (15)936.48 (14)924.42 (8)
Z844

Table 2: Comparative crystallographic data for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide and its isomers.[1][6]

Structural Distinctions and Their Consequences

The seemingly minor changes in substituent positions lead to profound differences in molecular planarity and hydrogen bonding patterns.[4]

  • N-(4-Methoxy-3-nitrophenyl)acetamide : In this isomer, the acetamide group is nearly coplanar with the phenyl ring. The entire methoxyphenylacetamide fragment is almost planar.[4] The nitro group at the meta position, however, is twisted out of the ring plane by about 30° and is disordered.[4] The absence of an ortho nitro group precludes intramolecular hydrogen bonding. Instead, the N-H group forms an intermolecular hydrogen bond with a nitro oxygen atom of a neighboring molecule, creating chains.[4]

  • N-(4-Methoxy-2-nitrophenyl)acetamide : The presence of the nitro group at the ortho position to the acetamide group introduces a significant change in the hydrogen bonding.[4][6] An intramolecular N—H···O hydrogen bond is formed between the amide N-H and an oxygen atom of the ortho nitro group.[2][4][7] This internal hydrogen bond satisfies the hydrogen-bond donor, preventing the formation of strong intermolecular N-H bonds.[2][4] The acetamide group is twisted by about 25° relative to the phenyl ring.[4]

The comparison clearly demonstrates that the positioning of the nitro group is a key determinant of the molecular conformation and the resultant crystal packing. The presence of a methyl group, as in the title compound, further influences the degree of twisting of the acetamide group due to steric effects.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a generalized workflow for the crystallographic analysis of compounds such as N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

Synthesis and Crystallization
  • Synthesis : The compound of interest is synthesized according to established chemical procedures. For instance, N-(4-Methoxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid.[6][7]

  • Purification : The synthesized compound is purified, typically by recrystallization, to achieve high purity, which is crucial for growing high-quality single crystals.[6][7]

  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown. A common method is the slow cooling of a nearly saturated solution of the compound in an appropriate solvent, such as water or an aqueous solution.[6][7]

Data Collection and Structure Solution
  • Crystal Selection and Mounting : A well-formed single crystal of appropriate size (e.g., 0.23 × 0.04 × 0.02 mm) is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.[1] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[1] The diffractometer then collects a series of diffraction images as the crystal is rotated.

  • Data Processing : The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]

  • Structure Solution and Refinement : The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to obtain the best possible fit to the experimental data.[1]

Sources

Validation

Characterization of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide and its isomers

Technical Assessment: Characterization and Isomeric Differentiation of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Executive Summary & Strategic Context Compound Identity: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Characterization and Isomeric Differentiation of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Executive Summary & Strategic Context

Compound Identity: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5).[1][2] Primary Application: Critical intermediate in the synthesis of substituted anilines and quinolines; structural analog to Sildenafil (Viagra) precursors; biomarker for peroxynitrite-mediated oxidative stress in drug metabolism studies.[2]

This guide addresses the primary challenge in working with this compound: Regioselectivity . The nitration of N-(4-methoxy-2-methylphenyl)acetamide yields the desired 5-nitro isomer, but thermodynamic and kinetic factors often generate the 6-nitro and 3-nitro regioisomers.[2] Distinguishing these isomers is non-trivial due to their identical molecular weight (224.21 g/mol ) and similar polarity.[2]

Key Insight for Researchers: The 5-nitro target molecule exhibits a unique "twisted" geometry (torsion angle ~47°) due to steric crowding between the acetamide and ortho-substituents, unlike its planar isomers.[1][2] This guide leverages this physical property to define robust purification and characterization protocols.

Structural Analysis & Theoretical Basis

To validate the product, one must understand the competitive landscape of its formation.[2] The starting material, N-(4-methoxy-2-methylphenyl)acetamide, has three open sites for electrophilic aromatic substitution (nitration):

  • Position 5 (Target): Ortho to the activating methoxy group; para to the methyl group.[2] Sterically accessible.

  • Position 6 (Impurity A): Ortho to the acetamide group.[1][2][3][4] This position allows for intramolecular hydrogen bonding (NH[1][2][5]···O=N), which stabilizes this isomer if formed, but steric clash with the acetamide carbonyl often disfavors it kinetically.[2]

  • Position 3 (Impurity B): Sandwiched between the methyl and methoxy groups.[2] Highly sterically hindered; typically a trace impurity.[2]

Diagram 1: Synthetic Pathway & Isomeric Branching[2][6]

SynthesisPath Start Starting Material N-(4-methoxy-2-methylphenyl)acetamide Reagents Nitration Conditions (HNO3 / Ac2O or H2SO4) Start->Reagents Target TARGET: 5-Nitro Isomer (Sterically Twisted) Major Product (~85%) Reagents->Target  Preferred Path (Ortho to OMe) Iso6 IMPURITY A: 6-Nitro Isomer (Intramolecular H-Bond) Minor Product Reagents->Iso6  Competitive Path (Ortho to NHAc) Iso3 IMPURITY B: 3-Nitro Isomer (Sterically Crowded) Trace Reagents->Iso3  Hindered Path

Caption: Electrophilic substitution pathway showing the kinetic dominance of the 5-nitro isomer versus competitive regioisomers.

Comparative Characterization Guide

This section objectively compares the target molecule against its primary isomer (6-nitro) to establish release criteria.[2]

A. Nuclear Magnetic Resonance (1H NMR)

NMR is the definitive method for differentiation.[2] The coupling patterns of the aromatic protons differ significantly.[2][5]

FeatureTarget: 5-Nitro Isomer Alternative: 6-Nitro Isomer Mechanistic Reason
Aromatic Protons Two Singlets (Para relationship)Two Doublets (Meta coupling, J ~2-3 Hz)In the 5-nitro isomer, protons are at C3 and C6 (para).[2] In the 6-nitro, they are at C3 and C5 (meta).[2]
NH Signal Broad singlet, downfield (~9.5 ppm)Sharp singlet, highly downfield (~10-11 ppm)5-Nitro: Intermolecular H-bonding.[2] 6-Nitro: Intramolecular H-bond locks the proton.[2]
NOE Signal Strong NOE between Acetamide-Me and H6Strong NOE between Acetamide-Me and H6 (but H6 is split)Proximity of the acetamide group to the ring protons.[2]
B. Infrared Spectroscopy (FT-IR)

The H-bonding difference creates a distinct spectral fingerprint.[2]

  • 5-Nitro (Target): Shows a standard amide NH stretch (3200–3300 cm⁻¹) consistent with intermolecular chains (catemers).[2]

  • 6-Nitro (Impurity): Shows a shifted, sharper NH stretch due to intramolecular hydrogen bonding to the nitro oxygen.[2][5]

C. Crystallography & Physical Stability

Recent crystallographic data (Hines et al., 2025) highlights a critical performance difference:

  • Planarity: The 5-nitro isomer is non-planar (Acetamide twisted ~47°).[2]

  • Implication: This twist disrupts crystal packing, making the 5-nitro isomer more soluble in polar solvents (ethanol/water) compared to the flatter 6-nitro isomer.[2] This solubility difference is the basis for the purification protocol below.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis (Optimized)

Goal: Maximize 5-nitro yield while suppressing deacetylation.

  • Preparation: Dissolve N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq) in Glacial Acetic Acid (5 volumes).

  • Cooling: Chill solution to 0–5 °C. Control is critical; higher temps favor the 6-nitro isomer.

  • Nitration: Add Fuming HNO₃ (1.1 eq) dropwise over 30 minutes.

    • Note: Do not use H₂SO₄ if possible; the milder Acetic Acid/HNO₃ system reduces hydrolysis of the acetamide group.[2]

  • Quench: Pour mixture into crushed ice/water (10 volumes). The product precipitates as a yellow solid.[2][4]

  • Isolation: Filter and wash with cold water until pH is neutral.

Protocol 2: Purification via Differential Recrystallization

Goal: Remove 6-nitro and 3-nitro isomers.[2]

  • Solvent: Use Ethanol:Water (90:10) .[2]

  • Process: Dissolve crude solid at reflux.

  • Hot Filtration: Filter while hot to remove insoluble inorganic salts or highly planar impurities (like dinitro species).[2]

  • Slow Cooling: Allow to cool to Room Temp, then 4 °C.

    • Mechanism:[1][2][3][5][6][7][8] The twisted 5-nitro isomer crystallizes as colorless/pale yellow laths.[2] The planar impurities often remain in the mother liquor or crystallize in a different habit (needles).[2]

  • Yield: Typical recovery ~75-80%.[2]

Protocol 3: HPLC Analytical Method

Goal: Quantify isomeric purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[2]

    • B: Acetonitrile.[2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm.[2]

  • Retention Order:

    • Oxidized impurities (polar).[2]

    • 5-Nitro Target (Elutes earlier than 6-nitro due to twisted geometry reducing hydrophobic surface area).

    • 6-Nitro Isomer (Planar, interacts more strongly with C18).[2]

Analytical Logic Tree

Use this decision matrix to troubleshoot product identity.

LogicTree Start Crude Product Isolated NMR Run 1H NMR (DMSO-d6) Start->NMR CheckAromatic Check Aromatic Region (7.0 - 8.5 ppm) NMR->CheckAromatic Singlets Two Singlets Observed CheckAromatic->Singlets Doublets Doublets (J ~2Hz) Observed CheckAromatic->Doublets CheckNH Check NH Peak Singlets->CheckNH ResultFail REJECT: 6-Nitro Isomer Detected Doublets->ResultFail Broad Broad Singlet (~9.5 ppm) Intermolecular H-Bond CheckNH->Broad Sharp Sharp Singlet (>10 ppm) Intramolecular H-Bond CheckNH->Sharp ResultSuccess CONFIRMED: 5-Nitro Isomer Broad->ResultSuccess Sharp->ResultFail

Caption: Analytical workflow for confirming the regiochemical identity of the nitrated product.

References

  • Hines, J. E., et al. (2025).[1][2][8] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][4][8] IUCrData. [Link][2][6]

  • Uppu, R. M., & Fronczek, F. R. (2025).[2] Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217354, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link][2]

  • Pfizer Inc. (Original Sildenafil Patents).[2] Process for the preparation of pyrazolopyrimidinones. (Reference for general nitration chemistry of alkoxy-acetanilides). [2]

Sources

Comparative

Technical Reference Guide: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Standards

Executive Summary & Chemical Profile N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a critical reference material used primarily in two high-stakes domains: as a genotoxic impurity marker in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a critical reference material used primarily in two high-stakes domains: as a genotoxic impurity marker in the synthesis of acetanilide-based pharmaceuticals and as a biomarker for oxidative stress (specifically peroxynitrite-mediated oxidation of 2-methylmethacetin).

Accurate quantification of this compound is essential due to the nitro-aromatic moiety, which often flags a compound for mutagenicity alerts (ICH M7 guidelines).[1] This guide compares sourcing options, details validation protocols, and provides the specific synthesis pathway to distinguish it from its structural analogs.

Chemical Identity Card
PropertySpecification
CAS Number 196194-97-5 (Distinct from the non-methylated analog 119-81-3)
IUPAC Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Appearance Colorless to pale yellow laths (crystallized from water)
Solubility DMSO, Methanol, warm Water; sparingly soluble in cold water
Key Structural Feature Nitro group at C5 twisted ~12° out of phenyl plane; Acetamide twisted ~47°

Comparative Analysis: Reference Standard Grades

When sourcing this material for analytical method validation (HPLC or LC-MS), researchers often face a choice between three "grades" of material. The following analysis objectively compares these alternatives based on regulatory suitability and experimental risk.

Decision Matrix: Selecting the Right Standard
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard (>98%) Option C: Research/Synthesis Grade (~95%)
Definition Certified Reference Material with metrological traceability.High-purity material characterized by HPLC/NMR.[1]Material intended as a synthesis intermediate.[1][2]
Traceability High (NIST/BIPM traceable weights used).[1]Medium (CoA provided, but uncertainty not calculated).[1]Low (Batch-to-batch variability high).[1]
Primary Use Release testing of GMP drug substances; Legal disputes.[1]Method development; Routine impurity quantification; R&D.Synthesis starting material; Qualitative identification (RT check).[1]
Cost Factor

(Often custom synthesis required).[1]

(Standard commercial pricing).[1]
$ (Bulk availability).[1]
Risk Profile Lowest Risk. Acceptable Risk (If secondary verification is performed).High Risk (Likely contains regioisomers like the 6-nitro analog).[1]

Expert Insight: For N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, Option B (Analytical Standard) is the industry standard. True CRMs (Option A) are rarely available off-the-shelf for this specific metabolite.[1] Researchers must often purchase Option B and perform an in-house "Standard Qualification" (described in Section 4).[1]

Critical Sourcing Warning

Do not confuse CAS 196194-97-5 with CAS 119-81-3.

  • CAS 119-81-3: N-(4-Methoxy-2-nitrophenyl)acetamide (Lacks the 2-methyl group).[2][3]

  • Impact: Using the wrong standard will result in a retention time shift (approx.[1] 0.5 - 1.5 min difference in reverse-phase C18) and incorrect mass transitions (210 vs 224 Da), leading to false negatives in impurity screening.[1]

Technical Workflow: Synthesis & Metabolic Origin

Understanding the origin of this impurity ensures robust method development.[1] It is formed via electrophilic nitration where the methoxy group directs the nitro group to the ortho position (C5), while the acetamide group weakly deactivates the ring.[1][4][5]

Pathway Diagram

The following diagram illustrates the formation pathway (biomimetic and synthetic) and the critical divergence from potential regioisomers.

SynthesisPathway cluster_legend Mechanism Logic Precursor 2-Methylmethacetin (Precursor) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack Reagent Nitration Source (HNO3/Ac2O or Peroxynitrite) Reagent->Intermediate Product Target: N-(4-Methoxy-2-methyl- 5-nitrophenyl)acetamide (CAS 196194-97-5) Intermediate->Product Major Product (C5 Substitution) Directed by -OCH3 Impurity Regioisomer Impurity: 6-Nitro Isomer (Trace/Minor) Intermediate->Impurity Steric Hindrance prevents C6 Text The methoxy group (C4) is a strong ortho-director. The methyl group (C2) blocks C3. Nitration occurs at C5.

Figure 1: Reaction pathway showing the regioselective formation of the target standard.[1][4][6][7] The 5-nitro position is favored over the 6-nitro position due to steric hindrance from the acetamide group.[1]

Experimental Protocol: Standard Qualification

If a Certified Reference Material is unavailable, you must qualify your Analytical Standard (Option B) before using it for quantitative work.[1]

Protocol: "Self-Validating" Purity Check via HPLC-PDA-MS

Objective: Confirm identity and purity using orthogonal detection (UV and Mass Spec).

Reagents:

  • Acetonitrile (LC-MS Grade)[1]

  • Water (Milli-Q, 18.2 MΩ)[1]

  • Formic Acid (0.1%)[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm)[1]

Instrument Parameters:

  • Flow Rate: 0.3 mL/min[1]

  • Column Temp: 40°C

  • Detection A (UV): PDA scanning 210–400 nm (Extract chromatogram at 254 nm and 280 nm).[1]

  • Detection B (MS): ESI Positive Mode.

Gradient Profile:

Time (min) % Solvent A (0.1% FA in Water) % Solvent B (ACN) Phase
0.00 95 5 Equilibration
1.00 95 5 Load
10.00 5 95 Ramp
12.00 5 95 Wash

| 12.10 | 95 | 5 | Re-equilibration |

Validation Steps (The "Self-Check"):

  • Mass Confirmation: Look for the parent ion

    
     Da.[1]
    
    • Check: If you see 211.2 Da, you have the wrong standard (non-methylated analog).[1]

  • Purity Calculation: Integrate the PDA peak area at 254 nm.

    • Formula:

      
      .[1]
      
    • Requirement: Must be >98.0% for use as a quantitative standard.[1]

  • Isomer Check: Inspect the baseline for a small shoulder peak immediately following the main peak.[1] This is often the 6-nitro isomer.[1] If >0.5%, the standard requires recrystallization (from boiling water).[1]

Analytical Decision Workflow

Use this logic flow to determine the appropriate analytical technique based on your sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc > 0.1% (w/w) (Process Intermediate) Goal->HighConc High Level Trace < 0.1% (w/w) (Genotoxic Impurity) Goal->Trace Trace Level MethodA Method A: HPLC-UV (254 nm) Cost: Low Robustness: High HighConc->MethodA MethodB Method B: LC-MS/MS (MRM Mode) Transition: 225.2 -> 183.1 Cost: High Trace->MethodB Validation Validate Specificity vs. Matrix Interferences MethodA->Validation MethodB->Validation

Figure 2: Decision matrix for selecting the analytical method. HPLC-UV is sufficient for synthesis monitoring, while LC-MS/MS is required for trace impurity analysis due to the potential genotoxicity of nitro-aromatics.

References

  • Hines, J. E., et al. (2025). "Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide."[1][4][5][7] Acta Crystallographica Section E: Crystallographic Communications, 81, 1-4.[1]

  • Uppu, R. M., & Pryor, W. A. (1999). "Synthesis of peroxynitrite-derived metabolites of acetaminophen and related compounds."[1] Chemical Research in Toxicology, 12(11).[1] (Contextual grounding for oxidative metabolites).

  • PubChem Database. "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Compound Summary (CID 516920886)."[1] National Library of Medicine.[1]

  • ICH Expert Working Group. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation.[1] (Regulatory context for nitro-impurity control).

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide in Complex Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of specific small molecules in complex biological or chemical matrices is a cornerstone of robust and reliable research. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific small molecules in complex biological or chemical matrices is a cornerstone of robust and reliable research. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, a nitrated aromatic amide that can emerge as a metabolite or a product of specific chemical reactions.[1][2]

This document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind methodological choices, empowering you to select and develop the optimal analytical strategy for your specific research context. Every recommendation is grounded in established scientific principles and supported by authoritative references to ensure the trustworthiness and reproducibility of your results.

The Analytical Challenge: Unmasking a Minor Component in a Complex Backdrop

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (MW: 224.22 g/mol ) presents a typical analytical challenge: quantifying a small molecule that is likely present at low concentrations within a complex mixture of structurally similar compounds, proteins, salts, and other interfering substances. Such complex matrices can include cell culture media, plasma, tissue homogenates, or reaction mixtures from chemical synthesis. The primary goals of any quantitative method for this analyte are to achieve high sensitivity, selectivity, accuracy, and precision.

Comparative Analysis of Leading Analytical Techniques

The choice of analytical technique is paramount and depends on the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the desired sample throughput. Here, we compare the most viable techniques for the quantitative analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in many analytical laboratories and offers a good balance of performance and cost-effectiveness.[3][4][5] For a chromophore-containing molecule like N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, UV detection is a straightforward and robust choice.

Rationale for HPLC-UV: The aromatic ring and the nitro group in the target molecule will confer strong UV absorbance, making it readily detectable. A reversed-phase C18 column is a logical starting point for method development, as it effectively separates compounds based on their hydrophobicity.

Experimental Considerations: A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water with a suitable buffer.[6][7] The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte.

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices, UPLC-MS/MS is the gold standard.[8] The speed of UPLC combined with the specificity of tandem mass spectrometry allows for the confident identification and quantification of the analyte, even at very low concentrations.

Rationale for UPLC-MS/MS: The enhanced resolution and speed of UPLC allow for faster analysis times and better separation of co-eluting matrix components. Tandem mass spectrometry provides two levels of mass filtering, significantly reducing background noise and increasing confidence in analyte identification. This is particularly crucial when dealing with complex biological fluids where matrix effects can be significant.

Experimental Considerations: A UPLC-MS/MS method would also typically employ a C18 column. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is selected and fragmented, and a specific product ion is monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile compounds, GC-MS can be a viable option, often requiring a derivatization step to increase the volatility of the analyte.[9][10]

Rationale for GC-MS: GC-MS can offer excellent chromatographic resolution and is a powerful tool for structural confirmation. However, the need for derivatization adds a layer of complexity to the sample preparation and can be a source of variability. For acetamide-containing compounds, derivatization with reagents like 9-xanthydrol has been shown to be effective.[11]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be particularly useful for the separation of closely related isomers and charged molecules.[12][13][14][15]

Rationale for CE: CE offers very high separation efficiency and requires only minute sample volumes. For N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, which is a neutral molecule, micellar electrokinetic chromatography (MEKC) would be the mode of choice.

Performance Comparison: A Tabular Summary

Technique Sensitivity Selectivity Throughput Cost Key Advantages Key Disadvantages
HPLC-UV ModerateGoodModerateLowRobust, widely available, cost-effective.Lower sensitivity compared to MS, potential for interference from co-eluting compounds.
UPLC-MS/MS Very HighExcellentHighHighUnmatched sensitivity and selectivity, high throughput.High initial instrument cost, requires specialized expertise.
GC-MS HighExcellentModerateModerateExcellent chromatographic resolution.Often requires derivatization for non-volatile compounds, which can be complex and time-consuming.
CE HighExcellentModerateModerateHigh separation efficiency, low sample and reagent consumption.Can be less robust than HPLC for routine analysis, potential for matrix effects.

In-Depth Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized and validated for your specific application.

Protocol 1: Quantitative Analysis by UPLC-MS/MS

This protocol is recommended for the analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide in biological matrices such as plasma or cell culture media.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or cell culture media, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)

  • MRM Transitions: To be determined by infusing a standard of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

3. Method Validation: The method should be validated according to FDA guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, and stability.[16][17]

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol is suitable for the analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide in less complex matrices, such as chemical reaction mixtures.

1. Sample Preparation (Dilution):

  • Dilute the sample with the initial mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte (a starting wavelength of 254 nm or the lambda max is recommended).

  • Injection Volume: 20 µL

3. Method Validation: The method should be validated for linearity, accuracy, precision, and selectivity.

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the key steps in the analytical workflows described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Mixture Dilution Dilution & Filtration Sample->Dilution HPLC HPLC System Dilution->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation UPLC UPLC System Evaporation->UPLC MSMS Tandem Mass Spectrometer UPLC->MSMS MRM_Data MRM Data MSMS->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: A comprehensive workflow for UPLC-MS/MS analysis.

Conclusion: A Data-Driven Approach to Method Selection

The quantitative analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide in complex mixtures necessitates a thoughtful and systematic approach to method selection and development. For applications demanding the utmost sensitivity and selectivity, such as in biological matrices, UPLC-MS/MS stands out as the superior technique. For less complex samples or when cost is a primary consideration, a well-optimized HPLC-UV method can provide reliable and accurate results.

Regardless of the chosen technique, rigorous method validation is non-negotiable to ensure the integrity and reproducibility of the generated data. This guide provides the foundational knowledge and practical starting points to empower researchers to confidently tackle the quantitative analysis of this and other challenging small molecules.

References

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Retrieved from [Link]

  • Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters. Retrieved from [Link]

  • Determination of nitrate in biological fluids by HPLC. (2017). ResearchGate. Retrieved from [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2015). National Institutes of Health. Retrieved from [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). National Institutes of Health. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). WJPMR. Retrieved from [Link]

  • MDPI. (2022). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. MDPI. Retrieved from [Link]

  • [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]. (2004). PubMed. Retrieved from [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013). ResearchGate. Retrieved from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Thieme Connect. Retrieved from [Link]

  • How to extract small molecules from cell culture media for LC-MS ?. (2019). ResearchGate. Retrieved from [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025). National Institutes of Health. Retrieved from [Link]

  • Method and assays for quantitation of acetamide in a composition. (2010). Google Patents.
  • Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. (2015). ResearchGate. Retrieved from [Link]

  • (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025). ResearchGate. Retrieved from [Link]

  • Determination of nitrate in biological fluids by HPLC. (2017). ResearchGate. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). National Institutes of Health. Retrieved from [Link]

  • Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. (1996). PubMed. Retrieved from [Link]

  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. (2010). ACS Publications. Retrieved from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2017). ACS Publications. Retrieved from [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013). PubMed. Retrieved from [Link]

  • Separations of aromatic amine isomers on the C4A-C10 column in... (2017). ResearchGate. Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2006). LCGC International. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). Chromatography Online. Retrieved from [Link]

  • Monoclonal Antibody Isoforms Separation by Capillary Electrophoresis. (2022). YouTube. Retrieved from [Link]

  • Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

  • MDPI. (2021). Analysis of Monoclonal Antibodies by Capillary Electrophoresis: Sample Preparation, Separation, and Detection. MDPI. Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). ResearchGate. Retrieved from [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). National Institutes of Health. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

CAS: 196194-97-5 | Formula: C₁₀H₁₂N₂O₄ | Physical State: Yellow Crystalline Solid Executive Safety Summary Status: Research Chemical / Intermediate. Primary Hazard Class: Nitroaromatic Amide.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 196194-97-5 | Formula: C₁₀H₁₂N₂O₄ | Physical State: Yellow Crystalline Solid

Executive Safety Summary

Status: Research Chemical / Intermediate. Primary Hazard Class: Nitroaromatic Amide.

As a Senior Application Scientist, I must emphasize that while specific toxicological endpoints for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5) are often listed as "No Data Available" in standard vendor catalogs, this compound must be handled with Level 3 Containment protocols under the Precautionary Principle.

This compound is a nitrated derivative of 2-methylmethacetin.[1] Structurally, it possesses a nitro group (-NO₂) ortho to an acetamide moiety.[1] In similar pharmacophores (e.g., phenacetin derivatives and nitroanilines), these functional groups are associated with methemoglobinemia (interference with oxygen transport in blood) and potential genotoxicity .

The Golden Rule: Treat this substance as a potent skin sensitizer and systemic toxin until proven otherwise. Do not rely solely on the "Irritant" label often applied to novel research chemicals.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)
  • Primary Barrier: All handling of the dry solid must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro-aromatic crystals are prone to static charge, leading to "fly-away" dust that contaminates surfaces.

PPE Specification Matrix

The following matrix defines the required protective gear based on the physical state of the compound.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/MeOH)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (if >100mL)OR Double Nitrile (Change immediately on splash)Nitro compounds can permeate nitrile. Double gloving provides a "breakthrough buffer."
Respiratory N95 (if in Fume Hood)P100/PAPR (if outside hood - Emergency only)Surgical Mask (in Hood)Solvent vapors are the primary concern here.Dust inhalation is the fastest route to systemic toxicity.
Eye/Face Chemical Safety Goggles (ANSI Z87.1+)Safety Glasses w/ Side Shields + Face Shield (if pouring)Crystalline shards can cause physical eye damage; solutions pose splash risks.
Body Lab Coat (High-neck, knit wrist)+ Tyvek Sleeves Chemical Resistant Apron (over Lab Coat)Protects forearms from dust settling during weighing actions.
Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the experimental stage.

PPE_Workflow Start START: Task Definition State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Solvent_Type Solvent: DMSO/DMF? Liquid->Solvent_Type Hood_Check Fume Hood Available? Quant_Solid->Hood_Check Yes or No PPE_Level2 Enhanced PPE: Tyvek Sleeves + N95 (Backup) Hood_Check->PPE_Level2 Yes Stop STOP WORK: Do not handle open powder outside hood Hood_Check->Stop No PPE_Level1 Standard PPE: Double Nitrile + Goggles + Lab Coat PPE_Solvent Barrier/Laminate Gloves Required (DMSO carries toxins through skin) Solvent_Type->PPE_Solvent Yes PPE_Std_Liq Double Nitrile Acceptable (Change every 30 mins) Solvent_Type->PPE_Std_Liq No

Caption: Operational logic flow for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

Operational Protocols
A. Weighing & Transfer (Critical Step)
  • The "Static" Hazard: As a crystalline nitro-acetamide, this compound is prone to static buildup.

  • Protocol:

    • Place an anti-static mat inside the balance enclosure.

    • Don double nitrile gloves . Ensure the inner glove is taped to the lab coat, and the outer glove covers the cuff.

    • Use a disposable anti-static weighing boat (avoid glass if possible, as static makes recovery difficult).

    • Technique: Do not "tap" the spatula against the boat. This launches micro-crystals into the air. Use a gentle rolling motion to deposit the solid.

    • Clean-up: Wipe the balance area with a methanol-dampened Kimwipe immediately after weighing. Dispose of the wipe as hazardous solid waste.

B. Solubilization
  • Solubility Profile: Low water solubility; soluble in DMSO and Methanol.

  • The "Carrier" Risk: If dissolving in DMSO (Dimethyl Sulfoxide) , be hyper-vigilant. DMSO is a potent skin penetrant and will carry the nitro-compound directly into your bloodstream.

  • Protocol:

    • Add the solid to the vial first.

    • Add the solvent second (down the side of the vial) to prevent displacement splash.

    • If using DMSO, Laminate (Silver Shield) gloves are recommended over nitrile.

Decontamination & Disposal[2]
Surface Decontamination

Nitro-aromatics can leave persistent residues.

  • Primary Wash: Wipe surfaces with Methanol or Acetone (solubilizes the organic compound).

  • Secondary Wash: Follow with a 10% soap/water solution to remove solvent residue.

  • Verification: If available, use a UV lamp (365 nm). Many nitro-acetanilides exhibit fluorescence or distinct absorption; dark spots under UV may indicate contamination.

Waste Disposal[2][3]
  • Solid Waste: Segregate into "Toxic Solids" stream. Label clearly as "Nitro-acetamide derivative."

  • Liquid Waste: Do NOT mix with oxidizers (e.g., Nitric Acid) in the waste stream. Nitro compounds can react violently with strong oxidizers. Dispose in "Non-Halogenated Organic" waste (or Halogenated if dissolved in DCM).

Emergency Response

In the event of exposure, immediate action is required to prevent methemoglobinemia.

Exposure RouteImmediate ActionMedical Context
Skin Contact Wash for 15 minutes with soap and water.[4][5] Do NOT use alcohol (enhances absorption).Monitor for cyanosis (blue lips/fingernails).
Eye Contact Flush for 15 minutes. Lift eyelids.[6]Crystalline solids can cause corneal abrasion.
Inhalation Move to fresh air.[7][3][4][5][6] Administer oxygen if breathing is labored.[5][6]Delayed pulmonary edema is rare but possible.
Spill (Solid) Dampen with methanol (to prevent dust), then wipe up.Do not dry sweep.
References
  • National Institutes of Health (NIH) - PubChem. N-(4-Methoxy-2-nitrophenyl)acetamide (Analog Data). Available at: [Link][8]

  • Uppu, R. M., & Fronczek, F. R. (2025). Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
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